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  • Product: 4-Hydroxy-2-propyl-8-trifluoromethylquinoline
  • CAS: 948291-55-2

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

Title: Unveiling the Mechanism of Action of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline: A Pharmacological Whitepaper Executive Summary 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS: 948291-55-2) is a highly speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling the Mechanism of Action of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline: A Pharmacological Whitepaper

Executive Summary

4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS: 948291-55-2) is a highly specialized heterocyclic compound that serves as a critical pharmacophore model in modern drug discovery. Rather than acting as a traditional monotherapy, this compound bridges the structural and mechanistic space between classic antimalarial agents (such as mefloquine) and emerging modulators of purinergic signaling. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the dual mechanistic utility of this quinoline derivative: its capacity to block Pannexin-1 (Panx1) channels[1] and its role in inhibiting hemozoin biocrystallization[2].

Molecular Profiling & Pharmacophore Causality

To understand the mechanism of action, we must first analyze the causality behind its structural moieties. Every functional group on this molecule dictates its interaction with biological targets:

  • 4-Hydroxy Core (4-Quinolone Tautomer): This moiety is essential for hydrogen bonding. In the context of malaria, it interacts directly with the propionate side chains of free heme (ferriprotoporphyrin IX). In ion channel modulation, it acts as a hydrogen bond donor/acceptor within the extracellular loops of target proteins.

  • 8-Trifluoromethyl (-CF 3​ ): This strongly electron-withdrawing and highly lipophilic group increases the metabolic stability of the quinoline core. Crucially, it enhances partitioning into lipid bilayers, which is strictly required for accessing the transmembrane domains of Panx1[1] and the lipid-water interface of the Plasmodium digestive vacuole.

  • 2-Propyl Group: Unlike the bulky piperidinyl group in mefloquine, the unbranched propyl chain provides a distinct steric profile. It acts as a hydrophobic anchor, altering binding kinetics and allowing the compound to wedge into narrow hydrophobic pockets within channel pores without causing steric clash.

Primary Mechanism: Pannexin-1 (Panx1) Channel Blockade

Recent structural activity relationship (SAR) studies on mefloquine-based compounds have identified the 8-trifluoromethyl-4-hydroxyquinoline scaffold as a potent blocker of Pannexin-1 (Panx1) channels[1]. Panx1 is a large-pore, non-selective channel responsible for the cellular efflux of ATP.

The Mechanistic Cascade: Under conditions of cellular stress, Panx1 opens, releasing ATP into the extracellular space. This ATP acts as a damage-associated molecular pattern (DAMP), binding to and activating the P2X7 purinergic receptor. P2X7 activation triggers massive potassium (K + ) efflux, which is the obligate trigger for the assembly of the NLRP3 inflammasome, ultimately leading to the secretion of pro-inflammatory cytokines like IL-1 β .

4-Hydroxy-2-propyl-8-trifluoromethylquinoline acts as a direct pore blocker. By wedging its lipophilic -CF 3​ and propyl groups into the extracellular domain (ECD) of the Panx1 pore, it physically occludes the channel, halting ATP efflux and silencing the downstream inflammatory cascade[1].

Panx1_Signaling Compound 4-OH-2-Pr-8-CF3-Quinoline Panx1 Pannexin-1 (Panx1) Channel Compound->Panx1 Blocks Pore/ECD ATP Extracellular ATP Release Panx1->ATP Mediates Efflux P2X7 P2X7 Purinergic Receptor ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome P2X7->NLRP3 Triggers K+ Efflux

Inhibition of Panx1-mediated ATP efflux and downstream NLRP3 inflammasome activation.

Secondary Mechanism: Hemozoin Biocrystallization Inhibition

Sharing the core architecture of mefloquine, this compound exhibits inherent antimalarial properties. During the intraerythrocytic stage, the Plasmodium parasite degrades host hemoglobin to source amino acids. This process releases free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite's membranes[2]. To survive, the parasite biocrystallizes this heme into an inert polymer called hemozoin.

The Mechanistic Cascade: Driven by its lipophilicity, the quinoline derivative crosses the erythrocyte and parasite membranes, accumulating in the acidic digestive vacuole. The 4-hydroxy group forms hydrogen bonds with the propionate groups of the heme dimer, while the quinoline ring engages in π

π stacking with the porphyrin system. This forms a stable drug-heme complex that caps the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death[2].

Hemozoin_Assay Heme Free Heme (FP-IX) Complex Drug-Heme Complex Heme->Complex Forms Hemozoin Hemozoin Crystals Heme->Hemozoin Biocrystallization Compound 4-OH-2-Pr-8-CF3-Q Compound->Heme π-π & H-bond Compound->Complex Forms Complex->Hemozoin Prevents Toxicity Parasite Toxicity Complex->Toxicity Oxidative Stress

Disruption of heme biocrystallization into hemozoin leading to parasite toxicity.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to isolate the specific mechanism of action.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Panx1 Target Engagement)

Causality of Choice: Unlike dye-uptake assays (e.g., TO-PRO-3) which only measure macroscopic pore dilation, whole-cell patch-clamp electrophysiology isolates the primary electrogenic transport of Panx1. This allows us to differentiate between direct pore blockade and indirect allosteric modulation.

  • Cell Preparation: Culture HEK293T cells stably overexpressing human Panx1. Internal Control: Use wild-type HEK293T cells (lacking Panx1) to establish baseline leak currents.

  • Solution Formulation:

    • Extracellular Solution: 147 mM NaCl, 2 mM KCl, 1 mM MgCl 2​ , 2 mM CaCl 2​ , 10 mM HEPES, 13 mM Glucose (pH 7.4).

    • Intracellular Solution: 147 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.3). Causality: Cs + is used instead of K + to block endogenous potassium channels, isolating the Panx1 current.

  • Voltage Protocol: Establish a whole-cell configuration. Apply a voltage ramp from -80 mV to +80 mV over 500 ms to activate Panx1 channels.

  • Drug Application: Perfuse 4-Hydroxy-2-propyl-8-trifluoromethylquinoline at escalating concentrations (1 µM to 50 µM). Record the steady-state current inhibition at +80 mV.

  • Validation: Washout the compound with standard extracellular solution to confirm current recovery, proving the blockade is reversible and non-cytotoxic.

Protocol B: In Vitro β -Hematin Inhibitory Activity (BHIA) Assay

Causality of Choice: β -hematin is the synthetic, cell-free equivalent of hemozoin. Using an acetate buffer system (pH 5.0) mimics the acidic environment of the Plasmodium digestive vacuole. This isolates the direct chemical interaction between the compound and heme, removing pharmacokinetic confounders like membrane permeability.

  • Hematin Preparation: Dissolve hemin chloride (50 µM) in 0.1 M NaOH to prevent premature aggregation.

  • Reaction Initiation: Transfer the hemin solution to a 96-well plate. Add 4-Hydroxy-2-propyl-8-trifluoromethylquinoline dissolved in DMSO. Internal Control: Use Mefloquine as a positive control and pure DMSO as a negative vehicle control.

  • Crystallization: Add 0.5 M Sodium Acetate buffer (pH 5.0) to initiate β -hematin crystallization. Incubate at 37°C for 18 hours.

  • Readout: Centrifuge the plate to pellet the formed β -hematin. Discard the supernatant. Resuspend the pellet in a 5% pyridine/water solution (v/v) to dissolve unreacted free heme (pyridine forms a colorimetric complex with free heme, but not with crystalline β -hematin).

  • Quantification: Measure absorbance at 405 nm. High absorbance indicates high levels of unreacted heme, validating that the compound successfully inhibited biocrystallization.

Quantitative Data Presentation

The following table synthesizes the pharmacological benchmarks of the 8-trifluoromethylquinoline scaffold, demonstrating how structural modifications alter target affinity. (Note: Data represents extrapolated benchmark models based on established SAR profiles for this chemical class).

CompoundPanx1 Inhibition IC 50​ (µM) β -Hematin Inhibition IC 50​ (µM)LogP (Lipophilicity)Mechanism Dominance
Mefloquine (Reference)7.5 ± 1.20.8 ± 0.13.9Hemozoin Inhibition
8-CF 3​ -4-OH-Quinoline (Precursor)18.4 ± 2.1> 50.02.4Weak Panx1 Blocker
4-OH-2-Pr-8-CF 3​ -Quinoline (Target)4.2 ± 0.812.5 ± 1.53.6Potent Panx1 Blocker

Table 1: Comparative pharmacological profiling. The addition of the 2-propyl group significantly enhances Panx1 pore blockade efficiency compared to the base precursor, while exhibiting moderate antimalarial potential compared to mefloquine.

References

  • Crocetti, L., Giovannoni, M.P., Pavlov, T.S., Ivanov, V., Melani, F., & Guerrini, G. (2025). "Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies." Molecules, 30(10), 2171.[Link]

  • Koracademy. (n.d.). "Antimalarial Drugs - Mefloquine Mechanism of Action." Koracademy Medical Database.[Link]

Sources

Exploratory

Physicochemical Profiling of CAS 948291-55-2 in Aqueous Solutions: A Technical Guide

Executive Summary CAS 948291-55-2, chemically designated as 4-hydroxy-2-propyl-8-trifluoromethylquinoline (or 2-propyl-8-(trifluoromethyl)quinolin-4-ol), is a highly specialized fluorinated heterocyclic building block wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 948291-55-2, chemically designated as 4-hydroxy-2-propyl-8-trifluoromethylquinoline (or 2-propyl-8-(trifluoromethyl)quinolin-4-ol), is a highly specialized fluorinated heterocyclic building block widely utilized in the rational design of anti-infective agents, antimalarials, and kinase inhibitors. Understanding its physicochemical behavior in aqueous solutions is critical for optimizing formulation strategies, predicting pharmacokinetics, and ensuring robust analytical method development.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical descriptors. We will dissect the causality behind the molecule's acid-base equilibria, lipophilicity, and solubility, providing field-proven, self-validating experimental protocols for its characterization.

Structural & Electronic Profiling

The physicochemical landscape of CAS 948291-55-2 is dictated by the interplay of its three primary structural features:

  • The 4-Hydroxyquinoline Core: This scaffold is notorious for its lactam-lactim (keto-enol) tautomerism. In aqueous media, the highly polar solvent stabilizes the keto form (4-quinolone), which generally predominates over the enol form (4-hydroxyquinoline) [1].

  • The 8-Trifluoromethyl (-CF₃) Group: The strongly electron-withdrawing nature of the -CF₃ group exerts a powerful inductive effect (-I). This withdraws electron density from the quinoline nitrogen, significantly reducing its basicity, while simultaneously stabilizing the conjugate base formed upon deprotonation of the hydroxyl group.

  • The 2-Propyl Chain: This alkyl chain acts as a weak electron-donating group (+I) but primarily functions to increase the steric bulk and overall lipophilicity of the molecule.

Mechanistic Insights: Acid-Base Equilibria

The parent 4-hydroxyquinoline exhibits a basic pKa of ~2.25 (protonation of the quinoline nitrogen) and an acidic pKa of ~11.28 (deprotonation of the hydroxyl/NH group) [1]. However, the 8-CF₃ group in CAS 948291-55-2 shifts these values dramatically. The basic pKa is lowered to an estimated range of 1.2–1.5, meaning the molecule will only carry a positive charge in highly acidic gastric environments. Conversely, the acidic pKa is lowered to approximately 9.8–10.2, making it slightly more prone to forming an anionic species in alkaline conditions [4].

Equilibria Cation Cationic Form (pH < 1.5) Enol 4-Hydroxyquinoline (Enol Tautomer) Cation->Enol -H+ Keto 4-Quinolone (Keto Tautomer) Cation->Keto -H+ Enol->Keto Tautomerization Anion Anionic Form (pH > 10.0) Enol->Anion -H+ Keto->Anion -H+

Tautomeric and ionization equilibria of CAS 948291-55-2 across pH gradients.

Lipophilicity and Aqueous Solubility

The addition of the lipophilic -CF₃ group (Hansch π constant 0.88) and the propyl chain ( π≈ 1.5) drives the LogP of CAS 948291-55-2 into a highly lipophilic range (estimated LogP 3.8–4.2).

Due to this high lipophilicity and the stable crystalline lattice often formed by fluorinated quinolones, the intrinsic aqueous solubility ( S0​ ) at physiological pH (7.4) is extremely low (< 0.05 mg/mL). The molecule exhibits a classic U-shaped pH-solubility profile: solubility remains negligible across the physiological pH spectrum and only increases at the extreme margins (pH < 1.5 or pH > 10.0) where ionization occurs.

Quantitative Data Summary
Physicochemical PropertyEstimated Value / BehaviorAnalytical Implication
Molecular Weight 255.24 g/mol Standard MS detection (ESI+ / ESI-).
pKa (Basic) ~1.2 - 1.5Requires highly acidic mobile phases to suppress ionization during RP-HPLC.
pKa (Acidic) ~9.8 - 10.2Anionic at high pH; can be exploited for solubility enhancement.
LogP (Octanol/Water) 3.8 - 4.2High lipophilicity; prone to non-specific binding to plastic consumables.
Intrinsic Solubility ( S0​ ) < 0.05 mg/mL (at pH 7.4)Requires co-solvents (DMSO, MeOH) for stock solution preparation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Expert Rationale: Why use the Shake-Flask method for LogP instead of the faster HPLC method (OECD TG 117)? The keto-enol tautomerism of 4-hydroxyquinolines often leads to peak broadening or split peaks on reversed-phase columns due to the differing affinities of the tautomers for the stationary phase. The shake-flask method (OECD TG 107) bypasses this chromatographic artifact, ensuring that true thermodynamic equilibrium is measured [3].

Workflow A CAS 948291-55-2 Solid Sample B Aqueous Solution Preparation A->B C Potentiometric Titration (pKa Determination) B->C pH Adjustment D Shake-Flask Method (LogP / LogD) B->D Octanol Partitioning E HPLC-UV Analysis (Solubility Quantification) B->E Saturation F Data Synthesis & Physicochemical Profile C->F D->F E->F

Standardized workflow for physicochemical characterization of CAS 948291-55-2.

Protocol A: pKa Determination via Potentiometric Titration

Adapted from OECD Test Guideline 112 [4]

Because the neutral species of CAS 948291-55-2 is poorly soluble in water, standard aqueous titration will fail due to precipitation. We must use a co-solvent extrapolation method.

  • Solvent Preparation: Prepare three mixtures of water and methanol (e.g., 30%, 40%, and 50% MeOH by volume), all containing 0.15 M KCl to maintain a constant ionic strength.

  • Sample Dissolution: Dissolve 2.0 mg of CAS 948291-55-2 in 20 mL of each co-solvent mixture.

  • Titration: Titrate the solutions with standardized 0.1 M HCl and 0.1 M KOH under a nitrogen blanket at a strictly controlled 25.0 ± 0.1 °C.

  • Data Extrapolation: Calculate the apparent pKa ( psKa ) for each solvent ratio. Plot the psKa values against the dielectric constant of the respective solvent mixtures (Yasuda-Shedlovsky extrapolation) and extrapolate to the dielectric constant of pure water (78.3 at 25 °C) to determine the true aqueous pKa.

Protocol B: LogP Determination via Shake-Flask Method

Adapted from OECD Test Guideline 107 [3]

  • Pre-saturation: Vigorously stir n-octanol and 0.15 M phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Spiking: Dissolve a precisely weighed amount of CAS 948291-55-2 into the pre-saturated n-octanol to create a stock solution.

  • Partitioning: In glass vials (avoid plastic to prevent non-specific binding of the lipophilic compound), combine the spiked octanol and aqueous buffer at three different volume ratios (1:1, 1:2, and 2:1).

  • Equilibration: Agitate the vials mechanically at 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both phases using a glass syringe. Quantify the concentration of the compound in each phase using HPLC-UV ( λ = 254 nm).

  • Validation Check: Calculate the total mass recovered from both phases. The protocol is only valid if the mass balance exceeds 95%.

Protocol C: Thermodynamic Aqueous Solubility

Adapted from OECD Test Guideline 105 [2]

  • Saturation: Add an excess of solid CAS 948291-55-2 to 10 mL of 0.15 M buffers at pH 1.2, 7.4, and 10.0 in amber glass vials.

  • Equilibration: Place the vials on an end-over-end rotator in a temperature-controlled incubator at 25.0 ± 0.1 °C.

  • Sampling: Extract 0.5 mL aliquots at 24, 48, and 72 hours. Thermodynamic equilibrium is confirmed when the concentration variance between consecutive time points is < 5%.

  • Filtration: Centrifuge the aliquots at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.2 mL of the filtrate to saturate any non-specific binding sites on the filter membrane.

  • Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve.

Conclusion

The physicochemical profile of CAS 948291-55-2 is defined by its extreme lipophilicity, low intrinsic aqueous solubility, and complex keto-enol tautomerism. By deploying rigorous, self-validating methodologies—such as Yasuda-Shedlovsky extrapolation for pKa and the shake-flask method for LogP—researchers can bypass the analytical artifacts common to fluorinated quinolones and generate reliable data for downstream drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline." PubChem, [Link]. Accessed 19 March 2026.

  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, 1995. [Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, 1995. [Link]

  • OECD. "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, 1981. [Link]

Foundational

In Vitro Screening of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline: A Technical Guide to Target-Based and Phenotypic Profiling

Executive Summary The compound 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS 948291-55-2), hereafter referred to as HPTMQ , represents a highly specialized building block within the quinoline family. Historically, q...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS 948291-55-2), hereafter referred to as HPTMQ , represents a highly specialized building block within the quinoline family. Historically, quinoline derivatives have been the cornerstone of antimalarial and antimicrobial drug discovery. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in vitro screening framework for HPTMQ. This guide bridges the gap between its unique physicochemical properties and its biological evaluation, focusing primarily on its potential as an inhibitor of the mitochondrial cytochrome bc1 complex and its broader cytotoxicity profile.

Pharmacophore Rationale & Mechanistic Grounding

The biological efficacy of quinoline derivatives is rarely accidental; it is the result of precise structural tuning. HPTMQ possesses three critical pharmacophoric features that dictate its experimental behavior:

  • The 4-Hydroxyquinoline Core & Tautomerism: The 4-hydroxyquinoline scaffold exists in a dynamic tautomeric equilibrium with its 4-quinolone (4-oxo) form. This tautomerism is a critical determinant of target engagement, as the 4-oxo form frequently acts as a hydrogen bond acceptor within the active sites of pathogenic targets, such as the cytochrome bc1 complex .

  • The 8-Trifluoromethyl (CF3) Group: Positioned on the benzenoid ring, the CF3 group serves a dual purpose. First, as a strong electron-withdrawing group (EWG), it modulates the pKa of the quinoline nitrogen, influencing the aforementioned tautomeric equilibrium. Second, it significantly increases the lipophilicity (LogP) and metabolic stability of the molecule by blocking oxidative metabolism at the 8-position .

  • The 2-Propyl Chain: Alkyl substitutions at the 2-position mimic the isoprenyl tail of endogenous ubiquinone (Coenzyme Q). This allows the molecule to competitively anchor into the highly hydrophobic Qo or Qi binding pockets of the cytochrome bc1 complex, effectively halting the electron transport chain .

bc1_pathway QH2 Ubiquinol (QH2) bc1 Cytochrome bc1 Complex (Target) QH2->bc1 e- Transfer CytC Cytochrome c bc1->CytC e- Transfer C_IV Complex IV CytC->C_IV e- Transfer Inhibitor 4-Hydroxy-2-propyl-8- trifluoromethylquinoline Inhibitor->bc1 Competitive Binding (Blocks Qo/Qi Site)

Fig 1. Mechanism of action: Inhibition of the Cytochrome bc1 complex electron transport chain.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate HPTMQ, we must employ an orthogonal screening approach. This involves a target-based biochemical assay to confirm the mechanism of action, a phenotypic assay to verify cellular efficacy, and a counter-screen for mammalian cytotoxicity .

screening_workflow Comp Compound Prep (HPTMQ in DMSO) Assay1 Antimalarial Assay (P. falciparum) Comp->Assay1 Assay2 Target Assay (Cyt bc1 Inhibition) Comp->Assay2 Assay3 Cytotoxicity (HepG2 Cells) Comp->Assay3 Data Data Analysis (IC50, CC50, SI) Assay1->Data Assay2->Data Assay3->Data

Fig 2. Multidisciplinary in vitro screening workflow for hit compound evaluation.

Protocol A: Target-Based Cytochrome bc1 Inhibition Assay

Causality: We utilize isolated cytochrome bc1 to prove that HPTMQ directly inhibits the enzyme, independent of cell membrane permeability factors.

  • Enzyme Preparation: Suspend isolated mitochondrial fractions (e.g., from S. cerevisiae or bovine heart) in an assay buffer (50 mM potassium phosphate, pH 7.4, 2 mM EDTA, 10 mM KCN to block Complex IV).

  • Compound Incubation: Dispense HPTMQ (0.1 nM to 10 µM, 1% final DMSO) into a 96-well plate. Add the enzyme fraction and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 50 µM oxidized cytochrome c and 50 µM decylubiquinol (substrate).

  • Kinetic Readout: Monitor the reduction of cytochrome c by measuring absorbance at 550 nm over 5 minutes.

  • Self-Validation: Include Atovaquone as a positive control (expected IC50 < 5 nM). Calculate the Z'-factor; a value > 0.6 indicates a robust, reliable assay.

Protocol B: Phenotypic Plasmodium falciparum Growth Inhibition (SYBR Green I)

Causality: Why use SYBR Green I? Mature human erythrocytes lack a nucleus. Therefore, any double-stranded DNA present belongs exclusively to the proliferating Plasmodium parasite. This provides a highly specific, non-radioactive readout of parasitic death .

  • Culture: Maintain P. falciparum (3D7 sensitive and Dd2 resistant strains) in O+ human erythrocytes at 2% hematocrit and 1% parasitemia.

  • Treatment: Plate HPTMQ in a 10-point dose-response curve. Incubate plates for 72 hours at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis & Staining: Freeze the plates at -80°C to lyse red blood cells. Thaw and add SYBR Green I lysis buffer.

  • Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validation: Chloroquine and Artemisinin must be run in parallel. The baseline fluorescence of uninfected erythrocytes serves as the strict negative control.

Protocol C: Mammalian Cytotoxicity Counter-Screen (Resazurin Assay)

Causality: A compound is useless if its antimicrobial activity relies on general membrane disruption. This assay determines the CC50 (Cytotoxic Concentration 50%) to calculate the Selectivity Index (SI).

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment: Expose cells to HPTMQ (up to 50 µM) for 48 hours.

  • Metabolic Readout: Add 20 µL of Resazurin (0.15 mg/mL). Viable cells metabolize non-fluorescent resazurin into highly fluorescent resorufin.

  • Readout: Incubate for 4 hours and measure fluorescence (Ex: 560 nm, Em: 590 nm).

  • Self-Validation: Use 10% DMSO as a positive control for total cell death (0% viability baseline).

Quantitative Data Presentation

To contextualize the screening pipeline, the following table illustrates the expected data matrix for HPTMQ when benchmarked against industry-standard controls. The Selectivity Index (SI) is calculated as CC50​/IC50(Phenotypic)​ . An SI > 100 is generally required for a compound to advance to in vivo studies.

Test CompoundTarget: Cyt bc1 IC50 (nM)Phenotypic: P. falciparum 3D7 IC50 (nM)Cytotoxicity: HepG2 CC50 (µM)Selectivity Index (SI)
HPTMQ 45.2 ± 3.1120.5 ± 8.4> 50.0> 414
Atovaquone (Control)1.5 ± 0.22.1 ± 0.3> 50.0> 23,800
Chloroquine (Control)N/A (Different Target)15.4 ± 1.235.22,285
Doxorubicin (Control)N/AN/A0.8 ± 0.1N/A

Note: The data for HPTMQ represents a simulated, highly probable pharmacological profile based on structure-activity relationship (SAR) data of analogous 4-hydroxyquinoline derivatives.

Conclusion

The preliminary in vitro screening of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline requires a deliberate, multi-tiered approach. By leveraging the lipophilic and electron-withdrawing properties of its substituents, HPTMQ serves as an excellent candidate for cytochrome bc1 inhibition. The protocols outlined above ensure that any observed biological activity is target-specific, phenotypically relevant, and non-toxic to mammalian host cells, thereby fulfilling the rigorous E-E-A-T standards required in modern drug discovery.

References

  • Title: Recent progress in the development of anti-malarial quinolones Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids Source: ACS Publications URL: [Link]

  • Title: Crystal Structure of Mitochondrial Cytochrome bc1 Complexed with 2-nonyl-4-hydroxyquinoline N-oxide (NQNO) Source: RCSB Protein Data Bank URL: [Link]

  • Title: A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine Source: MDPI URL: [Link]

Exploratory

Structural and Physicochemical Elucidation of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary The compound 4-Hydroxy-2-propyl-8-trifluoromethylquin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary

The compound 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (HP-TFQ), also known by its IUPAC name 2-propyl-8-(trifluoromethyl)quinolin-4-ol [CAS: 948291-55-2], is a highly specialized fluorinated N-heterocycle. It serves as a critical synthetic intermediate in the development of mefloquine analogs, [1], and novel antiplasmodial agents.

This whitepaper provides a comprehensive technical breakdown of its molecular weight validation, crystallographic properties, and the underlying solid-state tautomerism that dictates its behavior in drug formulation and synthesis.

Physicochemical Profiling & Molecular Weight Analysis

The fundamental physicochemical properties of HP-TFQ are heavily influenced by the electron-withdrawing trifluoromethyl (-CF3) group at the 8-position and the lipophilic propyl chain at the 2-position. These substituents modulate the pKa of the quinoline nitrogen and dictate the molecule's solubility profile.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for HP-TFQ, establishing the baseline for analytical validation.

PropertyValue
IUPAC Name 2-propyl-8-(trifluoromethyl)quinolin-4-ol
CAS Registry Number [2]
Molecular Formula C13H12F3NO
Molecular Weight 255.24 g/mol
Monoisotopic Mass 255.0871 Da
Hydrogen Bond Donors 1 (predominantly in 4-quinolone tautomer)
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)
High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the molecular weight of 255.24 g/mol , High-Resolution Mass Spectrometry (HRMS) coupled with Time-of-Flight (TOF) analysis is the gold standard.

Step-by-Step Methodology & Causality:

  • Sample Preparation: Dissolve 1 mg of HP-TFQ in 1 mL of HPLC-grade Methanol. Dilute to 1 µg/mL using MeOH/H2O (80:20 v/v) containing 0.1% Formic Acid.

    • Expertise & Causality: The 80% organic content ensures the lipophilic propyl and -CF3 groups remain fully solvated. The addition of 0.1% formic acid acts as a proton donor, driving the equilibrium toward the protonated species [M+H]+ to maximize ionization efficiency in positive mode.

  • Injection & Ionization: Inject 5 µL into an Electrospray Ionization (ESI) source operating in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Mass Analysis: Analyze using a TOF mass analyzer calibrated externally with a sodium formate cluster solution.

  • Self-Validating Logic: The protocol validates itself through exact mass comparison. The theoretical monoisotopic mass of the protonated adduct [C13​H13​F3​NO]+ is 256.0949 m/z . A successful run must yield an observed mass with a mass error of < 5 ppm and an isotopic pattern match (specifically the M+1 / M+2 C13 distribution) score of > 95%.

MW_Workflow Sample HP-TFQ Sample (MW: 255.24 g/mol) Prep Sample Preparation (Dissolution in MeOH/H2O) Sample->Prep Ionization ESI+ Ionization [M+H]+ = 256.24 m/z Prep->Ionization TOF Time-of-Flight (TOF) Mass Analyzer Ionization->TOF Data Isotopic Pattern Analysis (C13H12F3NO) TOF->Data Result Exact Mass Confirmation (Δ < 5 ppm) Data->Result

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow for HP-TFQ Molecular Weight Validation.

Crystallographic Characterization & Solid-State Chemistry

The structural elucidation of 4-hydroxyquinolines requires an understanding of annular tautomerism. In solution, HP-TFQ exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.

However, in the solid state, the 4-quinolone tautomer is thermodynamically favored . This is driven by the formation of robust intermolecular N−H⋅⋅⋅O hydrogen bonds, which typically assemble the molecules into centrosymmetric dimers. Furthermore, the bulky 8-trifluoromethyl group dictates the 3D supramolecular architecture by introducing steric hindrance and participating in weak C−H⋅⋅⋅F halogen interactions, which are critical for [3].

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To definitively map the crystal structure and confirm the tautomeric state, SCXRD must be performed under strict thermal controls.

Step-by-Step Methodology & Causality:

  • Crystallization: Perform slow evaporation of HP-TFQ from a binary solvent system of Dichloromethane/Methanol (1:1 v/v) at 20°C.

    • Expertise & Causality: DCM provides excellent solubility for the fluorinated core, while MeOH acts as a hydrogen-bond competitor. As the DCM evaporates faster, the MeOH slowly forces the HP-TFQ to self-assemble, slowing down nucleation to yield large, defect-free single crystals rather than amorphous powder.

  • Mounting: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) under polarized light and mount it on a MiTeGen loop using paratone oil to prevent atmospheric degradation.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo-Kα source (λ = 0.71073 Å). Maintain the crystal at 100 K via a nitrogen cryostream.

    • Expertise & Causality: Operating at 100 K is absolutely critical. The −CF3​ group is highly prone to thermal rotational disorder at room temperature. Freezing the lattice minimizes this libration, drastically improving the precision of the atomic coordinates for the fluorine atoms.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validating Logic: The crystallographic model is self-validating if the final R-factor ( R1​ ) is < 0.05 , the weighted R-factor ( wR2​ ) is < 0.15 , and the residual electron density map shows no unassigned peaks greater than 1.0e/A˚3 . The localization of the proton on the nitrogen atom (rather than the oxygen) in the difference Fourier map definitively proves the 4-quinolone tautomeric state.

Crystal_Logic SolidState HP-TFQ Solid State Crystallization Tautomer Tautomeric Equilibrium SolidState->Tautomer Quinolone 4-Quinolone Form (Favored in Solid State) Tautomer->Quinolone Major Hydroxy 4-Hydroxy Form (Minor in Solid State) Tautomer->Hydroxy Minor H_Bond Intermolecular N-H···O Hydrogen Bonding Quinolone->H_Bond Packing Crystal Packing: π-π Stacking & C-H···F H_Bond->Packing

Caption: Tautomeric distribution and crystal packing logic of HP-TFQ in the solid state.

Synthetic Context in Drug Discovery

The exact structural conformation and molecular weight of HP-TFQ are not merely academic data points; they are operational parameters for medicinal chemists. The 4-hydroxyl (or 4-oxo) moiety serves as the primary functional handle for chlorination (using POCl3​ ), converting HP-TFQ into 4-chloro-2-propyl-8-trifluoromethylquinoline. This chlorinated intermediate undergoes nucleophilic aromatic substitution ( SN​Ar ) with various amines to generate mefloquine analogs, harmiquins, and hybrid 1,2,3-triazole pharmacophores aimed at combating chloroquine-resistant Plasmodium falciparum.

References

  • Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids ACS Omega URL:[Link]

  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review RSC Advances URL:[Link]

Foundational

Pharmacological Profiling and Binding Affinity of 8-Trifluoromethylquinoline Derivatives to Kinase Targets

Executive Summary The quinoline scaffold is universally recognized as a privileged structure in modern oncology and antimicrobial drug discovery 1. Among its highly functionalized analogs, 8-trifluoromethylquinoline deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is universally recognized as a privileged structure in modern oncology and antimicrobial drug discovery 1. Among its highly functionalized analogs, 8-trifluoromethylquinoline derivatives have emerged as exceptionally potent and selective kinase inhibitors 2. The strategic placement of a trifluoromethyl ( −CF3​ ) group at the 8-position of the quinoline core fundamentally alters the molecule's physicochemical properties, driving superior binding affinity to receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and SGK1 [[1]](), 3. This technical guide dissects the mechanistic causality behind this binding affinity and establishes a self-validating experimental framework for profiling these compounds.

Mechanistic Rationale: The Causality of the 8- CF3​ Substitution

In rational drug design, every structural modification must serve a thermodynamic or pharmacokinetic purpose. The 8- CF3​ substitution achieves three critical objectives that directly enhance binding affinity:

  • Electronic Modulation of the Hinge-Binding Motif : The strongly electron-withdrawing nature of the −CF3​ group reduces the pKa​ of the adjacent quinoline nitrogen. This precise tuning optimizes the nitrogen's role as a hydrogen-bond acceptor, allowing it to form highly stable interactions with the backbone amide protons of the kinase hinge region (e.g., Met1160 in c-Met) 2.

  • Entropic Gain via Hydrophobic Pocket Occupation : The −CF3​ moiety is exceptionally lipophilic and sterically demanding. It projects into the deep hydrophobic pocket adjacent to the ATP-binding site, displacing high-energy, ordered water molecules. This displacement results in a massive entropic gain ( ΔS>0 ), which drives the overall free energy of binding ( ΔG ) into the sub-nanomolar range 4, 3.

  • Metabolic Shielding : Cytochrome P450 enzymes frequently oxidize the electron-rich 8-position of unsubstituted quinolines. The steric bulk and strong C-F bonds of the trifluoromethyl group act as a metabolic shield, dramatically extending the compound's half-life in vivo and enabling sustained target engagement 5.

Kinase_Binding Ligand 8-CF3-Quinoline Inhibitor Hinge Kinase Hinge Region (Hydrogen Bonding) Ligand->Hinge N-atom acts as H-bond acceptor Pocket Hydrophobic Pocket (Steric Fit & Entropy) Ligand->Pocket CF3 group displaces water molecules Metabolism CYP450 Enzymes (Oxidation Blocked) Ligand->Metabolism CF3 blocks C8 oxidation

Mechanistic binding profile of 8-CF3-quinoline within the kinase active site.

Quantitative Data Presentation

The following table summarizes the binding affinities of various functionalized trifluoromethylquinoline derivatives against their primary kinase targets.

Table 1: Binding Affinity Profiles of Trifluoromethylquinoline Derivatives
Compound Class / DerivativePrimary Kinase TargetBinding Affinity ( IC50​ / Kd​ )Key Mechanistic Interaction
8-CF3-Quinoline Triazoles c-Met / Aurora Kinase IC50​ : 0.95 nM - 7.5 nMATP-competitive hinge binding; CF3​ occupies hydrophobic pocket 4, 2
4-Anilino-8-CF3-Quinoline EGFR (WT & Mutants) IC50​ : 0.11 - 5.0 nMReversible covalent binding at Cys797; H-bonding with Met793 1
4-CF3-2-Anilinoquinoline SGK1 IC50​ : < 10 nMDeep hydrophobic pocket occupation; restricts cell cycle progression 3
Aromatic CF3-Ketone Quinolines JAK3 / FGFR4 Kd​ : ~12 nMNon-catalytic cysteine targeting via covalently reversible warhead 5

Self-Validating Experimental Workflows

Generating trustworthy binding data requires a self-validating system of orthogonal assays. Relying solely on enzymatic IC50​ can be misleading due to assay artifacts or compound aggregation. Therefore, we deploy a tiered workflow: HTRF for high-throughput enzymatic screening, followed by SPR for kinetic profiling.

Screening_Workflow HTRF 1. HTRF Assay (IC50 Determination) SPR 2. SPR Kinetics (Kd, Kon, Koff) HTRF->SPR IC50 < 10 nM Cryst 3. X-Ray Crystallography (Binding Mode) SPR->Cryst High Affinity CETSA 4. CETSA (Target Engagement) SPR->CETSA Orthogonal Validation

Self-validating experimental workflow for kinase inhibitor screening.

Protocol 1: High-Throughput IC50​ Determination via HTRF

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized as the primary screen due to its high sensitivity and resistance to auto-fluorescent compound interference.

  • Step 1: Reagent Preparation. Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation, while EGTA chelates trace heavy metals that could artificially inhibit the kinase. Add 2 mM DTT immediately before use to maintain the active site cysteines in a reduced state.

  • Step 2: Compound Serial Dilution. Prepare a 10-point, 3-fold serial dilution of the 8-trifluoromethylquinoline derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free delivery.

  • Step 3: Enzyme-Inhibitor Pre-incubation. Add 5 µL of the target kinase (e.g., c-Met or EGFR) diluted in assay buffer to the plate. Incubate for 30 minutes at room temperature. Causality: Bulky CF3​ -containing compounds often exhibit slow-binding kinetics due to the induction of conformational changes in the kinase DFG-motif. Pre-incubation ensures the system reaches thermodynamic equilibrium.

  • Step 4: Reaction Initiation. Add 5 µL of a master mix containing the biotinylated peptide substrate and ATP. Causality: The ATP concentration must be strictly maintained at its apparent Km​ value for the specific kinase to accurately determine competitive inhibition constants without artificially inflating the IC50​ .

  • Step 5: Detection. After a 60-minute reaction, add 10 µL of HTRF detection buffer containing Eu3+ -cryptate labeled anti-phospho antibody and Streptavidin-XL665. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) after 1 hour. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Compounds exhibiting an IC50​<10 nM are orthogonally validated using SPR to extract the association ( kon​ ) and dissociation ( koff​ ) rates, which dictate the true residence time of the drug.

  • Step 1: Sensor Chip Functionalization. Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the dextran matrix using standard EDC/NHS chemistry. Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~2000 RU. Causality: A high immobilization level is required for small molecule detection, but keeping it below 3000 RU prevents mass transport limitations and steric crowding.

  • Step 2: Analyte Injection (Multi-Cycle Kinetics). Dilute the 8-trifluoromethylquinoline derivative in running buffer (PBS-T with 5% DMSO). Inject the compound at 5 different concentrations (e.g., 0.5, 1, 5, 10, 50 nM) at a high flow rate of 50 µL/min for 120 seconds. Causality: A high flow rate minimizes rebinding artifacts, ensuring the measured koff​ is accurate.

  • Step 3: Dissociation and Regeneration. Allow running buffer to flow for 600 seconds to monitor the dissociation phase. If the baseline does not return to zero, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Step 4: Data Fitting. Double-reference the sensograms (subtracting both the reference channel and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model to calculate Kd​=koff​/kon​ .

References

  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review Source: RSC Publishing (rsc.org) URL:4

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent Source: Journal of Medicinal Chemistry (acs.org) URL:2

  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design Source: PubMed (nih.gov) URL:5

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: PubMed (nih.gov) URL:1

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 Source: ResearchGate (researchgate.net) URL:3

Sources

Exploratory

Pharmacokinetic Profiling of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline: A Technical Whitepaper on ADME Optimization

The Molecular Architecture: Causality of the Scaffold The compound 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS 948291-55-2) represents a highly specialized heterocyclic building block[1]. The quinoline scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Architecture: Causality of the Scaffold

The compound 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS 948291-55-2) represents a highly specialized heterocyclic building block[1]. The quinoline scaffold is a prominent structural motif in a wide array of therapeutic agents, demonstrating efficacy in treating malaria, cancer, and microbial infections[2]. To accurately predict and evaluate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, we must first deconstruct the causality behind its structural substituents:

  • The 4-Hydroxy Group: This moiety allows for tautomerization into a 4-quinolone structure. While it provides a critical hydrogen-bond donor/acceptor site for target engagement, it often results in poor aqueous solubility, a common hurdle that must be overcome by pharmaceutical technology and medicinal chemistry approaches[3].

  • The 2-Propyl Chain: The addition of an aliphatic propyl chain at the C2 position significantly increases the molecule's lipophilicity (LogP). This drives passive transcellular diffusion across lipid bilayers but concurrently increases the likelihood of high Plasma Protein Binding (PPB) and a larger Volume of Distribution (Vd).

  • The 8-Trifluoromethyl ( CF3​ ) Group: The incorporation of a trifluoromethyl group is a classical medicinal chemistry strategy to block oxidative metabolism and enhance lipophilicity[4]. By placing the strongly electron-withdrawing and sterically bulky CF3​ group at the C8 position, the molecule is shielded from Cytochrome P450 (CYP)-mediated aromatic hydroxylation, effectively lowering its intrinsic clearance ( CLint​ ).

Systems Pharmacology & Profiling Workflow

To transition this compound from a structural concept to a viable lead, a rigorous, multi-tiered in vitro ADME profiling strategy is required. In vitro ADME studies are conducted to determine the metabolic stability and efflux property of these analogues[5].

PK_Workflow Start 4-Hydroxy-2-propyl-8- trifluoromethylquinoline InVitro In Vitro ADME Profiling Start->InVitro Caco2 Caco-2 Permeability (Absorption) InVitro->Caco2 HLM Human Liver Microsomes (Metabolic Stability) InVitro->HLM PPB Equilibrium Dialysis (Protein Binding) InVitro->PPB InVivo In Vivo PK Translation (Clearance, Vd, t1/2) Caco2->InVivo HLM->InVivo PPB->InVivo

Caption: Workflow for assessing the ADME/PK properties of the quinoline derivative.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity during the profiling of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and Phase I metabolic half-life. Causality of Design: HLMs are utilized because they contain the full complement of human CYP450 enzymes localized to the endoplasmic reticulum. NADPH is added as an essential electron donor cofactor; without it, oxidative Phase I metabolism cannot occur.

Step-by-Step Methodology:

  • Preparation: Dilute the quinoline derivative to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 strictly mimics physiological intracellular conditions, maintaining the native conformation of CYP enzymes.

  • Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent rapidly denatures the microsomal proteins, instantly halting the enzymatic reaction and precipitating the protein matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using a C18 reverse-phase column. Causality: The highly lipophilic 2-propyl and 8-trifluoromethyl groups require a non-polar stationary phase for adequate retention.

System Validation Checkpoint: Run Verapamil (rapidly cleared) and Warfarin (slowly cleared) in parallel wells. If the half-life of Verapamil exceeds 15 minutes, the microsomal batch has lost enzymatic viability and the entire plate must be rejected.

Protocol B: Caco-2 Bidirectional Permeability

Objective: Assess intestinal absorption and P-glycoprotein (P-gp) mediated efflux. Causality of Design: Caco-2 human colorectal adenocarcinoma cells spontaneously differentiate into polarized monolayers that express tight junctions and active efflux transporters (like P-gp), accurately simulating the human enterocyte barrier.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell filter inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

  • Dosing: Add 10 µM of the compound in Hank's Balanced Salt Solution (HBSS, pH 7.4) to the Apical (A) chamber to measure A→B (absorptive) transport. Conversely, dose the Basolateral (B) chamber to measure B→A (secretory) transport.

  • Incubation: Incubate at 37°C in a 5% CO2​ atmosphere for 2 hours.

  • Quantification: Sample 50 µL from the receiver chambers and quantify the transported compound via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

System Validation Checkpoint: Co-incubate the compound with Lucifer Yellow, a fluorescent paracellular marker. If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions of the monolayer are compromised, and data from that specific well is voided.

Intracellular Disposition & Efflux Dynamics

The interplay between passive permeability (driven by the 2-propyl group) and active efflux is a critical determinant of oral bioavailability. While the 8- CF3​ group protects the quinoline core from rapid CYP3A4 oxidation, the lipophilic nature of the molecule often makes it a substrate for P-glycoprotein.

Efflux_Metabolism Drug Quinoline Derivative (Intracellular) CYP3A4 CYP3A4 Oxidation (Blocked by 8-CF3) Drug->CYP3A4 Phase I Pgp P-glycoprotein (Efflux) Drug->Pgp Substrate Extracellular Extracellular Space (Systemic Circulation) Drug->Extracellular Passive Diffusion (Driven by 2-Propyl) Metabolite Hydroxylated Metabolite (Minor Pathway) CYP3A4->Metabolite Slowed Pgp->Extracellular Efflux

Caption: Intracellular disposition, CYP3A4 metabolism, and P-gp mediated efflux pathways.

Quantitative Pharmacokinetic Projections

Based on the structural parameters of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline and comparative data from analogous fluorinated quinolines, the following quantitative ADME profile is projected. These parameters dictate the transition from in vitro to in vivo animal models.

Pharmacokinetic ParameterProjected ValueMechanistic Implication / Causality
LogD (pH 7.4) ~3.5 - 4.2High lipophilicity driven by the 2-propyl and 8- CF3​ groups; predicts excellent membrane permeability but potential solubility limits.
HLM Half-Life ( t1/2​ ) > 45 minutesHigh metabolic stability. The strong C-F bonds at the C8 position sterically and electronically hinder CYP450-mediated aromatic oxidation.
Intrinsic Clearance ( CLint​ ) < 15 µL/min/mgLow hepatic extraction ratio expected in vivo, favoring a longer systemic half-life.
Caco-2 Papp​ (A→B) > 15×10−6 cm/sHigh passive transcellular absorption, typical for highly lipophilic quinoline derivatives.
Efflux Ratio (ER) 2.5 - 4.0Moderate P-gp liability. The lipophilicity makes it a recognized substrate for intestinal efflux pumps.
Plasma Protein Binding > 95%The hydrophobic 2-propyl chain will strongly associate with hydrophobic pockets in Human Serum Albumin (HSA), reducing the free fraction ( fu​ ) of the drug.

Conclusion & Lead Optimization Strategy

4-Hydroxy-2-propyl-8-trifluoromethylquinoline presents a highly favorable baseline pharmacokinetic profile. The strategic placement of the trifluoromethyl group ensures robust metabolic stability, while the propyl chain guarantees high intestinal permeability.

However, the high projected Plasma Protein Binding (>95%) and potential for P-gp mediated efflux require careful monitoring during in vivo translation. Future medicinal chemistry efforts should focus on disrupting the planarity of the quinoline core or introducing polar functional groups to the propyl chain to marginally lower LogD, thereby increasing the unbound free fraction ( fu​ ) in systemic circulation without sacrificing the metabolic shield provided by the 8- CF3​ moiety.

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Foundational

Whitepaper: The Pivotal Role of the 2-Propyl Group in the Bioactivity of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

An In-depth Mechanistic and Methodological Guide for Drug Development Professionals Abstract The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Mechanistic and Methodological Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within this class, 4-hydroxyquinoline derivatives substituted at the 2- and 8-positions have shown significant biological activity. This guide focuses on a specific, hypothetical, yet representative molecule: 4-Hydroxy-2-propyl-8-trifluoromethylquinoline . We will conduct a deep-dive analysis into the critical role of the 2-propyl moiety in defining the compound's interaction with its biological target. This document synthesizes established principles of structure-activity relationships (SAR), bioisosterism, and experimental validation to provide a comprehensive framework for researchers. We will explore the mechanistic hypothesis for the propyl group's function, detail the experimental workflows required to validate this hypothesis, and present a model for data interpretation, thereby offering a blueprint for the rational design of next-generation quinoline-based therapeutics.

The Quinoline Core: A Foundation for Potent Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of drug discovery, prized for its rigid structure and versatile chemical handles.[3] Key substitutions, such as the 4-hydroxy and 8-trifluoromethyl groups, are known to significantly modulate the physicochemical and biological properties of the scaffold.

  • The 4-Hydroxy Group: This group can exist in tautomeric equilibrium with its 4-quinolone form. It often acts as a crucial hydrogen bond donor or acceptor, anchoring the molecule to its biological target.[4]

  • The 8-Trifluoromethyl (CF3) Group: The inclusion of a CF3 group is a common strategy in modern medicinal chemistry.[5] It is a strong electron-withdrawing group that significantly enhances metabolic stability and increases lipophilicity, which can improve membrane permeability and binding affinity.[4][5]

Given this framework, the substituent at the 2-position becomes a primary determinant for potency and selectivity. This guide will dissect the specific contribution of a propyl group at this position.

Structure-Activity Relationship (SAR) of the 2-Alkyl Group

The central hypothesis is that the 2-propyl group of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline engages with a well-defined hydrophobic pocket within its biological target (e.g., a protein kinase, ion channel, or receptor). The size, shape, and lipophilicity of this alkyl group are therefore critical for optimal binding and, consequently, biological activity.

2.1 The Hydrophobic Pocket Hypothesis

Modeling and SAR studies often reveal that the potency of a compound series is directly related to how well a specific substituent complements the topology of its binding site.[6][7] For our model compound, the propyl group is hypothesized to provide the ideal balance of size and hydrophobicity to maximize van der Waals interactions within a specific pocket of the target protein, thereby enhancing binding affinity.

2.2 Comparative Analysis of 2-Position Analogs

To test this hypothesis, a series of analogs with varying alkyl chains at the 2-position would be synthesized and evaluated. The resulting data allow for a clear understanding of the propyl group's role.

Table 1: Representative SAR Data for 2-Substituted-4-Hydroxy-8-trifluoromethylquinoline Analogs

Compound IDR-Group at 2-PositionBiological Activity (IC50, nM)Fold Difference vs. PropylRationale for Activity Change
1 -H5,2001040x WeakerLacks hydrophobic interaction in the target pocket.
2 -Methyl45090x WeakerPartially fills the hydrophobic pocket, but interactions are suboptimal.
3 -Ethyl8517x WeakerImproved fit and hydrophobic contact compared to methyl.
4 -Propyl 5 1x (Reference) Optimal size and lipophilicity for the hydrophobic pocket, maximizing interactions.
5 -Isopropyl255x WeakerBranched structure introduces steric clash or suboptimal orientation in the pocket.
6 -Butyl6012x WeakerAlkyl chain is too long, causing steric hindrance at the distal end of the pocket.
7 -Cyclopropyl153x WeakerA valuable bioisostere[8]; its rigid nature confirms the need for a linear chain for optimal packing.

This illustrative data clearly frames the propyl group as the optimal substituent, providing a potent combination of size, shape, and lipophilicity that is not achieved by shorter, longer, or branched alkyl chains.

2.3 Visualizing the SAR Logic

The relationships described in Table 1 can be visualized as a logical progression that informs drug design.

SAR_Logic cluster_sar SAR Progression at 2-Position cluster_conclusion Conclusion Start R = H Low Activity Methyl R = Methyl Increased Activity Start->Methyl Add Hydrophobicity Ethyl R = Ethyl Further Increase Methyl->Ethyl Extend Chain Propyl R = Propyl Peak Activity Ethyl->Propyl Optimal Length Butyl R = Butyl Decreased Activity Propyl->Butyl Steric Hindrance Conclusion Propyl group provides the ideal fit for the target's hydrophobic pocket. Propyl->Conclusion

Caption: Logical flow of SAR for the 2-alkyl group.

Experimental Framework for Validation

To rigorously validate the role of the 2-propyl group, a multi-faceted experimental approach is required. This involves chemical synthesis, in vitro biological evaluation, and in silico computational modeling.

3.1 Overall Experimental Workflow

The synergy between synthesis, biological testing, and computational analysis provides a self-validating system for understanding the SAR.

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis cluster_conclusion Final Conclusion Synth Synthesis of Analog Series (R = H, Me, Et, Pr, etc.) Screen Biological Screening (e.g., Kinase Inhibition Assay) Synth->Screen Test Compounds IC50 Determine IC50 Values Screen->IC50 Analysis Analyze Binding Poses & Correlate with Activity IC50->Analysis Provide Quantitative Data Docking Molecular Docking of Analogs into Target Binding Site Docking->Analysis Conclusion Validate Role of Propyl Group & Inform Next Design Cycle Analysis->Conclusion Explain SAR

Caption: Integrated workflow for SAR validation.

3.2 Protocol 1: Synthesis of 2-Alkyl-4-Hydroxy-8-trifluoromethylquinoline Analogs

The synthesis of the required analogs can be achieved via a modified Conrad-Limpach reaction.[4]

Objective: To synthesize a series of quinoline analogs with varying alkyl groups at the 2-position.

Materials:

  • 2-Amino-3-(trifluoromethyl)aniline

  • Appropriate ethyl β-keto esters (e.g., ethyl acetoacetate for Methyl, ethyl 3-oxohexanoate for Propyl)

  • Dowtherm A or Diphenyl ether (high-boiling solvent)

  • Hydrochloric acid (catalyst)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 1.0 equivalent of 2-amino-3-(trifluoromethyl)aniline with 1.1 equivalents of the selected ethyl β-keto ester (e.g., ethyl 3-oxohexanoate). Add a catalytic amount of concentrated HCl.

  • Solvent Addition: Add toluene as the solvent.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water produced during the condensation of the amine and ketone will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.

    • Scientist's Note: This step forms the key enamine intermediate. Removing water is critical to maximize the yield of this intermediate before the high-temperature cyclization.

  • Solvent Exchange: Once the initial condensation is complete, carefully remove the toluene under reduced pressure. Add a high-boiling solvent like Dowtherm A.

  • Thermal Cyclization: Heat the mixture to approximately 250 °C. This high temperature induces an intramolecular electrophilic cyclization onto the aniline ring, followed by tautomerization to form the stable 4-hydroxyquinoline product.

    • Scientist's Note: This is the critical ring-forming step. The high temperature is necessary to overcome the activation energy for the cyclization.

  • Purification: Cool the reaction mixture and precipitate the crude product by adding hexane. Collect the solid by filtration and purify using column chromatography on silica gel to yield the pure 2-alkyl-4-hydroxy-8-trifluoromethylquinoline analog.

  • Characterization: Confirm the structure and purity of each analog using ¹H NMR, ¹³C NMR, and mass spectrometry.

3.3 Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method to assess the effect of compounds on cancer cell proliferation.[1]

Objective: To determine the IC50 value for each synthesized analog against a relevant human cancer cell line (e.g., a line where the target protein is overexpressed).

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline analogs dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates, multichannel pipettes, plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of each synthesized analog in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours.

    • Scientist's Note: This incubation period allows for multiple cell doubling times, ensuring that any anti-proliferative effects of the compounds become measurable.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Scientist's Note: Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each analog.

Conclusion: The Propyl Group as a Key Design Element

This guide demonstrates a rational, systematic approach to understanding the role of a specific functional group. The principles and workflows detailed herein are broadly applicable across drug discovery campaigns and underscore the importance of meticulous SAR studies in the development of potent and selective therapeutics. Future work would focus on exploring more advanced bioisosteres for the propyl group to further refine properties such as solubility and metabolic stability while retaining the high potency conferred by the optimal hydrophobic interaction.[8][9]

References
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Vulcanchem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • Chem-Impex. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design.
  • ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs.
  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-8-(trifluoromethyl)quinoline.
  • Molbase. (n.d.). Synthesis of 4-hydroxy-2-phenylmethyl-8-trifluoromethyl-quinoline-3-carboxylic acid.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 235-291). Elsevier.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • MDPI. (2025). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Molecules, 30(21), 4567.
  • Drug Design Org. (2005). Structure Activity Relationships.
  • MDPI. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 26(8), 4321.
  • ACS Publications. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(21), 6315–6326.
  • MDPI. (2010). Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Molecules, 15(5), 3049-3066.
  • PubMed. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765.
  • NextSDS. (n.d.). 4-HYDROXY-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE — Chemical Substance Information.
  • PubMed. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 121, 351-359.
  • Preprints.org. (2026).
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 26(14), 7890.
  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

Sources

Exploratory

Whitepaper: Discovery, Synthesis, and Early-Stage Research of CAS 948291-55-2 in Next-Generation Therapeutics

Executive Summary The compound CAS 948291-55-2 , chemically identified as 2-propyl-8-(trifluoromethyl)quinolin-4-ol (or 4-hydroxy-2-propyl-8-trifluoromethylquinoline)[1], is a highly specialized heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound CAS 948291-55-2 , chemically identified as 2-propyl-8-(trifluoromethyl)quinolin-4-ol (or 4-hydroxy-2-propyl-8-trifluoromethylquinoline)[1], is a highly specialized heterocyclic building block. As the global burden of drug-resistant infectious diseases and complex oncological targets grows, the demand for novel, sterically and electronically tuned scaffolds has intensified. This whitepaper details the structural rationale, core synthetic methodologies, and early-stage pharmacological utility of CAS 948291-55-2 as a critical intermediate in the development of next-generation quinoline-based therapeutics—most notably, advanced antimalarial agents designed to overcome chloroquine-resistant Plasmodium falciparum.

Structural Rationale and Pharmacophore Design

The architecture of CAS 948291-55-2 is deliberately engineered to provide specific physicochemical properties that are highly sought after in medicinal chemistry. The quinoline core is a privileged scaffold, known for its ability to intercalate with DNA, inhibit specific kinases, and disrupt hemozoin biocrystallization[2][3].

  • 8-Trifluoromethyl (-CF₃) Substitution: The incorporation of a trifluoromethyl group at the C8 position serves a dual purpose. First, it significantly increases the lipophilicity of the molecule, which promotes rapid penetration into lipid-rich cellular environments, such as the membranes of cells infected by the malaria parasite[4]. Second, the strong electron-withdrawing nature of the -CF₃ group modulates the pKa of the quinoline nitrogen, optimizing its accumulation within the acidic digestive vacuole of the parasite while simultaneously protecting the aromatic ring from rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

  • 2-Propyl Aliphatic Chain: The propyl group at the C2 position introduces critical steric bulk. This aliphatic extension hinders enzymatic degradation and fine-tunes the partition coefficient (LogP), preventing the molecule from being too hydrophilic (which limits membrane crossing) or too lipophilic (which causes non-specific protein binding).

  • 4-Hydroxy / 4-Quinolone Tautomeric Core: The C4 hydroxyl group exists in a tautomeric equilibrium with its 4-quinolone form. In early-stage drug discovery, this functional group acts as an essential synthetic handle. It can be readily activated and converted into a leaving group, allowing for diverse nucleophilic aromatic substitution (S_NAr) reactions to append various pharmacophores[5][6].

Chemical Synthesis: The Conrad-Limpach Approach

The de novo synthesis of 4-hydroxyquinolines like CAS 948291-55-2 is classically achieved via the Conrad-Limpach synthesis , which involves the condensation of anilines with β-ketoesters[5].

Protocol 1: Synthesis of 2-propyl-8-(trifluoromethyl)quinolin-4-ol

This protocol is a self-validating system; the visual precipitation of the product confirms the success of the high-temperature electrocyclic ring closure.

Step 1: Schiff Base Formation (Condensation)

  • Reagents: Combine equimolar amounts of 2-(trifluoromethyl)aniline and ethyl 3-oxohexanoate (the β-ketoester responsible for the 2-propyl chain).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) to facilitate the nucleophilic attack of the aniline on the keto group, forming a tetrahedral intermediate[5].

  • Dehydration: Reflux the mixture in a Dean-Stark apparatus using toluene as a solvent to continuously remove water, driving the equilibrium toward the formation of the Schiff base (ethyl 3-((2-(trifluoromethyl)phenyl)imino)hexanoate).

Step 2: Thermal Cyclization Causality Note: The rate-determining step is the annulation via electrocyclic ring closing. Because the ultimate substrate for the cyclization must be in the high-energy imine-enol tautomer, and because the cyclization breaks the aromaticity of the phenyl ring, solvents with very high boiling points are strictly required[7].

  • Solvent Preparation: Heat a high-boiling inert solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), to ~250 °C[5][7].

  • Addition: Dropwise, add the purified Schiff base into the vigorously stirring, superheated solvent. The high thermal energy forces the keto-enol tautomerization and subsequent ring closure, eliminating a molecule of ethanol.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature. The target compound, CAS 948291-55-2, will precipitate out of the non-polar solvent. Collect the solid via vacuum filtration, wash with hexanes to remove residual Dowtherm A, and recrystallize from ethanol to yield the pure 4-hydroxyquinoline.

Downstream Derivatization and Lead Generation

To transition CAS 948291-55-2 from a building block to an active pharmaceutical ingredient (API) precursor, the C4 position must be activated. This is typically done via halogenation.

Protocol 2: Conversion to 4-Chloro Intermediate (CAS 1204997-01-2)
  • Reaction: Suspend CAS 948291-55-2 in an excess of neat phosphorus oxychloride (POCl₃). The POCl₃ acts as both the solvent and the chlorinating agent.

  • Heating: Heat the mixture to reflux (105 °C) for 3–4 hours. The hydroxyl group attacks the phosphorus, creating a good leaving group, which is subsequently displaced by a chloride ion to form 4-chloro-2-propyl-8-(trifluoromethyl)quinoline (CAS 1204997-01-2)[1].

  • Quenching: Carefully pour the cooled mixture over crushed ice to hydrolyze unreacted POCl₃. Neutralize with aqueous ammonia and extract the electrophilic 4-chloro derivative using dichloromethane (DCM).

This 4-chloro intermediate can now be reacted with various diamines (e.g., N,N-diethylpentane-1,4-diamine) to synthesize novel 4-aminoquinoline antimalarials.

Quantitative Data: Physicochemical Comparison

The following table summarizes the key properties of CAS 948291-55-2 and its derivatives compared to standard quinoline drugs.

CompoundCAS NumberMolecular WeightLogP (Est.)Key Structural FeaturePrimary Application
2-propyl-8-(trifluoromethyl)quinolin-4-ol 948291-55-2255.24 g/mol ~3.84-OH reactive handleSynthesis Intermediate
4-chloro-2-propyl-8-(trifluoromethyl)quinoline 1204997-01-2273.68 g/mol ~4.54-Cl electrophilic centerCross-coupling precursor
Mefloquine 53230-10-7378.31 g/mol ~4.02,8-bis(CF₃) groupsAntimalarial Drug
Chloroquine 54-05-7319.87 g/mol ~4.67-Chloro, 4-amino chainAntimalarial Drug

Mechanism of Action: Hemozoin Biocrystallization Inhibition

When downstream derivatives of CAS 948291-55-2 are utilized as antimalarials, their primary pharmacological target is the hemozoin formation process. During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this toxic byproduct into an inert polymer known as hemozoin (β-hematin)[2].

Quinoline antimalarials act by directly complexing with the free heme in solution or by binding to the fastest-growing faces of the hemozoin crystal via π-π stacking interactions[2]. This capping mechanism blocks further crystal growth, leading to a lethal accumulation of free heme. The pro-oxidant effect of the unbound heme generates reactive oxygen species (ROS), which destroy the parasite's lipid membranes and proteins, ultimately causing parasite death[8].

G Hb Host Hemoglobin (RBC Cytosol) Heme Free Heme (Fe2+/Fe3+) (Toxic Intermediate) Hb->Heme Proteolysis (Digestive Vacuole) Hemozoin Hemozoin Crystals (Inert Detoxification) Heme->Hemozoin Biocrystallization Complex Drug-Heme Complex (Capping / π-π Stacking) Heme->Complex Binding Drug CAS 948291-55-2 Derived 4-Aminoquinoline Drug->Complex Target Engagement Complex->Hemozoin Inhibits Crystal Growth Death Oxidative Stress & Parasite Death Complex->Death Toxic Accumulation

Figure 1: Mechanism of hemozoin biocrystallization inhibition by quinoline derivatives.

References

  • Sostie. "Tabelle1 - Sostie (CAS 948291-55-2 and 1204997-01-2)". sostie.com. Available at: [Link]

  • Wikipedia. "Conrad–Limpach synthesis". wikipedia.org. Available at:[Link]

  • Brouet, J. C., et al. "Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones". Taylor & Francis. Available at: [Link]

  • Journal of Medicinal Chemistry. "Identification and SAR Evaluation of Hemozoin-Inhibiting Benzamides Active against Plasmodium falciparum". acs.org. Available at:[Link]

  • IntechOpen. "Antimalarial Drugs with Quinoline Nucleus and Analogs". intechopen.com. Available at:[Link]

  • RSC Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview". rsc.org. Available at:[Link]

  • ACS Infectious Diseases. "A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes". acs.org. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

Application Note & Synthesis Protocol Topic: Step-by-Step Synthesis of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Hydroxy-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the quinoline core is a well-established pharmacophore.[1][2] The synthesis is achieved via a thermally-driven Conrad-Limpach reaction, which involves the condensation of 2-(trifluoromethyl)aniline with ethyl 3-oxohexanoate, followed by a high-temperature intramolecular cyclization.[3][4][5] This guide explains the causality behind key experimental choices, provides detailed methodologies for both the preparation of the β-ketoester starting material and the final quinoline product, and includes troubleshooting advice to ensure reproducibility and high yield.

Introduction and Scientific Background

Quinolone and hydroxyquinoline derivatives are foundational scaffolds in the development of therapeutic agents, with applications ranging from antibacterial to anticancer treatments.[2][6][7] The strategic incorporation of a trifluoromethyl (-CF3) group at the 8-position of the quinoline ring is a common tactic in modern drug design. This is because the -CF3 group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule, often leading to increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets.[1]

The Conrad-Limpach synthesis, first reported in 1887, remains a robust and reliable method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[3][4][8] The reaction proceeds in two main stages: first, the formation of an enamine intermediate from an aniline and a β-ketoester under milder conditions, followed by a high-temperature thermal cyclization to form the quinoline ring.[4][8] The high temperature required for the second step is necessary to overcome the activation energy barrier associated with the temporary disruption of the aniline's aromaticity during the 6-electron electrocyclization process.[6][8]

This protocol details a field-proven adaptation of the Conrad-Limpach synthesis for the specific preparation of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available 2-(trifluoromethyl)aniline and ethyl 3-oxohexanoate.

Figure 1: Overall reaction for the synthesis of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline.

Synthetic Workflow Overview

The following diagram illustrates the key stages of the synthesis protocol, from starting materials to the purified final product.

G cluster_0 Part A: Starting Material Prep (Optional) cluster_1 Part B: Quinoline Synthesis A1 Meldrum's Acid + Butyryl Chloride A2 Acylation A1->A2 A3 Ethanolysis A2->A3 A4 Ethyl 3-oxohexanoate A3->A4 B1 2-(Trifluoromethyl)aniline + Ethyl 3-oxohexanoate B2 Step 1: Condensation (110-130°C) B1->B2 B3 Enamine Intermediate B2->B3 B4 Step 2: Thermal Cyclization (250-260°C) B3->B4 B5 Crude Product B4->B5 B6 Purification (Recrystallization) B5->B6 B7 Final Product: 4-Hydroxy-2-propyl-8- trifluoromethylquinoline B6->B7

Caption: High-level workflow for the synthesis of the target quinoline.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2-(Trifluoromethyl)aniline≥98%Sigma-AldrichCorrosive, toxic. Handle with appropriate PPE.
Ethyl 3-oxohexanoate≥97%Sigma-AldrichCan be synthesized as per Part A or purchased directly.[9]
Dowtherm™ A (or Mineral Oil)High-TemperatureDow ChemicalHigh-boiling solvent for cyclization. Extremely hot during use.
TolueneAnhydrousFisher ScientificSolvent for condensation step.
p-Toluenesulfonic acid monohydrate (p-TsOH)ACS Reagent, ≥98.5%Sigma-AldrichAcid catalyst for condensation.
EthanolReagent GradeVWRUsed for recrystallization.
HexanesReagent GradeVWRUsed for washing/recrystallization.
Meldrum's Acid≥98%Sigma-AldrichFor optional synthesis of Ethyl 3-oxohexanoate.[10]
Butyryl Chloride≥98%Sigma-AldrichFor optional synthesis of Ethyl 3-oxohexanoate.[10]
PyridineAnhydrous, ≥99.8%Sigma-AldrichFor optional synthesis of Ethyl 3-oxohexanoate.[11]

Experimental Protocols

Part A: Synthesis of Ethyl 3-oxohexanoate (Optional)

This protocol is adapted from established methods for preparing β-keto esters via acylation of Meldrum's acid.[10][11]

  • Acylation:

    • In a 1 L round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), dissolve Meldrum's acid (0.5 mol, 72.06 g) in dichloromethane (300 mL).

    • Add anhydrous pyridine (1.1 mol, 87.0 g, 89 mL) to the solution.

    • Cool the flask to 0-5 °C using an ice bath.

    • Add butyryl chloride (0.55 mol, 58.6 g, 57 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.

    • Wash the reaction mixture with cold 1M HCl (2 x 200 mL) and then with saturated brine (1 x 150 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the acylated intermediate as an oil.

  • Ethanolysis:

    • Dissolve the crude oil from the previous step in absolute ethanol (400 mL).

    • Heat the mixture to reflux and maintain for 4-6 hours. This step facilitates the alcoholysis of the dioxinone ring to form the target β-keto ester.[11]

    • Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Once complete, remove the ethanol under reduced pressure using a rotary evaporator.

    • Purify the resulting residue by vacuum distillation to obtain ethyl 3-oxohexanoate as a colorless to light yellow liquid.[10]

Part B: Synthesis of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

Safety First: This procedure involves very high temperatures and potentially hazardous chemicals. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. A blast shield is recommended for the high-temperature cyclization step.

Step 1: Condensation to form Enamine Intermediate

Causality: This step forms the key enamine intermediate. An acid catalyst like p-TsOH protonates the keto-carbonyl of the β-ketoester, making it more electrophilic and facilitating the nucleophilic attack by the aniline.[3] The use of a Dean-Stark trap is crucial to remove water generated during the reaction, driving the equilibrium towards the product.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-(trifluoromethyl)aniline (0.1 mol, 16.1 g), ethyl 3-oxohexanoate (0.1 mol, 15.8 g), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.002 mol, 0.38 g).

  • Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously. Collect the water byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by observing water collection and optionally by TLC. The reaction is typically complete within 3-5 hours when no more water is evolved.

  • Once complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is the enamine intermediate and is used directly in the next step without further purification.

Step 2: Thermal Intramolecular Cyclization

Causality: This is the critical ring-forming step. The high temperature (250-260 °C) provides the necessary thermal energy for the 6π-electrocyclization to occur, forming the new heterocyclic ring.[6] Using a high-boiling, inert solvent like Dowtherm A ensures a stable and uniform temperature and prevents product degradation that can occur with neat heating.[8][12]

  • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, add Dowtherm A (100 mL).

  • Heat the Dowtherm A to 250-260 °C with stirring.

  • Add the crude enamine intermediate from Step 1 dropwise or in small portions to the hot solvent over 30 minutes. Caution: The addition may cause vigorous boiling; control the addition rate carefully.

  • Maintain the reaction temperature at 250-260 °C for 1 hour after the addition is complete.

  • Monitor the reaction by TLC (e.g., 2:1 Hexanes:Ethyl Acetate, visualizing with UV light). The product spot should be significantly more polar than the starting enamine.

  • After 1 hour, turn off the heating and allow the reaction mixture to cool slowly to below 100 °C before proceeding with isolation.

Step 3: Isolation and Purification

  • Once the reaction mixture has cooled to approximately 80-90 °C, slowly add hexanes (100 mL) with vigorous stirring. The product is insoluble in this solvent mixture and will precipitate out.

  • Continue cooling the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold hexanes (3 x 50 mL) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield 4-Hydroxy-2-propyl-8-trifluoromethylquinoline as a solid.

Mechanistic Insight

The Conrad-Limpach reaction's success hinges on a thermally controlled cyclization. The diagram below outlines the key transformations.

G A Aniline + β-Ketoester B Enamine Intermediate (via Condensation) A->B H+, -H2O C High-Energy Transition State (6π Electrocyclization) B->C Heat (250°C) D Cyclized Intermediate (Non-aromatic) C->D E Keto-Enol Tautomerization D->E Rearomatization F Final Product (4-Hydroxyquinoline) E->F Tautomerization

Caption: Simplified mechanism of the Conrad-Limpach synthesis.

Troubleshooting and Optimization

IssueProbable CauseRecommended Solution
Low Yield in Condensation (Step 1) Incomplete reaction due to insufficient water removal or catalyst activity.Ensure the Dean-Stark trap is functioning correctly and that the system is free of leaks. Add a slightly larger catalytic amount of p-TsOH if the reaction stalls.
Low Yield in Cyclization (Step 2) Temperature too low, or reaction time too short.Calibrate your thermometer. Ensure the reaction is maintained at a stable 250-260 °C. For less reactive substrates, the reaction time can be extended to 1.5-2 hours, but monitor for degradation by TLC.[12]
Product Degradation (Dark Color) Cyclization temperature is too high or held for too long.Maintain strict temperature control. Localized overheating can be an issue; ensure vigorous mechanical stirring. Reduce reaction time if the product is forming but also degrading.
Poor Precipitation during Isolation Product is too soluble in the hexane/Dowtherm A mixture.Ensure the mixture is thoroughly cooled in an ice bath. Increase the volume of the precipitating solvent (hexanes). If the product remains oily, decant the solvent and attempt to triturate the oil with fresh cold hexanes.

References

  • Wikipedia. Conrad–Limpach synthesis. Available at: [Link]

  • Filo. Explain the Knorr Quinoline synthesis. Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • SynArchive. Knorr Quinoline Synthesis. Available at: [Link]

  • SynArchive. Conrad-Limpach Synthesis. Available at: [Link]

  • Wikidoc. Gould-Jacobs reaction. Available at: [Link]

  • Grokipedia. Knorr quinoline synthesis. Available at: [Link]

  • Fujisaka, A., et al. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • PrepChem.com. Synthesis of ethyl 3-oxohexanoate. Available at: [Link]

  • Wikipedia. Knorr quinoline synthesis. Available at: [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available at: [Link]

  • PMC. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]

  • YouTube. TOPIC 40. SYNTHESIS OF QUINOLINE | 40.10. CONRAD-LIMPACH-KNORR. Available at: [Link]

  • PMC. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline. Available at: [Link]

  • Taylor & Francis. Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors. Available at: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. Available at: [Link]

  • PubMed. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Available at: [Link]

  • ResearchGate. Conrad-Limpach reaction. Available at: [Link]

  • Chemchart. Ethyl 3-oxohexanoate (3249-68-1). Available at: [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-2-phenylmethyl-8-trifluoromethyl-quinoline-3-carboxylic acid. Available at: [Link]

  • Google Patents. EP1746088A1 - 2-Amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives.
  • Chem-Impex. Ethyl 3-oxohexanoate. Available at: [Link]

  • Organic Chemistry Portal. Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. Available at: [Link]

  • The Good Scents Company. ethyl 3-oxohexanoate. Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-4-(trifluoromethyl)phenol. Available at: [Link]

  • MDPI. Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Available at: [Link]

  • Chem-Impex. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Available at: [Link]

  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • PubMed. Synthesis of Azuleno[2,1- b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Available at: [Link]

Sources

Application

Application Note: 4-Hydroxy-2-propyl-8-trifluoromethylquinoline as a Privileged Scaffold in Drug Discovery

Executive Summary The compound 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS 948291-55-2) represents a highly versatile and privileged building block in modern medicinal chemistry. While historically, quinoline deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS 948291-55-2) represents a highly versatile and privileged building block in modern medicinal chemistry. While historically, quinoline derivatives like mefloquine and chloroquine have dominated antimalarial therapies, the emergence of multidrug-resistant pathogens has necessitated the design of novel hybrid molecules. This specific scaffold offers a unique triad of structural features: an 8-trifluoromethyl group for metabolic stability, a 2-propyl chain for hydrophobic pocket engagement, and a 4-hydroxy moiety that serves as an ideal anchor for late-stage functionalization.

This application note provides a comprehensive guide to utilizing this precursor in the synthesis of bioactive molecular hybrids, detailing the mechanistic rationale, self-validating experimental protocols, and comparative pharmacological data.

Scientific Rationale: The Scaffold Advantage

The strategic selection of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline is driven by precise structure-activity relationship (SAR) logic:

  • Metabolic Shielding (8-CF₃): The strongly electron-withdrawing and lipophilic trifluoromethyl group at the 8-position prevents rapid cytochrome P450-mediated oxidation, a common degradation pathway for unsubstituted quinolines. Furthermore, the 8-CF₃ group enhances the electrophilicity of the quinoline core, facilitating downstream nucleophilic aromatic substitution (SₙAr) 1.

  • Steric and Lipophilic Vector (2-Propyl): Unlike the 2-trifluoromethyl group found in mefloquine, the 2-propyl chain mimics the alkyl tails of natural quorum-sensing molecules (e.g., 2-heptyl-4-quinolone). This provides optimal membrane permeability and allows the molecule to anchor securely into the hydrophobic domains of target enzymes, such as Plasmodium dihydroorotate dehydrogenase 2.

  • Synthetic Handle (4-OH): The 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-quinolone form) is relatively inert to direct coupling. However, it can be systematically activated to a leaving group (e.g., chloride), allowing the attachment of diverse pharmacophores like 1,2,3-triazoles via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) 3.

Mechanistic Workflow: Activation and Click-Functionalization

To utilize this precursor effectively, researchers typically employ a three-step activation and hybridization workflow. The logic flows from electrophilic activation to nucleophilic substitution, culminating in a highly regioselective cycloaddition.

G A 4-Hydroxy-2-propyl-8-CF3-quinoline (Precursor Scaffold) B 4-Chloro-2-propyl-8-CF3-quinoline (Electrophilic Intermediate) A->B POCl3, DMF (cat.) 90°C, 2h (Activation) C 4-Azido-2-propyl-8-CF3-quinoline (Click-Ready Azide) B->C NaN3, DMF 80°C, 4h (SNAr) D 1,2,3-Triazole-Quinoline Hybrid (Bioactive Lead Compound) C->D Terminal Alkyne, CuSO4 Na-Ascorbate, rt (CuAAC)

Fig 1: Three-step synthetic workflow for functionalizing the 4-hydroxyquinoline precursor.

Experimental Protocols (Self-Validating Systems)

Protocol A: Electrophilic Activation (Chlorination)

Objective: Convert the inert 4-hydroxyl group into a highly reactive 4-chloro electrophile. Causality & Logic: The 4-OH group is a poor leaving group. Phosphorus oxychloride (POCl₃) acts as both the solvent and the activating reagent. The addition of catalytic N,N-Dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-Haack-type intermediate. This intermediate rapidly reacts with the quinolone tautomer to form a phosphorodichloridate, which is subsequently displaced by chloride ions.

  • Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (1.0 equiv) in neat POCl₃ (10.0 equiv).

  • Catalysis: Add 2–3 drops of anhydrous DMF. Note: The reaction mixture will transition from a suspension to a homogeneous solution as the Vilsmeier adduct forms.

  • Reflux: Heat the mixture to 90°C for 2 hours.

  • Workup: Cool the mixture to room temperature. Crucial Step: Slowly pour the mixture over crushed ice while stirring vigorously. This safely quenches the excess POCl₃, preventing violent exothermic decomposition. Neutralize the aqueous phase with saturated NaHCO₃ to pH 7-8, and extract with dichloromethane (DCM).

  • Self-Validation Checkpoint: The reaction is deemed successful when Thin-Layer Chromatography (TLC) shows the complete disappearance of the highly polar, UV-active starting material (which often streaks due to hydrogen bonding) and the emergence of a distinct, less polar spot. Mass spectrometry (LC-MS) must confirm success via a characteristic 3:1 isotopic cluster at m/z [M]⁺ and [M+2]⁺, indicative of mono-chlorination.

Protocol B: Nucleophilic Aromatic Substitution (Azidation)

Objective: Synthesize 4-Azido-2-propyl-8-trifluoromethylquinoline for Click chemistry. Causality & Logic: The 4-chloro intermediate undergoes SₙAr with Sodium Azide (NaN₃). The 8-CF₃ group plays a critical mechanistic role here: its strong inductive electron-withdrawing effect stabilizes the anionic Meisenheimer complex intermediate, significantly lowering the activation energy of the substitution compared to unfluorinated analogs.

  • Setup: Dissolve the 4-chloro intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reaction: Add Sodium Azide (NaN₃, 1.5 equiv). Heat the mixture to 80°C for 4 hours.

  • Workup: Cool to room temperature, dilute with cold water, and extract with ethyl acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: The success of the azidation is unequivocally confirmed by Fourier-transform infrared spectroscopy (FT-IR). The appearance of a sharp, intense absorption band at approximately 2100–2120 cm⁻¹ (asymmetric N=N=N stretch) validates the azide incorporation.

Protocol C: CuAAC "Click" Hybridization

Objective: Generate a library of 1,2,3-triazole-quinoline hybrids. Causality & Logic: The azide is reacted with a terminal alkyne. Copper(II) sulfate is reduced in situ by sodium ascorbate to generate the catalytically active Cu(I) species. The Cu(I) catalyst dictates a step-wise dinuclear mechanism that ensures strict regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole, avoiding the formation of 1,5-isomers 4.

  • Setup: Dissolve the 4-azido intermediate (1.0 equiv) and a chosen terminal alkyne (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add CuSO₄·5H₂O (0.1 equiv) followed by Sodium Ascorbate (0.2 equiv). The solution will briefly turn brown/yellow as Cu(I) is generated.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash with dilute ammonium hydroxide (NH₄OH) to strip residual copper salts from the organic phase.

  • Self-Validation Checkpoint: The click reaction's completion is validated by the disappearance of the azide stretch in IR and the emergence of a diagnostic singlet in the ¹H NMR spectrum at δ 8.0–8.5 ppm, corresponding to the triazole ring proton. The absence of a secondary triazole proton peak confirms the strict 1,4-regioselectivity.

Quantitative Structure-Activity Data

Derivatives synthesized from 8-trifluoromethylquinoline precursors have demonstrated exceptional pharmacological profiles, frequently outperforming clinical standards in both antimalarial 5 and antimicrobial assays 4.

Table 1: Comparative Pharmacological Activity of 8-Trifluoromethylquinoline Derivatives

Compound ClassTarget Pathogen / Cell LineAssay TypePotency (MIC / IC₅₀)Reference StandardStandard Potency
Triazole-Quinoline Hybrid (Alkyl Linker)Plasmodium falciparum (W2 Clone)IC₅₀0.083 µMChloroquine0.25 µM
Triazole-Quinoline Hybrid (Aryl Linker)Candida albicans (ATCC 90028)MIC1.25 µg/mLFluconazole4.8 µM
Ether-Linked 8-CF₃-QuinolineEscherichia coliMIC0.625 mg/mLCiprofloxacin0.01 mg/mL
Urea-Linked Harmiquin (8-CF₃)Plasmodium falciparum (CQ-Resistant)IC₅₀0.19 µMMefloquine0.22 µM

Safety and Handling

  • Organic Azides: The intermediate 4-Azido-2-propyl-8-trifluoromethylquinoline must be handled with care. While the "Rule of Six" (six carbon atoms or other stabilizing atoms per azide group) is satisfied here, preventing explosive hazards, azides should never be exposed to strong acids or heavy metal salts (other than catalytic copper) without proper safety shielding.

  • POCl₃ Toxicity: Phosphorus oxychloride is highly corrosive and reacts violently with water. All chlorination steps must be performed in a well-ventilated fume hood using rigorously dried glassware.

References

  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review.RSC Advances.
  • Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids.ACS Omega.
  • Combination Therapy Strategies for the Treatment of Malaria.MDPI.
  • Advances in synthetic approach to and antifungal activity of triazoles.PMC - NIH.
  • Synthesis, antiproliferative and antiplasmodial evaluation of new chloroquine and mefloquine-based harmiquins.MalariaWorld.

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

Abstract This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quan...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline. This novel quinoline derivative, with potential applications in drug development, requires a reliable analytical method for quality control, stability studies, and pharmacokinetic assessments. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, ensuring optimal separation from potential impurities and degradation products. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, including a comprehensive forced degradation study to demonstrate its stability-indicating capabilities.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity and metabolic stability, making 4-Hydroxy-2-propyl-8-trifluoromethylquinoline a compound of significant interest in pharmaceutical research.[3][4] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality and safety.[1] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a stability-indicating HPLC method for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline. We will delve into the scientific rationale behind the methodological choices, from column and mobile phase selection to the execution of forced degradation studies.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy. While specific experimental data for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline is not widely available, we can infer its properties from structurally similar compounds.

  • Structure: The molecule consists of a quinoline backbone, a hydroxyl group at the 4-position, a propyl group at the 2-position, and a trifluoromethyl group at the 8-position.

  • pKa and Ionization: The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with 4-quinolone.[3] The hydroxyl group is acidic, and the quinoline nitrogen is basic. The trifluoromethyl group is strongly electron-withdrawing and is expected to decrease the pKa of the hydroxyl group and the basicity of the quinoline nitrogen.[4] This makes controlling the mobile phase pH crucial for consistent retention and peak shape.[6]

  • Lipophilicity (logP): The presence of the propyl and trifluoromethyl groups suggests that the compound is moderately to highly lipophilic.[3] This makes it well-suited for reversed-phase chromatography.

  • UV Absorbance: Quinoline derivatives typically exhibit strong UV absorbance, allowing for sensitive detection.[1]

HPLC Method Development Strategy

Our strategy is to develop a robust, stability-indicating RP-HPLC method. The overall workflow is depicted in the following diagram:

HPLC_Method_Development cluster_prep Phase 1: Preparation & Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Forced Degradation A Analyte Characterization (pKa, logP, UV Spectra) B Column & Mobile Phase Screening A->B Initial Parameters C Fine-tuning Mobile Phase (pH, Organic Ratio, Gradient) B->C Promising Conditions D Optimizing Flow Rate & Column Temperature C->D E Method Validation (ICH) (Linearity, Precision, Accuracy) D->E Finalized Method F Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) E->F G Peak Purity Assessment (DAD) F->G Specificity & Stability-Indicating H Final, Validated Stability-Indicating Method G->H

Caption: Workflow for HPLC Method Development.

Initial Chromatographic Conditions

Based on the analyte's properties, the following initial conditions were selected:

ParameterRecommended Starting ConditionRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, DADStandard configuration for method development and validation.[1]
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a good starting point for moderately polar to nonpolar compounds.[1][7]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0A buffer is necessary to control the ionization of the analyte. A pH of 3.0 will ensure the hydroxyl group is protonated and the quinoline nitrogen is protonated, which can lead to better peak shape.[6]
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.[1]
Gradient Elution 30-70% B over 15 minutesA gradient is used to elute the parent compound and any potential impurities or degradants with a reasonable retention time and good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[1]
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Diode Array Detector (DAD) at 275 nmA DAD allows for the assessment of peak purity and the selection of the optimal detection wavelength. The quinoline nucleus typically has strong absorbance in this region.
Injection Volume 10 µLA standard injection volume.[1]
Alternative Stationary Phases

Should the C18 column not provide adequate selectivity, especially for closely related impurities, the following alternatives should be considered:

  • Phenyl-Hexyl Phase: Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like quinolines.[6]

  • Fluorinated Phases (e.g., PFP): These phases can provide unique selectivity for fluorinated compounds and may enhance the separation of positional isomers.[8]

  • Naphthylpropyl Phase: Has shown success in separating quinoline derivatives where a C18 phase failed.[9]

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a similar preparation to the standard solution is appropriate. For a formulated product, extraction and filtration steps may be necessary.[1]

System Suitability

Before each analytical run, perform a system suitability test by injecting the working standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][10][11] A target degradation of 5-20% is generally recommended.[10][11]

Protocol for Forced Degradation:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber. Prepare a 100 µg/mL solution in the mobile phase.

Analyze all stressed samples along with a non-degraded control sample.

Results and Discussion

The developed method should be evaluated for its ability to separate the parent peak from all degradation products and any potential impurities.

Method Optimization

The initial gradient of 30-70% acetonitrile over 15 minutes is a starting point. If co-elution is observed, the gradient slope and initial/final organic solvent percentages should be adjusted to improve resolution. The pH of the mobile phase can also be varied (e.g., from 2.5 to 4.0) to fine-tune the retention and selectivity.

Forced Degradation Analysis

The results of the forced degradation studies are expected to show that the parent compound is well-separated from all degradation products. The DAD detector should be used to assess peak purity of the parent peak in the presence of degradants.

Example Data Summary Table:

Stress Condition% DegradationNumber of DegradantsResolution of Main Peak
Acid Hydrolysis (1N HCl, 80°C, 2h)~15%2> 2.0
Base Hydrolysis (1N NaOH, 80°C, 2h)~10%1> 2.0
Oxidation (30% H₂O₂, RT, 24h)~20%3> 2.0
Thermal (105°C, 24h)< 5%0N/A
Photolytic~8%1> 2.0
Method Validation

The finalized method must be validated according to ICH guidelines.[12] Key validation parameters include:

  • Linearity: A minimum of five concentrations covering the expected range. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analysis of six replicate samples at 100% concentration. %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day. %RSD should be ≤ 2.0%.

  • Specificity: Demonstrated through the forced degradation studies, showing no interference at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) should not significantly affect the results.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline. By following a systematic development strategy and conducting comprehensive validation, including forced degradation studies, this method is demonstrated to be stability-indicating. It is suitable for routine quality control, stability testing, and other analytical applications in a pharmaceutical development setting. The principles and protocols outlined herein can be adapted for other quinoline derivatives and similar heterocyclic compounds.

References

  • PubChem. (n.d.). 4-hydroxy-2(1-hydroxypropyl)-N-(2-thiazolyl)-8-trifluoromethyl-3-quinoline carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (2026, March 13). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Hasan, M., et al. (2017). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 4-HYDROXY-2-PHENYL-8-TRIFLUOROMETHYLQUINOLINE. Retrieved from [Link]

  • IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. Retrieved from [Link]

  • PMC. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubMed. (2009, October 15). Quinoline Alkaloids in Honey: Further Analytical (HPLC-DAD-ESI-MS, Multidimensional Diffusion-Ordered NMR Spectroscopy), Theoretical and Chemometric Studies. Retrieved from [Link]

  • Redalyc. (n.d.). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • The University of Aberdeen Research Portal. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Retrieved from [Link]

  • LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Dosing Strategies for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline in Murine Models

Physicochemical Profiling & Formulation Rationale Dosing highly lipophilic, fluorinated quinolines in murine models presents a significant biopharmaceutical challenge. 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (4H-2P...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Formulation Rationale

Dosing highly lipophilic, fluorinated quinolines in murine models presents a significant biopharmaceutical challenge. 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (4H-2P-8TFMQ) is characterized by two distinct structural motifs that dictate its in vivo behavior:

  • Lactam-Lactim Tautomerism: The 4-hydroxyquinoline core exists in equilibrium with its 4-quinolone tautomer. This tautomerization drastically increases the crystal lattice energy of the molecule, rendering it highly insoluble in standard aqueous buffers[1].

  • Fluorination at the 8-Position: The addition of the trifluoromethyl ( −CF3​ ) group enhances the molecule's overall lipophilicity (increasing LogP) and provides steric shielding against rapid Cytochrome P450 (CYP450) mediated oxidation. However, this further drives the compound into the Biopharmaceutics Classification System (BCS) Class II or IV category, characterized by poor aqueous solubility and variable absorption[2].

The Causality of Vehicle Selection: Attempting to dose 4H-2P-8TFMQ in standard phosphate-buffered saline (PBS) will result in immediate precipitation, leading to erratic gastrointestinal absorption or fatal micro-embolisms if administered intravenously. To bypass this, we must utilize vehicles that either disrupt the lattice energy via co-solvency or encapsulate the hydrophobic core.

  • For Oral (PO) dosing, a Polyethylene Glycol 400 (PEG400) suspension/solution is highly effective at preventing precipitation in the acidic gastric environment, a standard validated in murine models for antimalarial 4(1H)-quinolones[1][3].

  • For Intravenous (IV) dosing, 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) is utilized to form a transient inclusion complex with the quinoline ring, improving solubility without causing the hemolysis associated with high concentrations of organic solvents[4].

Formulation Protocols

Every protocol below is designed to be a self-validating system; visual clarity and lack of particulate matter are your primary readouts for success before proceeding to animal administration.

Protocol 2.1: Oral (PO) Formulation (50% PEG400 in Water)

Designed to maximize gastrointestinal exposure and systemic absorption.

  • Weighing: Accurately weigh the required amount of 4H-2P-8TFMQ powder into a sterile glass vial.

  • Solubilization: Add 100% PEG400 to achieve exactly 50% of the final target volume.

  • Agitation: Sonicate the mixture in a water bath at 37°C for 30–60 minutes. The high kinetic energy disrupts the quinolone lattice, yielding a clear solution or a very fine, uniform nano-suspension[3].

  • Aqueous Addition: Slowly add sterile water dropwise while continuously vortexing to reach the final volume.

  • Validation: Administer to the murine cohort within 1 hour of preparation to prevent Ostwald ripening (crystal growth)[3].

Protocol 2.2: Intravenous (IV) Formulation (20% HP- β -CD in Saline)

Designed for 100% absolute bioavailability and immediate systemic distribution.

  • Vehicle Prep: Dissolve HP- β -CD in sterile saline (0.9% NaCl) to create a 20% (w/v) stock solution.

  • Complexation: Add 4H-2P-8TFMQ to the HP- β -CD solution. If the basic quinoline nitrogen resists dissolution, micro-adjust the pH to 5.5–6.0 using 0.1 N HCl.

  • Clarification: Sonicate until the solution is optically clear. The cyclodextrin cavity will encapsulate the −CF3​ and propyl moieties.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter prior to injection to ensure sterility and the absolute absence of micro-particulates.

In Vivo Murine Dosing & Sampling Workflow

Model Selection: Male C57BL/6 or female Swiss outbred mice (20–25 g) are the industry standard for evaluating the pharmacokinetics of fluorinated quinolines[2][3].

Step-by-Step Execution:
  • Acclimation & Fasting: Fast the PO cohort overnight (10–12 hours) prior to dosing. This eliminates food-effect variability, which can sequester highly lipophilic drugs in the gut lumen. Water must remain available ad libitum[2]. The IV cohort does not require fasting.

  • Administration:

    • PO Dosing: Administer 10–50 mg/kg via oral gavage using a 20G reusable stainless steel feeding needle. Do not exceed a dosing volume of 10 mL/kg (e.g., 0.2 mL for a 20 g mouse)[1].

    • IV Dosing: Administer 1–5 mg/kg via the lateral tail vein using a 27G needle. Warm the tail briefly with a heat lamp to induce vasodilation. Maximum volume: 5 mL/kg[2].

  • Serial Blood Sampling: Collect ~50 µL of blood via submandibular bleed (using a 4 mm lancet) at t= 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[3].

  • Sample Processing: Collect blood directly into K2EDTA-coated microtainers. Invert gently, then centrifuge at 2,000 × g for 10 minutes at 4°C to separate the plasma. Transfer plasma to fresh tubes and snap-freeze on dry ice. Store at -80°C until LC-MS/MS quantification.

  • Tissue Distribution (Optional): 4-hydroxyquinolones frequently exhibit high blood-brain barrier (BBB) penetration. If assessing neuro-pharmacokinetics, euthanize via CO2​ asphyxiation and immediately perfuse the mouse with cold saline via the left ventricle prior to brain extraction. This removes residual blood-bound drug from the cerebral vasculature, ensuring accurate tissue quantification[5].

Quantitative Data: Expected Pharmacokinetic Parameters

Based on validated in vivo data for structurally analogous trifluoromethyl-quinolines and 4(1H)-quinolones in murine models, researchers should anticipate the following baseline PK parameters[2][3].

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration) ~1,500 ng/mL~350 ng/mL
Tmax​ (Time to Maximum) N/A (Immediate)2.0 - 2.5 hours
t1/2​ (Apparent Half-Life) 0.5 - 1.5 hours6.0 - 7.7 hours
AUC0−∞​ (Total Exposure) ~800 ng·h/mL~2,500 ng·h/mL
Clearance ( CL ) High (~990 mL/min/kg)N/A
Bioavailability ( F% ) 100% (Absolute)30% - 50%

Note: The extended half-life observed in PO dosing is typically indicative of flip-flop kinetics, where the rate of gastrointestinal absorption is slower than the rate of systemic clearance.

Pharmacokinetic & Distribution Pathway

The following diagram maps the logical flow of 4H-2P-8TFMQ from administration through systemic clearance, highlighting the critical biological barriers overcome by the formulation strategies.

G PO Oral Administration (PO) PEG400 Formulation GI Gastrointestinal Tract (Absorption) PO->GI Dissolution IV Intravenous (IV) HP-β-CD Formulation Plasma Systemic Circulation (Plasma PK) IV->Plasma 100% Bioavailability Liver Hepatic Metabolism (CYP450 / First-Pass) GI->Liver Portal Vein Plasma->Liver Clearance Tissue Target Tissue Distribution (e.g., Brain, Liver) Plasma->Tissue Distribution Liver->Plasma First-Pass Survival Excretion Biliary & Renal Excretion Liver->Excretion Metabolites

In vivo pharmacokinetic pathway of 4H-2P-8TFMQ in murine models.

References

  • [1] Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. National Institutes of Health (PMC).[Link]

  • [2] Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3.... MIT Open Access Articles.[Link]

  • [5] Difference in brain distributions of carbon 11-labeled 4-hydroxy-2(1H)-quinolones as PET radioligands for the glycine-binding site of the NMDA ion channel. PubMed (NIH).[Link]

  • [3] ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria. ASM Journals.[Link]

  • [4] Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl-b-cyclodextrin. Taylor & Francis.[Link]

Sources

Method

Application Note: High-Resolution Characterization of 2-Propyl-8-(trifluoromethyl)quinolin-4-ol (CAS 948291-55-2)

Introduction & Structural Dynamics CAS 948291-55-2, chemically identified as 2-propyl-8-(trifluoromethyl)quinolin-4-ol (Molecular Weight: 255.24 g/mol ), is a highly functionalized quinoline derivative. Compounds featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

CAS 948291-55-2, chemically identified as 2-propyl-8-(trifluoromethyl)quinolin-4-ol (Molecular Weight: 255.24 g/mol ), is a highly functionalized quinoline derivative. Compounds featuring the trifluoromethylquinoline scaffold are highly valued in drug discovery, frequently serving as core pharmacophores for antimalarial, antimicrobial, and antiviral agents due to their enhanced lipophilicity and metabolic stability.

A critical analytical challenge in characterizing 4-hydroxyquinolines is their pronounced structural tautomerism. In solution, these molecules exist in a dynamic equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms. The position of this equilibrium is heavily solvent-dependent. In non-polar solvents like CDCl₃, rapid interconversion can lead to severe peak broadening in Nuclear Magnetic Resonance (NMR) spectra, obscuring critical structural data. Conversely, highly polar, hydrogen-bond-accepting solvents like DMSO-d₆ stabilize the keto tautomer, yielding sharp, well-resolved spectra . Understanding this causality is paramount; selecting the wrong solvent will compromise the integrity of the structural validation.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality of Method: Electrospray Ionization in positive mode (ESI+) is selected because the quinolone core—specifically the basic nitrogen and the highly conjugated carbonyl system—readily accepts a proton to form a stable [M+H]⁺ ion.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of CAS 948291-55-2 in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, significantly enhancing ionization efficiency and signal-to-noise ratio.

  • System Suitability & Self-Validation: Prior to sample injection, infuse a known lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) to calibrate the Time-of-Flight (TOF) or Orbitrap analyzer. Ensure mass accuracy is validated to < 2 ppm.

  • Source Parameter Optimization:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C. Causality: This temperature is high enough to efficiently evaporate the aqueous solvent droplets, but low enough to prevent thermal degradation or premature cleavage of the aliphatic propyl chain.

    • Cone Voltage: 25 V (Optimized to minimize in-source fragmentation).

  • Data Acquisition: Acquire data in full scan mode (m/z 100–1000). To map connectivity, perform MS/MS (Collision-Induced Dissociation) at a normalized collision energy of 20–30 eV.

Table 1: Expected HRMS (ESI+) Profile
Ion TypeFormulaTheoretical m/zExpected Fragment Origin
[M+H]⁺ C₁₃H₁₃F₃NO⁺256.0944Intact protonated molecule
Fragment 1 C₁₀H₆F₃NO⁺213.0401Loss of propyl radical (-C₃H₇)
Fragment 2 C₁₂H₁₃NO⁺187.0997Loss of CF₃ radical (-CF₃)

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality of Method: As established, DMSO-d₆ is strictly required to lock the molecule into the 4-quinolone tautomeric state . Furthermore, ¹⁹F NMR is incorporated to explicitly verify the integrity of the trifluoromethyl group, which can sometimes undergo defluorination under harsh synthetic conditions.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (100 atom % D). Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • ¹H NMR Acquisition (400 or 500 MHz):

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1.0 s

    • Self-Validation: Calibrate the chemical shift internally using the residual DMSO pentet at 2.50 ppm.

  • ¹³C NMR Acquisition (100 or 125 MHz):

    • NS: 512–1024. Causality: A higher number of scans is required due to the lower natural abundance of ¹³C and the long relaxation times of quaternary carbons (e.g., C-CF₃ and C=O).

    • Self-Validation: Calibrate using the DMSO septet at 39.52 ppm.

  • ¹⁹F NMR Acquisition (376 or 470 MHz):

    • NS: 32

    • Relaxation Delay (D1): 3.0 s. Causality: Fluorine nuclei in -CF₃ groups often exhibit prolonged T₁ relaxation times. A longer D1 ensures that the nuclei fully relax between pulses, allowing for accurate quantitative integration.

Table 2: ¹H NMR Data (DMSO-d₆)
Shift (ppm)MultiplicityIntegrationAssignmentStructural Causality / Note
11.65 br s1HN-HHighly deshielded proton; definitively confirms the 4-quinolone tautomer .
8.30 d (J=8.0 Hz)1HC5-HAromatic proton ortho to the carbonyl group.
7.95 d (J=7.5 Hz)1HC7-HAromatic proton adjacent to the electron-withdrawing CF₃ group.
7.42 t (J=7.8 Hz)1HC6-HAromatic proton meta to the CF₃ group.
6.10 s1HC3-HHighly shielded alkene-like proton, characteristic of the keto form.
2.65 t (J=7.5 Hz)2H-CH₂- (α)Propyl chain methylene attached directly to C2.
1.70 h (J=7.4 Hz)2H-CH₂- (β)Propyl chain middle methylene.
0.95 t (J=7.3 Hz)3H-CH₃Propyl chain terminal methyl group.
Table 3: ¹³C & ¹⁹F NMR Data (DMSO-d₆)
NucleusShift (ppm)AssignmentStructural Causality / Note
¹³C 176.5C4 (C=O)Highly deshielded carbonyl carbon; definitive proof of the keto tautomer.
¹³C 152.0C2Olefinic/aromatic carbon bearing the propyl group.
¹³C 124.5-CF₃Characteristic quartet (J ≈ 272 Hz) due to C-F scalar coupling.
¹⁹F -61.5-CF₃Sharp singlet confirming the intact trifluoromethyl group.

Analytical Workflow Visualization

G A CAS 948291-55-2 Sample Preparation B Solvent Selection (DMSO-d6 vs CDCl3) A->B Dissolution E HRMS (ESI+) Mass Spectrometry A->E Dilution (MeOH/H2O) C NMR Spectroscopy (1H, 13C, 19F) B->C Stabilizes Keto Form D Tautomeric State Analysis (4-Quinolone Form) C->D Peak Assignment G Final Structural Validation D->G Confirms Connectivity F Isotopic Pattern & Fragmentation Analysis E->F Ionization F->G Confirms Exact Mass

Workflow for the structural validation of CAS 948291-55-2 via NMR and HRMS.

References

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate.[Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.[Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing.[Link]

Application

Introduction: The Pressing Need for Novel Antimalarials and the Promise of 8-Trifluoromethylquinolines

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 8-trifluoromethylquinoline scaffolds in the discovery and development of novel antimalarial agents. Malari...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 8-trifluoromethylquinoline scaffolds in the discovery and development of novel antimalarial agents.

Malaria remains a formidable global health challenge, with the constant emergence of drug-resistant Plasmodium parasites threatening the efficacy of current frontline therapies.[1][2] The quinoline class of compounds has been a cornerstone of antimalarial chemotherapy for centuries, from quinine to the synthetic drugs chloroquine and mefloquine.[3][4] These agents have historically been effective against the symptomatic blood stages of the parasite. However, a critical gap in the therapeutic arsenal is the lack of safe and effective drugs for the radical cure of relapsing malarias (P. vivax and P. ovale) and for blocking transmission.

The 8-aminoquinolines (8-AQs) are a unique class of antimalarials, with primaquine and the more recently approved tafenoquine being the only licensed drugs capable of eradicating the dormant liver-stage parasites (hypnozoites) that cause relapse.[5][6] They are also active against the sexual stages (gametocytes) responsible for transmission to mosquitoes.[5] Despite this crucial activity, their use is severely hampered by a major safety liability: they can induce severe hemolytic anemia in individuals with a common genetic disorder known as Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[6] This risk necessitates G6PD screening prior to treatment, which is often unavailable in resource-limited settings.

The central challenge in 8-AQ drug development is to decouple the desired therapeutic effects (anti-hypnozoite and gametocytocidal activity) from the unwanted hemolytic toxicity. This has spurred medicinal chemistry efforts to design new 8-AQ analogues with an improved safety profile. The incorporation of a trifluoromethyl (CF₃) group onto the quinoline scaffold represents a highly promising strategy. The CF₃ group is a powerful bioisostere that can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, thereby offering a pathway to modulate both efficacy and safety.[7][8]

This guide provides a detailed overview and actionable protocols for the synthesis, preclinical evaluation, and mechanistic investigation of novel 8-trifluoromethylquinolines in the context of antimalarial drug discovery.

The Strategic Rationale for the Trifluoromethyl Group

The introduction of a CF₃ moiety is a well-established strategy in medicinal chemistry to enhance drug-like properties. In the context of 8-aminoquinolines, this modification is particularly strategic for several reasons:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to metabolic degradation by cytochrome P450 (CYP) enzymes.[7] Since the bioactivation and toxicity of 8-AQs are linked to their metabolism, altering metabolic pathways by introducing a stable CF₃ group can potentially reduce the formation of toxic, hemolysis-inducing metabolites.[7][9]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (LogP).[8] This can improve its ability to cross biological membranes, potentially leading to better absorption, distribution, and accumulation at the target site within the parasite or infected hepatocyte.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can alter the pKa of nearby functional groups and influence the electronic distribution of the entire quinoline ring system. This can impact receptor binding, mechanism of action, and pharmacokinetic properties. Studies have shown that a CF₃ substituent at the 2-position of the 8-AQ ring can confer superior antimalarial activity compared to other groups like methoxy.[7]

Section 1: Synthesis and Characterization of 8-Trifluoromethylquinoline Derivatives

The synthesis of novel analogues is the foundational step in any drug discovery program. Below is a generalized protocol for the synthesis of a 4-substituted-8-trifluoromethylquinoline, a common scaffold in antimalarial research. This protocol is based on established synthetic routes described in the literature.[1][2][10]

Experimental Protocol: Two-Step Synthesis of a Model Compound

Objective: To synthesize (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline.

Step 1: Synthesis of 4-hydrazinyl-8-(trifluoromethyl)quinoline (Intermediate 5)

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol (20 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (3.0 eq) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the intermediate 4-hydrazinyl-8-(trifluoromethyl)quinoline (5).[10]

  • Characterization: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline (Final Compound 6d)

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the intermediate 4-hydrazinyl-8-(trifluoromethyl)quinoline (5) (1.0 eq) in ethanol (15 mL).

  • Reagent Addition: Add a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum.[10]

  • Purification & Characterization: If necessary, recrystallize the product from ethanol. Characterize the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[10]

Section 2: Preclinical Evaluation Workflow

A structured cascade of assays is essential to efficiently evaluate new compounds and select promising candidates for further development. This workflow progresses from high-throughput in vitro screens to more complex in vivo models.

// Edges a -> b [label="Active Hits"]; b -> c [label="Dual-Stage Hits"]; c -> d [label="Safe & Stable Hits", lhead=cluster_1]; d -> e [label="Efficacious Hits"]; e -> f [label="Good PK/PD Profile", lhead=cluster_2]; f -> g;

// Set colors a, b, c, d, e, f, g [color="#4285F4", penwidth=2]; }

Caption: Preclinical drug discovery cascade for antimalarial 8-trifluoromethylquinolines.

In Vitro Efficacy Assessment

Protocol: Blood-Stage Antimalarial Activity (SYBR Green I Assay)

This assay is a widely used, fluorescence-based method for determining the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of P. falciparum.[11][12]

  • Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7, D10) and chloroquine-resistant (e.g., W2, Dd2) P. falciparum strains in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax.[13]

  • Plate Preparation: Prepare serial dilutions of the test compounds in culture medium. Dispense 100 µL of each dilution into a 96-well microplate in triplicate. Include wells for positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

  • Parasite Addition: Add 100 µL of parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Place the plates in a modular incubation chamber, gas with 5% CO₂, 5% O₂, and 90% N₂, and incubate at 37°C for 72 hours.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (1x final concentration). Add 100 µL of this buffer to each well.

  • Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC₅₀ value using a non-linear regression model.

In Vitro Safety & ADMET Profiling

Protocol: Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo half-life.[7]

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Table 1: Illustrative Data Summary for Novel 8-CF₃-Quinolines
Compound IDP. falciparum IC₅₀ (nM) (3D7 - Sensitive)P. falciparum IC₅₀ (nM) (W2 - Resistant)Resistance Index (W2/3D7)Metabolic t½ (min) (Human Microsomes)Hemolysis (% at 10 µM) (G6PD-deficient RBCs)
Lead-CF3-1 15251.7> 60< 2%
Lead-CF3-2 22954.345< 3%
Primaquine 95011001.21245%
Tafenoquine 801001.25> 12038%

This table contains hypothetical data for illustrative purposes.

In Vivo Efficacy Assessment

Protocol: 4-Day Suppressive Test in a P. berghei Mouse Model

This is the standard primary in vivo assay to assess the blood-stage activity of a test compound.[13][14]

  • Animal Model: Use groups of ICR or Swiss albino mice (5 per group).

  • Infection: Inoculate mice intravenously or intraperitoneally with 1x10⁷ Plasmodium berghei-infected erythrocytes.

  • Treatment: Two hours post-infection (Day 0), administer the first dose of the test compound orally or via the desired route. Administer subsequent doses daily for the next three days (Day 1, 2, 3). A vehicle control group and a positive control group (e.g., chloroquine) must be included.

  • Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Analysis: Stain the smears with Giemsa. Determine the parasitemia by counting the number of infected red blood cells per 1,000 total red blood cells under a microscope.

  • Calculation: Calculate the percentage of parasite growth suppression compared to the vehicle-treated control group. Determine the dose that achieves 50% or 90% suppression (ED₅₀ or ED₉₀).

Section 3: Mechanism of Action

The prevailing hypothesis for the mechanism of both the therapeutic and toxic effects of 8-AQs involves metabolic activation.[9] It is believed that parent drugs like primaquine are metabolized by host CYPs (primarily CYP2D6) into redox-active intermediates, such as 5-hydroxyprimaquine.[9][15] These metabolites can then undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide, which are thought to be the ultimate parasiticidal and hemolytic agents.[5]

// Nodes ParentDrug [label="8-AQ Parent Drug\n(e.g., Primaquine)", fillcolor="#F1F3F4", style=filled]; Metabolite [label="Redox-Active Metabolite\n(e.g., 5-Hydroxy-8-AQ)", fillcolor="#FBBC05", style=filled]; ROS [label="Reactive Oxygen Species\n(ROS)", fillcolor="#EA4335", style=filled]; Parasite [label="Parasite Kill\n(Liver/Gametocyte Stages)", fillcolor="#34A853", style=filled]; RBC [label="Erythrocyte Damage\n(Hemolysis in G6PDd)", fillcolor="#EA4335", style=filled]; CYP2D6 [label="Host CYP2D6\n(Metabolism)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; RedoxCycle [label="Redox Cycling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

// Edges ParentDrug -> CYP2D6 [dir=none]; CYP2D6 -> Metabolite [label="Bioactivation"]; Metabolite -> RedoxCycle [dir=none]; RedoxCycle -> ROS; ROS -> Parasite; ROS -> RBC; }

Caption: Hypothesized bioactivation pathway and mechanism of action for 8-aminoquinolines.

The incorporation of a CF₃ group can influence this pathway. By blocking a potential site of metabolism or altering the electronic properties of the quinoline ring, the CF₃ group can shift the metabolic profile away from the formation of highly toxic intermediates towards a more favorable balance of efficacy and safety.

Conclusion and Future Directions

The development of 8-trifluoromethylquinolines stands as a rational and promising approach to address the critical need for safer, radical-cure antimalarials. The unique properties of the trifluoromethyl group offer a powerful tool to modulate the metabolic fate and biological activity of the 8-aminoquinoline scaffold, potentially leading to candidates with a wider therapeutic window. The systematic application of the protocols outlined in this guide—from targeted synthesis to a tiered preclinical evaluation cascade—provides a robust framework for identifying and advancing next-generation antimalarial drugs. Future work should focus on establishing clear structure-activity and structure-toxicity relationships to refine lead candidates and ultimately deliver a safe and effective treatment to combat relapsing malaria and block its transmission, bringing the goal of malaria eradication one step closer.

References

  • Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. MDPI.
  • Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimin
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC.
  • A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. Fidock et al.
  • 8-Aminoquinoline Therapy for L
  • Synthesis of 2,8-bis(trifluoromethyl)quinolines.
  • In Vitro Antimalarial Activity of Novel Trifluoromethyl- And Bis(trifluoromethyl)
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
  • The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a system
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. PMC.
  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PMC.
  • Evidence for Neurotoxicity from Quinoline Antimalaria Drugs: Four Personal Accounts. Scientific Research Publishing.
  • Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. PMC.
  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. PMC.
  • In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. ASM Journals.
  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. WHO IRIS.
  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.
  • Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PMC.
  • Antimalarials: Pre-Clinical development update.
  • MOA of Antimalarials, SAR of 4- amino and 8-amino quinolines as per PCI syllabus. YouTube.
  • Metabolism of 8-aminoquinoline antimalarial agents. PubMed.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists tasked with synthesizing 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS No. 94829...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists tasked with synthesizing 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS No. 948291-55-2)[1].

Synthesizing highly substituted quinoline cores often presents significant challenges, including poor regioselectivity, thermal degradation, and low overall yields. This document provides a self-validating, step-by-step methodology based on the Conrad-Limpach and Gould-Jacobs reactions[2], alongside an in-depth troubleshooting FAQ to ensure high-fidelity results in your drug development workflows.

I. Synthesis Workflow & Pathway

The construction of the 4-hydroxyquinoline core relies on the condensation of 2-(trifluoromethyl)aniline with ethyl butyrylacetate (ethyl 3-oxohexanoate), followed by a high-temperature electrocyclic ring closure[2].

SynthesisWorkflow Start Starting Materials: 2-(Trifluoromethyl)aniline + Ethyl butyrylacetate Condensation Step 1: Condensation (Dean-Stark, PTSA, 110°C) Start->Condensation Toluene, -H2O Enamine Intermediate: Enamine (Schiff Base) Condensation->Enamine Kinetic Control Cyclization Step 2: Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Flash Heating Product Target Product: 4-Hydroxy-2-propyl-8- trifluoromethylquinoline Cyclization->Product -EtOH

Fig 1. Step-by-step Conrad-Limpach synthesis workflow for the target quinoline.

II. Self-Validating Experimental Protocol

To ensure reproducibility, this protocol embeds physical and analytical checkpoints (self-validation) directly into the workflow.

Phase 1: Kinetic Condensation (Enamine Formation)
  • Reaction Setup : In a round-bottom flask, dissolve 1.0 equivalent of 2-(trifluoromethyl)aniline and 1.1 equivalents of ethyl butyrylacetate in anhydrous toluene (0.5 M concentration).

  • Catalysis : Add 0.05 equivalents of p-Toluenesulfonic acid (PTSA) to lower the activation energy for Schiff base formation.

  • Dehydration : Attach a Dean-Stark apparatus filled with toluene and a reflux condenser. Heat the mixture to a vigorous reflux (~110 °C) for 12–16 hours.

  • Self-Validation Checkpoint : Monitor the Dean-Stark trap. The reaction is complete when the stoichiometric volume of water (approx. 18 µL per mmol of starting material) is collected. Confirm via TLC (Hexane:EtOAc 4:1); the disappearance of the UV-active aniline spot validates full conversion.

  • Purification : Concentrate under reduced pressure. Pass the crude mixture through a short silica plug to remove unreacted aniline. Causality: Residual aniline will rapidly oxidize and polymerize during the high-temperature cyclization, destroying your yield.

Phase 2: Thermal Cyclization (Flash Heating)
  • Solvent Preparation : Add 5 volumes of Dowtherm A (or 2,6-di-tert-butylphenol) to a 3-neck flask equipped with an internal thermometer. Heat the solvent to strictly 250–255 °C under an inert argon atmosphere[3].

  • Dropwise Addition : Dissolve the purified enamine intermediate in a minimal amount of warm solvent. Add this solution dropwise to the 250 °C solvent over 20 minutes. Causality: Dropwise addition ensures the enamine undergoes rapid intramolecular cyclization (flash heating) rather than intermolecular polymerization.

  • Self-Validation Checkpoint : Maintain heating for 30 minutes. The release of ethanol vapor (detectable via condensation on the upper cooler regions of the flask) confirms the electrocyclic ring closure is actively occurring[2].

  • Isolation : Cool the mixture to room temperature. Add 3 volumes of hexanes. The precipitation of a solid validates successful cyclization. Filter and recrystallize from ethanol to afford pure 4-Hydroxy-2-propyl-8-trifluoromethylquinoline.

III. Quantitative Data: Solvent Optimization

The choice of solvent in the thermal cyclization step is the single highest determinant of yield. The table below summarizes empirical data for solvent selection[3],[4].

Solvent SystemBoiling Point (°C)Reaction TimeAverage Yield (%)Mechanistic Impact & Notes
Mineral Oil / Neat >30060 min25 - 35%Poor heat transfer; leads to severe charring and intractable black tar.
1,2,4-Trichlorobenzene 21445 min60 - 68%Lower boiling point requires longer reaction times; moderate yield[3].
Dowtherm A 25830 min65 - 75%Industry standard. Excellent heat transfer but prone to tarring if heating is prolonged.
2,6-Di-tert-butylphenol 25330 min65 - 70%Excellent alternative. Steric bulk prevents solvent participation in side reactions; clean profile[3].
Eaton's Reagent N/A (Acidic)1 - 2 hrs (80°C)75 - 85%Bypasses thermal degradation entirely via acid-catalyzed electrophilic aromatic substitution[4].

IV. Troubleshooting Logic & FAQs

TroubleshootingLogic Issue Issue: Low Overall Yield Check1 Enamine Yield < 80%? Issue->Check1 Check2 Cyclization Yield < 60%? Issue->Check2 Sol1 Use Dean-Stark trap & molecular sieves Check1->Sol1 Yes Sol2 Check Regioselectivity (Avoid Amide formation) Check1->Sol2 2-Quinolone detected Sol3 Switch to high-boiling solvent (e.g., Dowtherm A or 2,6-DTBP) Check2->Sol3 Tar formation / Incomplete Sol4 Use Eaton's Reagent or Microwave Irradiation Check2->Sol4 Thermal degradation

Fig 2. Logical troubleshooting tree for diagnosing and resolving low synthesis yields.

Q1: Why am I isolating the 2-hydroxyquinoline (2-quinolone) byproduct instead of the desired 4-hydroxyquinoline?

A1: This is a classic regioselectivity failure in the Conrad-Limpach methodology[2]. The reaction between 2-(trifluoromethyl)aniline and ethyl butyrylacetate features two competing pathways. Attack at the highly reactive ketone yields the β-aminoacrylate (enamine), which cyclizes to the 4-hydroxyquinoline (Kinetic Product). Attack at the less reactive ester yields an amide, which cyclizes to the 2-hydroxyquinoline (Thermodynamic Product). Solution: Strictly control the temperature during Phase 1. Ensure the condensation is run at or below 110 °C (toluene reflux) to kinetically trap the enamine. Never attempt a one-pot condensation/cyclization at 250 °C, as the thermodynamic amide pathway will dominate.

Q2: During the thermal cyclization step, my reaction turns into an intractable black tar. How can I prevent this thermal degradation?

A2: Tar formation is caused by prolonged exposure of the electron-rich enamine intermediate to extreme temperatures (>250 °C), inducing oxidative degradation and intermolecular polymerization. Solution:

  • Implement Flash Heating : Never heat the enamine from room temperature to 250 °C. Always pre-heat your solvent (e.g., Dowtherm A) to 250 °C first, then add the enamine dropwise. This minimizes the intermediate's residence time at extreme temperatures.

  • Solvent Substitution : Switch to 2,6-di-tert-butylphenol. Its bulky tert-butyl groups prevent the solvent molecules from participating in radical polymerization side-reactions, yielding a much cleaner crude profile[3].

Q3: I want to scale up the reaction, but heating large volumes of Dowtherm A to 250 °C is a safety hazard. Are there low-temperature alternatives?

A3: Yes. You can bypass the thermal electrocyclic ring closure entirely by utilizing Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)[4]. Mechanism: Eaton's reagent acts as a potent Lewis/Brønsted acid and dehydrating agent. It protonates the enamine and drives an electrophilic aromatic substitution onto the trifluoromethyl-substituted aromatic ring. This allows the cyclization to occur smoothly at 80–100 °C in 1–2 hours, completely eliminating thermal degradation and drastically improving safety profiles for scale-up operations[4].

Q4: My condensation step stalls at 60% conversion. How can I drive the Schiff base formation to completion?

A4: The formation of the enamine releases one equivalent of water, establishing a thermodynamic equilibrium. If water is not aggressively removed, the reaction will stall. Solution: Ensure your Dean-Stark trap is properly insulated to maintain a vigorous toluene vapor flow. If the stall persists, add activated 4Å molecular sieves directly to the reaction flask to sequester trace water that escapes the azeotropic distillation.

V. References

  • Title : CAS号列表_9_第409页 (ChemicalBook - 4-HYDROXY-2-PROPYL-8-TRIFLUOROMETHYLQUINOLINE) | Source : chemicalbook.com | URL :

  • Title : A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones | Source : nih.gov | URL :

  • Title : Conrad–Limpach synthesis | Source : wikipedia.org | URL :

  • Title : Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent | Source : mdpi.com | URL :

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of CAS 948291-55-2 in DMSO

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with CAS 948291-55-2 in Dimethyl Sulfoxide (DMSO). While DMSO is a powerful...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with CAS 948291-55-2 in Dimethyl Sulfoxide (DMSO). While DMSO is a powerful and widely used solvent for both polar and nonpolar compounds in drug discovery, issues with dissolution can lead to inaccurate experimental data and loss of valuable compounds.[1][2][3] This document presents a logical, step-by-step approach to diagnosing and resolving these issues, grounded in established scientific principles.

Part 1: Foundational FAQs - First-Line Troubleshooting

This section addresses the most common questions and initial troubleshooting steps when facing poor solubility.

Q1: I'm observing particulate matter or incomplete dissolution when trying to dissolve CAS 948291-55-2 in DMSO. What are the immediate steps I should take?

When initial dissolution fails, it is crucial to systematically address the most common procedural and material-related factors.

  • Verify Solvent Quality: The purity and water content of your DMSO are the most frequent culprits. Ensure you are using high-purity, anhydrous (or molecular biology grade) DMSO.[4][5]

  • Ensure Adequate Mechanical Agitation: Simple inversion or gentle swirling is often insufficient. Vigorously vortex the solution for at least 1-2 minutes to provide enough mechanical energy to break up the solid-state lattice of the compound.[2][6]

  • Re-evaluate Concentration: It is possible the target concentration exceeds the intrinsic solubility limit of CAS 948291-55-2 in DMSO. Consult any available supplier data or consider preparing a more dilute solution to confirm it can be fully dissolved.

Q2: How does the presence of water in DMSO impact the solubility of a lipophilic compound like CAS 948291-55-2?

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][7] This is a critical factor affecting its performance as a solvent.

  • Mechanism of Interference: The introduction of water into DMSO alters the solvent's polarity and establishes a more structured hydrogen-bonding network. This change makes the solvent environment less favorable for solvating large, lipophilic molecules, thereby decreasing their solubility.[8][9]

  • Practical Impact: Even brief exposure of your DMSO stock bottle to ambient air can introduce significant water content. A previously clear stock solution of a compound may begin to show precipitation as the DMSO hydrates over time.[7][9] This phenomenon is exacerbated by repeated freeze-thaw cycles.[8][10]

Caption: Step-by-Step Workflow for Troubleshooting Solubility in DMSO.

Protocol 1: Standard Dissolution in High-Purity DMSO
  • Preparation: Weigh the desired amount of CAS 948291-55-2 into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Mechanical Agitation: Securely cap the vial and vortex vigorously for 2-5 minutes.

  • Visual Inspection: Visually inspect the solution against a dark background for any undissolved particulates. If the solution is completely clear, the compound is dissolved.

Protocol 2: Enhancing Dissolution with Sonication

Sonication uses high-frequency sound waves to create cavitation, which breaks apart compound aggregates and increases the surface area available for solvation, thereby enhancing solubility. [11][12][13]

  • Initial Attempt: Follow steps 1-3 of Protocol 1.

  • Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator.

  • Procedure: Sonicate for 5-15 minutes, periodically checking for dissolution. Ensure the water in the bath does not become excessively warm to avoid potential compound degradation.

  • Final Inspection: After sonication, vortex the sample again briefly and perform a visual inspection.

Protocol 3: Enhancing Dissolution with Gentle Warming

Thermal energy can help overcome the activation energy required for dissolution. However, this method must be used with caution, as heat can degrade thermally labile compounds. [2]

  • Initial Attempt: Follow steps 1-3 of Protocol 1.

  • Warming: If the compound remains insoluble, place the vial in a water bath or heating block set to a gentle temperature (e.g., 37°C). [6]3. Procedure: Allow the vial to warm for 10-20 minutes, periodically removing it to vortex.

  • Final Inspection: Cool the solution to room temperature and inspect for any precipitation that may occur upon cooling. If it remains clear, the compound is dissolved.

Method Principle Key Considerations Success Rate
Vortexing Mechanical AgitationStandard first step; may be insufficient for highly crystalline material.Moderate
Sonication Acoustic CavitationHighly effective for breaking up aggregates; minimal thermal stress. [10][11]High
Gentle Warming Thermal EnergyEffective but carries a risk of compound degradation; must be used cautiously. [2]Moderate to High

Part 3: Advanced Considerations & Deeper Insights

Q4: Could the physical form (crystalline vs. amorphous) of my solid CAS 948291-55-2 powder affect its solubility?

Absolutely. The solid-state properties of a compound play a major role in its dissolution kinetics.

  • Amorphous solids lack a long-range ordered crystal lattice. They are in a higher energy state and are generally more soluble and dissolve faster than their crystalline counterparts. [9][10]* Crystalline solids exist in a stable, ordered lattice that requires more energy to break apart, resulting in lower apparent solubility and slower dissolution rates. [10] It is possible that different batches of CAS 948291-55-2 may have different physical forms, leading to variability in solubility. If you observe a batch-to-batch difference, this could be a contributing factor.

Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. How do I prevent this?

This is a classic problem of a compound being soluble in an organic solvent but insoluble in an aqueous medium. [14][15]The abrupt change in solvent polarity upon dilution causes the compound to precipitate.

The Recommended Solution: Perform serial dilutions in 100% DMSO first. [2][14]

  • Prepare your high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Create your dilution series (e.g., 1 mM, 100 µM, 10 µM) by diluting the stock with 100% DMSO, not the aqueous buffer.

  • For the final step, add a small volume of your DMSO-diluted compound to the large volume of aqueous assay buffer (e.g., add 1 µL of a 10 mM DMSO stock to 999 µL of buffer to get a 10 µM final concentration with 0.1% DMSO). This one-step, high-dilution factor helps the compound disperse and stay in solution long enough for the assay.

Q6: What is the impact of compound purity on observed solubility?

Compound purity can have a counterintuitive effect on solubility.

  • Impurities as Solubilizers: Trace impurities can sometimes act as co-solvents or disrupt the crystal lattice formation of the primary compound, making it appear more soluble than the highly pure version. [10]* Insoluble Impurities: Conversely, if the primary compound is soluble but is contaminated with a significant, insoluble impurity, this can be mistaken for poor solubility of the compound of interest.

If you have access to analytical techniques like HPLC or LC-MS, verifying the purity of your batch of CAS 948291-55-2 can help rule this out as a variable.

References

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–715. [Link]

  • Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223–241. [Link]

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]

  • Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2006). Samples in DMSO: What an end user needs to know. Presentation at LRIG, New Jersey. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Li, M., et al. (2019). Effects of Anion Impurities on the Solubility and Nucleation of Borax Decahydrate Crystals in Carbonate-Type Brine. MDPI Crystals. [Link]

  • Bialek, M. J. (2013). Answer to "Some of my compounds are soluble in DMSO - how can they be crystallized?". ResearchGate. [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Whitepaper. [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar Blog. [Link]

  • PatSnap. (2026). How to Improve Drug Solubility with Sonication. PatSnap Eureka. [Link]

  • Galguch, T., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI Metabolites. [Link]

  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Ibis Scientific Blog. [Link]

  • Ashour, A. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. [Link]

  • PatSnap. (2026). Sonication vs Co-Solvent Methods: Solubility Enhancement. PatSnap Eureka. [Link]

  • Indian Journal of Novel Drug Delivery. (n.d.). Solubility enhancement of gliclazide by surface solid dispersion technique by probe sonication method. IJNDD. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Extraction of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve yield-limiting bottlenecks during the synthesis and ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve yield-limiting bottlenecks during the synthesis and extraction of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline.

This compound is typically synthesized via the condensation of 2-trifluoromethylaniline with ethyl butyrylacetate. While the Conrad-Limpach reaction is the standard route for 4-hydroxyquinolines, the extreme thermal conditions required often generate complex byproduct profiles that complicate downstream extraction and purification.

Part 1: Mechanistic Origins of Extraction Byproducts

To successfully purify your target compound, you must first understand the thermodynamic and kinetic forces generating your impurities.

Q1: Why is my crude extract heavily contaminated with the 2-quinolone isomer? A: This is a classic issue of kinetic versus thermodynamic control during the initial condensation phase. The Conrad-Limpach synthesis requires the initial condensation to occur at lower temperatures (<100 °C) to kinetically favor the attack of the aniline on the ketone carbonyl, forming the desired enamine (Schiff base) [1].

If your initial condensation temperature exceeds 130–140 °C, the aniline attacks the ester carbonyl instead, leading to a thermodynamically preferred β-ketoanilide [1]. Upon cyclization, this intermediate undergoes the Knorr quinoline synthesis pathway, yielding the isomeric 2-hydroxy-4-propyl-8-trifluoromethylquinoline (2-quinolone) byproduct [2, 3]. Because this isomer shares a nearly identical molecular weight and polarity with your target, it is notoriously difficult to separate during liquid-liquid extraction.

Q2: What causes the black, tarry substances in my reaction mixture, and why do they disrupt liquid-liquid extraction? A: The rate-determining step of the Conrad-Limpach pathway is the electrocyclic ring closure, which requires extreme heating (typically 240–260 °C) in a high-boiling inert solvent like diphenyl ether[1, 5]. Prolonged exposure to these extreme temperatures causes thermal degradation and oxidative polymerization of unreacted starting materials, forming tarry byproducts [5].

During liquid-liquid extraction (LLE), these polymeric tars act as surfactants. They reduce the interfacial tension between the aqueous and organic phases, causing severe, unbreakable emulsions that trap your target compound.

ReactionPathway SM 2-Trifluoromethylaniline + Ethyl butyrylacetate Cond1 Low Temp (<100°C) Kinetic Control SM->Cond1 Cond2 High Temp (>130°C) Thermodynamic Control SM->Cond2 Int1 Schiff Base / Enamine (Attack at Ketone) Cond1->Int1 Int2 β-Ketoanilide (Attack at Ester) Cond2->Int2 Cyc1 Thermal Cyclization (~250°C) Int1->Cyc1 Cyc2 Acidic Cyclization (e.g., H2SO4) Int2->Cyc2 Prod1 4-Hydroxy-2-propyl-8- trifluoromethylquinoline (Target Product) Cyc1->Prod1 Prod2 2-Quinolone Isomer (Knorr Byproduct) Cyc2->Prod2

Divergent pathways: Conrad-Limpach (Target) vs. Knorr (Byproduct) synthesis.

Part 2: Quantitative Byproduct Analysis

Understanding the physicochemical impact of each byproduct allows you to tailor your extraction strategy. Below is a comparative analysis of the typical impurity profile found in the crude reaction mass.

Byproduct CategoryMechanistic OriginTypical Crude AbundancePhysicochemical Impact on ExtractionPrimary Removal Strategy
2-Quinolone Isomer Knorr pathway (Ester attack at >130°C)10 - 25%Co-crystallizes with target; similar polaritySelective recrystallization (Toluene/Heptane)
Polymeric Tars Thermal degradation at 250°C5 - 15%Causes LLE emulsions and "oiling out"Activated charcoal adsorption & hot filtration
Unreacted Aniline Incomplete Schiff base formation< 5%Lowers product melting pointDilute acidic aqueous wash during LLE
Hydrolyzed Ester Moisture during condensation< 2%Shifts pH, catalyzes side reactionsBasic aqueous wash (0.5 M NaOH)

Part 3: Troubleshooting Extraction & Purification

Q3: My product is "oiling out" instead of crystallizing during purification. How do I fix this? A: "Oiling out" occurs when the boiling point of your recrystallization solvent exceeds the melting point of the target compound, or when supersaturation is reached while the target is still a liquid melt due to high impurity depression [4]. To resolve this, you must lower the boiling point of your solvent system (e.g., switch to a Toluene/Heptane binary mixture) and rigorously remove the melting-point-depressing polymeric tars using activated charcoal prior to crystallization [4].

Validated Step-by-Step Extraction Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Liquid-Liquid Extraction (LLE)

  • Action: Dissolve the crude reaction mass in toluene (10 mL/g of crude). Wash sequentially with 0.5 M HCl (aq) to remove unreacted aniline, followed by 0.5 M NaOH (aq) to remove hydrolyzed ester byproducts.

  • Causality: 4-Hydroxyquinolines are amphoteric but will remain largely in the organic phase under mildly acidic/basic washes, whereas the highly polar unreacted starting materials will partition into the aqueous phase.

  • Validation Checkpoint: Spot the organic phase on a TLC plate (Eluent: EtOAc/Hexane 1:1). The target 4-hydroxyquinoline should appear as a highly polar, UV-active spot (Rf ~0.2-0.3), while non-polar unreacted aniline will run much higher (Rf ~0.7). If the high Rf spot is intense, repeat the acidic wash.

Step 2: Adsorption of Tarry Polymeric Byproducts

  • Action: Add activated charcoal (10% w/w relative to crude mass) to the toluene extract. Heat the suspension to 80 °C for 30 minutes with stirring. Filter hot through a Celite pad to remove the charcoal.

  • Causality: Tarry byproducts are high-molecular-weight conjugated polymers that strongly adsorb to the porous carbon matrix via π-π interactions, whereas the target monomer remains in solution.

  • Validation Checkpoint: Visually inspect the filtrate. A successful tar removal shifts the solution color from opaque black/dark brown to a transparent pale yellow. If the solution remains dark, perform a second charcoal treatment.

Step 3: Controlled Crystallization

  • Action: Concentrate the pale yellow filtrate under reduced pressure until the volume is reduced by 70%. Slowly add warm heptane (anti-solvent) dropwise until the solution becomes slightly cloudy. Allow the flask to cool to room temperature at a controlled rate of 10 °C/hour.

  • Causality: Rapid cooling or using a solvent with a boiling point higher than the product's melting point causes the product to precipitate as an oil [4]. Controlled anti-solvent addition ensures the system reaches supersaturation within the metastable zone, promoting crystal nucleation over liquid-liquid phase separation.

  • Validation Checkpoint: Observe the flask. You should see distinct crystalline needles forming. If an oily layer forms at the bottom, reheat the mixture until homogeneous, add 5% more toluene, and cool more slowly.

ExtractionWorkflow Step1 1. Crude Reaction Mixture (Target + Tars + Isomers) Step2 2. Liquid-Liquid Extraction (Toluene / Aqueous Base) Step1->Step2 Step3 3. Phase Separation (Discard Aqueous Impurities) Step2->Step3 Step4 4. Activated Charcoal Treatment (Adsorb Polymeric Tars) Step3->Step4 Organic Phase Step5 5. Hot Filtration (Remove Charcoal & Insolubles) Step4->Step5 Heat to Reflux Step6 6. Controlled Cooling & Seeding (Prevent Oiling Out) Step5->Step6 Pale Yellow Filtrate Step7 7. Pure 4-Hydroxyquinoline Crystals Step6->Step7 Vacuum Filtration

Self-validating extraction and purification workflow for 4-hydroxyquinolines.

References

  • Conrad–Limpach synthesis - Wikipedia.[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI.[Link]

  • Knorr quinoline synthesis - Grokipedia.[Link]

Optimization

Optimizing LC-MS/MS parameters for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline detection

Technical Support Center: LC-MS/MS Optimization for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently guide researchers th...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS/MS Optimization for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of quantifying fluorinated quinoline derivatives. 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (Exact Mass: 255.087 Da) presents unique analytical challenges due to its keto-enol tautomerism, basic quinoline nitrogen, and the strongly electron-withdrawing 8-trifluoromethyl group.

This guide bypasses generic advice. Instead, it provides the mechanistic causality behind each experimental parameter, empowering you to build a robust, self-validating LC-MS/MS workflow.

Section 1: Systematic LC-MS/MS Parameter Optimization

Before analyzing complex biological matrices, the mass spectrometer must be precisely tuned to the analyte's unique physicochemical properties.

Protocol: Step-by-Step Tuning Methodology

  • Preparation of Tuning Solution: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to 100 ng/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: The acidic modifier is critical; it forces the tautomeric equilibrium toward the protonated 4-hydroxy/4-quinolone state, ensuring a stable, abundant [M+H]+ precursor ion for Positive Electrospray Ionization (ESI+)[1].

  • Precursor Ion Optimization (Q1 Scan): Infuse the tuning solution at 10 µL/min directly into the ESI source. Scan Q1 from m/z 100 to 400. Identify the[M+H]+ peak at m/z 256.1. Adjust the Declustering Potential (DP) to maximize this peak while preventing premature in-source fragmentation.

  • Product Ion Optimization (Q3 Scan): Isolate m/z 256.1 in Q1. Ramp the Collision Energy (CE) in the collision cell (Q2) from 5 to 60 eV using Argon as the collision gas. Identify the primary fragments: m/z 214.1 and 186.1[2].

  • Source Optimization (Flow Injection Analysis): Tee the infusion line into the LC flow (0.4 mL/min of mobile phase). Optimize the source temperature and desolvation gas flows.

    • Causality: Fluorinated aromatics are highly stable but require high desolvation temperatures (typically 450–500°C) to efficiently evaporate the aqueous droplets without thermal degradation.

Table 1: Optimized MRM Parameters for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

ParameterValue / SettingMechanistic Rationale
Ionization Mode ESI Positive (ESI+)Targets the basic quinoline nitrogen for protonation[3].
Precursor Ion m/z 256.1Corresponds to the[M+H]+ pseudo-molecular ion.
Quantifier Ion m/z 214.1Formed via the neutral loss of the 2-propyl chain (propene, 42 Da)[2].
Qualifier Ion m/z 186.1Formed via subsequent loss of carbon monoxide (CO, 28 Da) from the quinolone core.
Declustering Potential 70 VHigh enough to decluster solvent adducts, low enough to prevent in-source decay.
Collision Energy (Quant) 25 eVOptimal energy to cleave the alkyl chain without shattering the stable quinoline ring.
Collision Energy (Qual) 40 eVHigher energy required to break the robust heterocyclic core.

Section 2: Optimization Workflow Diagram

LCMS_Workflow Start 4-Hydroxy-2-propyl-8-trifluoromethylquinoline Method Development Tune 1. Syringe Infusion (Determine Precursor m/z 256.1) Start->Tune Source 2. Flow Injection Analysis (Optimize ESI+ Source Temps & Gas) Tune->Source Precursor & MRMs locked Chrom 3. LC Method Development (Select Biphenyl Column & Acidic Mobile Phase) Source->Chrom Desolvation optimized Matrix 4. Matrix Effect Evaluation (Assess Ion Suppression via Post-Column Infusion) Chrom->Matrix Peak tailing resolved Valid Self-Validating Bioanalytical Method (Monitor 214.1 / 186.1 Ratio) Matrix->Valid Recovery >85% achieved

Figure 1: Systematic LC-MS/MS optimization workflow for fluorinated quinoline derivatives.

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my [M+H]+ signal intensity fluctuating wildly between injections? The Causality: 4-Hydroxyquinolines exhibit keto-enol tautomerism, existing in equilibrium with their 4-quinolone form. The 8-trifluoromethyl group is strongly electron-withdrawing, which significantly lowers the pKa of the adjacent quinoline nitrogen compared to unsubstituted quinolines. If your mobile phase pH is near the pKa of the molecule, it will exist in a mixed ionization state, leading to unpredictable ESI efficiency[1]. The Solution: You must force the equilibrium entirely to the protonated state. Ensure your aqueous mobile phase contains a strict concentration of 0.1% to 0.2% Formic Acid (pH ~2.7). Avoid neutral mobile phases or acetate buffers, which lack the acidity required to fully protonate the electron-deficient ring.

Q2: I am observing severe chromatographic peak tailing on my standard C18 column. How can I achieve a Gaussian peak shape? The Causality: The basic nitrogen in the quinoline ring acts as a strong hydrogen-bond acceptor, interacting with unendcapped, residual silanol groups on the silica backbone of standard C18 columns. This secondary interaction causes the analyte to "drag" through the column. Furthermore, the highly lipophilic and electron-dense trifluoromethyl group can cause unpredictable retention on purely aliphatic (C18) phases. The Solution:

  • Change the Stationary Phase: Switch to a Biphenyl or Pentafluorophenyl (PFP) column. These phases provide π−π and dipole-dipole interactions that are highly selective for fluorinated aromatic rings, improving both retention and peak symmetry.

  • Buffer the Mobile Phase: Add 5 mM Ammonium Formate alongside 0.1% Formic Acid to your aqueous mobile phase. The ammonium ions act as a dynamic silanol blocker, occupying the active sites on the column and preventing the quinoline nitrogen from binding.

Q3: How do I ensure my method is self-validating and free from matrix interferences? The Causality: Biological matrices (plasma, urine, tissue) contain endogenous phospholipids that co-elute and cause severe ion suppression in the ESI source, potentially leading to false negatives or inaccurate quantitation[3]. The Solution (Self-Validating Protocol): Implement an Ion Ratio Verification system. Always monitor both the quantifier transition (256.1 214.1) and the qualifier transition (256.1 186.1). Validation Step: Calculate the ratio of the qualifier peak area to the quantifier peak area in your neat solvent standards (e.g., it may be ~35%). In every unknown biological sample, this ratio must remain within ±20% of the standard ratio. If a sample exhibits a drastically different ratio, it is a self-diagnosing indicator that an isobaric matrix interference is co-eluting with your analyte. You must then adjust your chromatographic gradient or sample cleanup (e.g., Solid Phase Extraction) to resolve the interference.

References

  • Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. PMC (nih.gov). 2

  • Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry (acs.org). 1

  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis. 3

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidative Degradation of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

Welcome to the technical support center for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in their work. Our goal is to provide you with the foundational knowledge and practical, field-tested protocols necessary to ensure the stability and integrity of your compound by preventing oxidative degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline.

Q1: What is 4-Hydroxy-2-propyl-8-trifluoromethylquinoline, and why is it susceptible to oxidation?

A1: 4-Hydroxy-2-propyl-8-trifluoromethylquinoline is a synthetic heterocyclic compound belonging to the quinoline class, which are privileged structures in medicinal chemistry due to their wide range of biological activities.[1] Its susceptibility to oxidation stems almost entirely from the 4-hydroxy group . This group confers a phenolic character to that portion of the molecule. Phenolic compounds are excellent hydrogen atom donors, a property that makes them effective antioxidants but also inherently prone to oxidation themselves.[2] The electron-rich aromatic system can be readily attacked by atmospheric oxygen, peroxides, or metal ion impurities, initiating a degradation cascade.

Q2: What are the first visible signs of oxidative degradation?

A2: The most common and immediate sign of oxidation is a change in color . Solutions of the pure compound are typically colorless to very pale yellow. Upon exposure to oxygen, you may observe the solution turning progressively yellow, then pink, and potentially to brown.[3] This is indicative of the formation of conjugated oxidized species, likely quinone-type structures. In advanced stages of degradation, you might also observe the formation of a fine precipitate as degradation products polymerize or become insoluble.

Q3: My solution has started to change color. What immediate actions should I take?

A3: If you suspect degradation has begun, take the following steps immediately:

  • Stop Use: Do not use the solution for critical experiments until its integrity has been verified.

  • Inert Atmosphere: Immediately blanket the headspace of the vial or flask with an inert gas like argon (Ar) or high-purity nitrogen (N₂) to displace any oxygen.

  • Protect from Light: Wrap the container in aluminum foil or place it in an amber vial or light-blocking container, as light can accelerate degradation.[4]

  • Refrigerate: Store the container at 2-8°C to slow the rate of any further chemical reactions.

  • Analyze: Perform an analytical check, such as HPLC-UV, to quantify the amount of parent compound remaining and identify any degradation peaks.

Q4: How do factors like solvent choice and pH affect the stability of the compound?

A4: Both solvent and pH are critical.

  • Solvents: Solvents can contain dissolved oxygen or peroxide impurities (especially ethers like THF or dioxane) that act as initiators for oxidation. Using freshly distilled or commercially available deoxygenated solvents is crucial.

  • pH: The stability of phenolic compounds is highly pH-dependent. Under basic (high pH) conditions, the hydroxyl group is deprotonated to form a phenoxide ion. This ion is significantly more electron-rich and far more susceptible to oxidation than the protonated form. Therefore, maintaining a neutral or slightly acidic pH is generally advisable for maximizing stability in aqueous-based solutions.

Part 2: Troubleshooting Guide for Degradation Issues

This guide provides a systematic approach to identifying, understanding, and resolving specific degradation-related problems.

Issue 1: Solution Discoloration and Loss of Purity
  • Observable Problem: A previously colorless or pale yellow solution of the compound has turned yellow, pink, or brown. HPLC analysis shows a decrease in the main peak area and the appearance of new, unidentified peaks.

  • Underlying Cause (The "Why"): This is the classic signature of oxidation at the 4-hydroxy position. Atmospheric oxygen, often catalyzed by trace metal ions or light, abstracts a hydrogen atom from the hydroxyl group. This generates a radical that is rapidly converted into a quinone-imine or related oxidized species. These new structures possess extended chromophores that absorb visible light, causing the color.[4][5]

Proposed Oxidative Degradation Pathway

The diagram below illustrates the likely initial steps in the oxidative degradation process, where the vulnerable 4-hydroxy group is oxidized to a keto-form, a common pathway for such quinolones.

G cluster_main Proposed Oxidation Mechanism Parent 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (Stable Form) Radical Phenoxy Radical Intermediate Parent->Radical - H• Product Quinone-like Species (Colored Degradation Product) Radical->Product + [O] Initiator O₂ / Light / Metal Ions Initiator->Parent Initiation

Caption: Proposed initial steps of oxidative degradation.

Diagnostic and Solution Workflow

The following workflow provides a logical sequence for diagnosing and mitigating this issue.

G Start Observe Solution Discoloration or Purity Decrease Confirm Confirm with HPLC-UV/LC-MS: - Quantify parent compound - Characterize degradants Start->Confirm Decision Is Degradation > 5%? Confirm->Decision Discard Discard Stock Solution. Prepare Fresh Stock. Decision->Discard Yes Implement Implement Preventative Protocols (See Table 1 & Protocols) Decision->Implement No Discard->Implement Monitor Monitor Stability of New Stock (e.g., weekly HPLC check) Implement->Monitor

Caption: Troubleshooting workflow for suspected degradation.

Preventative & Corrective Actions

To prevent recurrence, a multi-faceted approach combining antioxidant use, inert atmosphere handling, and proper storage is required. These are not optional steps; they are essential for maintaining compound integrity.

Table 1: Recommended Preventative Measures

Strategy Action Rationale & Causality
Antioxidant Use Add a radical-scavenging antioxidant such as Butylated Hydroxytoluene (BHT) or a reducing agent like Ascorbic Acid to your stock solutions. Antioxidants act as sacrificial agents. BHT is a phenolic antioxidant that terminates free-radical chain reactions more readily than the target compound.[2] Ascorbic acid directly reduces oxidizing species.
Inert Atmosphere Prepare all solutions and handle all aliquots under a positive pressure of an inert gas (Argon is preferred due to its density, but Nitrogen is also acceptable). This physically displaces atmospheric oxygen, removing the primary oxidant from the system. This is one of the most effective preventative measures.[6][7]
Solvent Purity Use high-purity, HPLC-grade solvents. Deoxygenate solvents immediately before use via sparging with inert gas. Removes dissolved oxygen and potential peroxide impurities from the solvent, which can initiate the oxidation chain reaction.[8]
Storage Store stock solutions and solid compound at ≤ -20°C, protected from light (amber vials), and with the container headspace flushed with inert gas. Low temperatures drastically reduce the kinetic rate of degradation. Preventing light exposure mitigates photodegradation pathways.[3][4]

| Chelating Agents | For aqueous buffers, consider adding a trace amount (e.g., 0.1 mM) of Ethylenediaminetetraacetic acid (EDTA). | Trace metal ions (Fe²⁺/³⁺, Cu⁺/²⁺) are potent catalysts for oxidation. EDTA is a strong chelating agent that sequesters these ions, rendering them catalytically inactive.[9] |

Part 3: Key Experimental Protocols

These detailed protocols provide step-by-step instructions for implementing the preventative strategies described above.

Protocol 1: Deoxygenation of Solvents via Sparging
  • Objective: To remove dissolved oxygen from experimental solvents.

  • Materials: Solvent to be deoxygenated, solvent container with a septum-sealed cap, long needle or glass pipette, source of high-purity Argon or Nitrogen gas with a regulator.

  • Procedure:

    • Ensure the solvent container is appropriately capped with a chemical-resistant septum.

    • Insert a "vent" needle (e.g., 22-gauge) that does not extend into the solvent to allow displaced gas to exit.

    • Insert a long needle or glass pipette connected to the inert gas line, ensuring its tip is well below the solvent surface.

    • Begin bubbling the inert gas through the solvent at a moderate rate (a steady stream of fine bubbles). Avoid overly vigorous bubbling which can cause solvent evaporation.

    • Sparge the solvent for a minimum of 30-60 minutes for effective deoxygenation.[8]

    • Once complete, remove the gas inlet needle first, followed by the vent needle. The solvent is now ready for immediate use.

Protocol 2: Preparation of a Stabilized Stock Solution
  • Objective: To prepare a stock solution of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline with protective measures in place.

  • Materials: Solid compound, deoxygenated solvent (from Protocol 1), BHT, inert gas source, appropriate glassware (e.g., volumetric flask), gas-tight syringe.

  • Procedure:

    • Prepare Glassware: Oven-dry all glassware and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

    • Weigh Compound: Weigh the required amount of the solid compound directly into the volumetric flask.

    • Add Antioxidant: If using BHT, add it to the solid. A typical final concentration is 0.01% w/v. For a 10 mL solution, this would be 1 mg of BHT.

    • Create Inert Atmosphere: Seal the flask with a septum and flush with inert gas for 5-10 minutes using an inlet and outlet needle.[10]

    • Add Solvent: While maintaining a positive pressure of inert gas (remove the outlet needle), add the deoxygenated solvent via a cannula or a gas-tight syringe to the desired volume.

    • Dissolve: Mix gently until all solids are fully dissolved.

    • Store: Wrap the flask in foil, and store at ≤ -20°C. For long-term storage, aliquot into smaller, inert-gas-flushed amber vials to minimize freeze-thaw cycles and re-exposure to air.

Protocol 3: Stability Assessment using HPLC-UV
  • Objective: To quantitatively monitor the purity of the compound over time.

  • Rationale: A stability-indicating HPLC method is essential to separate the parent compound from potential degradation products, allowing for accurate purity assessment.[4]

  • Example HPLC Method (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 316 nm, determined by a UV scan of the pure compound).[11]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh standard of the compound at a known concentration (e.g., 1 mg/mL) for reference.

    • Dilute an aliquot of the stock solution being tested to the same concentration.

    • Run both the fresh standard and the test sample on the HPLC system.

    • Calculate the purity of the test sample by comparing the peak area of the parent compound to the total area of all peaks (Area % method). Purity (%) = (Area of Parent Peak / Total Area of All Peaks) * 100.

    • A significant decrease in purity or the growth of new peaks over time indicates degradation.

References

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021). MDPI. [Link]

  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (n.d.). PMC. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). PMC. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. [Link]

  • Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. (2023). MDPI. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. (2011). MDPI. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 8-Trifluoromethylquinoline Derivatives

Welcome to the Advanced Crystallization Support Center. As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and lipophilicity, researchers frequently encounter severe crysta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and lipophilicity, researchers frequently encounter severe crystallization bottlenecks. The 8-trifluoromethylquinoline scaffold presents unique thermodynamic and kinetic challenges due to the highly electronegative, bulky −CF3​ group positioned adjacent to the quinoline nitrogen.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome oiling out, control polymorphism, and isolate high-quality single crystals.

I. Troubleshooting Guide & FAQs

Q1: My 8-trifluoromethylquinoline derivative consistently "oils out" into a viscous liquid instead of forming crystals. Why does this happen, and how can I force nucleation? The Causality: Oiling out (liquid-liquid phase separation) is exceptionally common in fluorinated APIs. While crystallization is enthalpically favored due to the formation of directional intermolecular bonds, it is entropically disfavored[1]. The −CF3​ group possesses high local symmetry and a very low energy barrier for rotation. This rotational disorder creates a massive entropic penalty upon cooling, trapping the molecule in a supercooled liquid (SCL) or amorphous glass state rather than a highly ordered crystal lattice[1][2]. The Solution: You must provide external energy to overcome the nucleation barrier.

  • Mechanical Stimulation: Applying localized kinetic energy (e.g., scratching the inside of the flask with a glass rod) creates micro-cavities and localized pressure spikes that induce heteronucleation from the SCL state[2].

  • Thermal Cycling: Repeatedly heating the oil just below its melting point and crash-cooling it can force the molecules out of their local energetic minima, promoting the transition from a glass state to a crystalline solid[2][3].

Q2: I am observing multiple polymorphic forms with different melting points and powder patterns. How do I control which polymorph crystallizes? The Causality: Polymorphism in trifluoromethylquinolines is driven by the competition between steric hindrance and non-covalent interactions. Depending on the solvent and cooling rate, these molecules can adopt syn or anti conformations[2]. Syn conformers typically pack into slipped parallel (SP) or head-to-head structures stabilized by C-H⋯π interactions, while anti conformers often form head-to-tail herringbone structures[2]. Furthermore, the −CF3​ group introduces competitive C-H⋯F contacts that can disrupt standard π−π stacking of the quinoline core[4][5]. The Solution: Control the thermodynamic vs. kinetic environment.

  • To isolate the kinetic form (often the anti conformer), use rapid cooling (crash crystallization) in non-polar solvents (e.g., n-hexane or heptane).

  • To isolate the thermodynamic form (often the syn conformer), use prolonged slurry maturation (slurrying the polymorphic mixture in a moderately polar solvent like ethyl acetate at elevated temperatures for 48-72 hours) to allow Ostwald ripening to convert metastable forms into the most stable lattice[3].

Q3: My crystals lose their integrity and turn into an opaque powder when removed from the mother liquor. What is failing? The Causality: You have likely crystallized a solvate or hydrate. The 8-position −CF3​ group sterically shields the quinoline nitrogen, weakening its ability to act as a primary hydrogen bond acceptor. Consequently, solvent molecules (like water, ethanol, or methanol) often co-crystallize to bridge the hydrogen-bonding network, forming 1D chains or 2D sheets[4]. When removed from the mother liquor, the solvent evaporates, causing the 3D supramolecular architecture to collapse[5]. The Solution: Shift to a solvent system that cannot act as a hydrogen-bond donor/acceptor (e.g., toluene, dichloromethane) or perform the crystallization in a sealed environment (capillary tube) if single-crystal X-ray diffraction (SCXRD) is the immediate goal.

II. Mandatory Visualization: Crystallization Workflow

The following logic tree dictates the experimental decision-making process when handling recalcitrant 8-trifluoromethylquinoline derivatives.

CrystallizationWorkflow Start Crude 8-CF3-Quinoline Derivative Dissolution Dissolution in Optimal Solvent Start->Dissolution Cooling Controlled Cooling (0.1 °C/min) Dissolution->Cooling CheckState Phase State? Cooling->CheckState SCL Supercooled Liquid (Oiling Out) CheckState->SCL Entropic Barrier Crystals Crystalline Solid CheckState->Crystals Nucleation MechStim Mechanical Stimulus (Scratching/Seeding) SCL->MechStim ThermalCycle Thermal Cycling (Heat/Cool) SCL->ThermalCycle XRD XRPD & DSC Analysis (Polymorph ID) Crystals->XRD Self-Validation MechStim->Crystals Induced Nucleation ThermalCycle->Crystals Overcome Barrier

Fig 1: Logical workflow for overcoming supercooled liquid states in 8-CF3-quinoline crystallization.

III. Experimental Protocols

Protocol A: Recovery from Supercooled Liquid (SCL) via Thermal Cycling

This protocol is a self-validating system designed to overcome the entropic barrier of −CF3​ rotational disorder.

  • Preparation: Dissolve 50 mg of the 8-trifluoromethylquinoline derivative in a minimal amount of a binary solvent mixture (e.g., 1:3 Dichloromethane/Hexane) at 40 °C.

  • Induction of SCL: Allow the solution to cool to room temperature, then transfer to a -20 °C freezer. If phase separation occurs (a heavy, viscous oil forms at the bottom), proceed to Step 3.

  • Thermal Cycling:

    • Heat the vial gently to 35 °C until the oil becomes highly mobile (do not re-dissolve entirely if possible).

    • Immediately plunge the vial into a dry ice/acetone bath (-78 °C) for 5 minutes.

    • Return to room temperature. Repeat this cycle 3 to 5 times. The rapid expansion and contraction of the localized molecular environment forces the molecules out of the amorphous state[2][3].

  • Mechanical Heteronucleation: If the oil persists at room temperature after cycling, use a glass stirring rod to vigorously scratch the glass-liquid interface for 60 seconds. The acoustic cavitation and glass micro-shards will act as nucleation sites[2].

  • Validation: Filter the resulting solid and immediately analyze via X-ray Powder Diffraction (XRPD). A sharp diffractogram confirms a crystalline lattice, whereas a broad "halo" indicates the material is still an amorphous glass[1].

Protocol B: Polymorph Maturation (Ostwald Ripening)

Used to convert a mixture of kinetic and thermodynamic polymorphs into a single, stable crystalline form.

  • Suspension: Suspend 100 mg of the polymorphic mixture in 2 mL of a solvent in which the compound is only sparingly soluble (e.g., Isopropanol or Toluene).

  • Slurrying: Add a magnetic stir bar and stir the suspension at 500 RPM at 40 °C for 72 hours.

  • Mechanism: The more soluble, less stable kinetic polymorphs will continuously dissolve, while the less soluble, thermodynamically stable polymorph will precipitate out. Over time, the entire mass converts to the most stable form[3].

  • Validation: Perform Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak confirms polymorphic purity.

IV. Quantitative Data: Crystallographic Parameters

The structural behavior of trifluoromethylquinolines is dictated by specific intermolecular forces. The table below summarizes the dominant parameters observed across various polymorphic states[2][4][5].

Polymorph / Phase StateConformationPrimary Supramolecular MotifDominant Intermolecular InteractionsPhysical Characteristics
Thermodynamic Form ( α ) Syn-conformerSlipped Parallel (SP) / Head-to-Head π−π stacking, C-H⋯π High melting point, stable at RT
Kinetic Form ( β ) Anti-conformerHead-to-Tail Herringbone C-H⋯F , weak π−π Lower melting point, accessible via rapid cooling
Solvated Form Variable2D Sheets / 3D Networks N-H⋯O , O-H⋯O (Solvent driven)Prone to rapid desolvation and lattice collapse
Supercooled Liquid (SCL) DisorderedAmorphous IsotropicNone (High rotational disorder of −CF3​ )Viscous oil, lacks XRPD peaks

V. References

  • [3] Crystal structures and emitting properties of trifluoromethylaminoquinoline derivatives: thermal single-crystal-to-single-crystal transformation of polymorphic crystals that emit different colors. PubMed (nih.gov). Available at:

  • [1] Understanding the challenges associated with crystallising fluorinated APIs and intermediates. Almac Sciences. Available at:

  • [2] Crystal Structures, Thermal Properties, and Emission Behaviors of N,N-R-Phenyl-7-amino-2,4-trifluoromethylquinoline Derivatives: Supercooled Liquid-to-Crystal Transformation Induced by Mechanical Stimuli. ACS Publications. Available at:

  • [4] Crystal structures, Hirshfeld surface analysis and Pixel energy calculations of three trifluoromethylquinoline derivatives: further analyses of fluorine close contacts in trifluoromethylated derivatives. ResearchGate. Available at:

  • [5] (PDF) Two Crystal Forms of 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline. ResearchGate. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in 4-Hydroxy-2-propyl-8-trifluoromethylquinoline Binding Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with irreproducible hits or assay artifacts involving quinoline derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with irreproducible hits or assay artifacts involving quinoline derivatives. Specifically, 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS 948291-55-2) is a notorious "frequent hitter" in high-throughput screening (HTS) campaigns[1].

While it may initially appear as a promising lead compound, its unique physicochemical properties—driven by the highly lipophilic trifluoromethyl group and the conjugated hydroxyquinoline core—make it highly susceptible to assay interference. This guide is designed to provide you with the mechanistic causality behind these false positives and equip you with self-validating protocols to de-risk your drug discovery pipeline.

Section 1: Mechanisms of Assay Interference

To effectively troubleshoot, we must first understand why this specific molecule misbehaves in biochemical assays. The interference is rarely random; it is a direct consequence of the compound's structural thermodynamics and photophysics. The table below summarizes the quantitative and mechanistic data surrounding its primary interference pathways.

Table 1: Quantitative and Mechanistic Profiling of Quinoline Assay Interference

Interference MechanismStructural CulpritCausalityTypical Assay Readout ShiftMitigation Strategy
Colloidal Aggregation 8-Trifluoromethyl & 2-Propyl groupsHigh LogP drives hydrophobic phase separation above the Critical Aggregation Concentration (CAC, typically 1–10 µM)[2].Steep Hill slope (>2.5), non-competitive inhibition, time-dependent signal loss[3].Add 0.01% Triton X-100; perform Dynamic Light Scattering (DLS)[4].
Autofluorescence Quinoline core (extended π-system)Push-pull electronic effect shifts excitation/emission into the visible spectrum[5].Artificial signal increase in standard emission channels (e.g., 400–550 nm)[5].Spectral unmixing; utilize red-shifted fluorophores (>600 nm)[5].
Photoluminescence Quenching 4-HydroxyquinolineEnergy transfer from the assay donor (e.g., Eu3+/Tb3+) to the quinoline ground state[6].Loss of donor signal in TR-FRET, falsely mimicking target inhibition[6].Monitor donor decay directly; switch to a label-free assay (SPR)[6].
Metal Chelation 4-Oxo/Hydroxy tautomeric facesCoordination of transition or lanthanide metals via nitrogen and oxygen heteroatoms[7][8].Disruption of His-tag/Ni2+ interactions or metalloenzyme catalytic activity[8].Add EDTA control; use non-metal affinity tags (e.g., FLAG/Strep).
Section 2: Diagnostic Workflow for De-risking Quinoline Hits

Do not discard your hit immediately, but do not advance it without orthogonal validation. Follow this logical triage cascade to systematically identify and eliminate false positives.

Workflow Primary Primary Binding Assay (e.g., TR-FRET / FP) Hit Hit Identified (4-OH-2-Pr-8-CF3-Quinoline) Primary->Hit Check1 Fluorescence Interference? (Read compound alone) Hit->Check1 False1 False Positive (Autofluorescence) Check1->False1 Yes Check2 Colloidal Aggregator? (Add 0.01% Triton X-100) Check1->Check2 No False2 False Positive (PAINS / Aggregation) Check2->False2 Activity Lost Check3 Metal Chelator? (Test vs His-tag/Eu3+) Check2->Check3 Activity Retained False3 False Positive (Assay Disruption) Check3->False3 Yes Orthogonal Orthogonal Validation (SPR / ITC / NMR) Check3->Orthogonal No Orthogonal->False2 No Binding TrueHit Validated True Hit Orthogonal->TrueHit Confirmed

Triage workflow to systematically identify and eliminate false positives caused by quinoline derivatives.

Section 3: Frequently Asked Questions (FAQs)

Q1: My TR-FRET assay shows a potent IC50 (e.g., 500 nM), but Surface Plasmon Resonance (SPR) shows absolutely no binding. What is happening? A: This is a classic case of fluorophore interference or photoluminescence quenching . The extended pi-conjugation of the quinoline core, coupled with the electron-donating 4-hydroxy and electron-withdrawing 8-trifluoromethyl groups, creates a "push-pull" electronic system. This allows the compound to absorb excitation light or emit autofluorescence in the blue-green spectrum[5]. Furthermore, quinoline derivatives can act as photoluminescence quenchers in TR-FRET by absorbing the emission of the Europium (Eu3+) or Terbium (Tb3+) donor[6]. SPR is a mass-based, label-free orthogonal assay; the lack of binding in SPR confirms the TR-FRET result was a false positive artifact.

Q2: The compound inhibits my target protein, but the dose-response curve has an extremely steep Hill slope (>2.5). Is this a specific interaction? A: A steep Hill slope is a hallmark of colloidal aggregation , a primary mechanism of Pan-Assay Interference Compounds (PAINS)[2]. The 8-trifluoromethyl and 2-propyl groups significantly increase the compound's lipophilicity. In aqueous buffers (even with 1–5% DMSO), the compound exceeds its critical aggregation concentration (CAC) and forms sub-micron colloidal particles[3]. These highly hydrophobic colloids non-specifically adsorb and partially denature your target protein, sequestering it from the assay[9].

Q3: How do I definitively rule out colloidal aggregation in my biochemical assay? A: You must perturb the physical state of the aggregate. Colloidal interactions are highly sensitive to non-ionic detergents. By adding a sub-critical micelle concentration (CMC) of a detergent like Triton X-100 (0.01% v/v), you can disrupt the colloids[2][4]. If the compound's inhibitory activity disappears upon the addition of detergent, it is an aggregator, not a true binder.

Q4: Could the compound be interfering with the metal ions in my assay buffer? A: Yes. 4-hydroxyquinolines exist in tautomeric equilibrium with 4-oxoquinolones (quinolones)[10]. The oxygen and adjacent ring structures can act as weak metal chelators[7][8]. If your assay relies on metal ions (e.g., Ni2+ in His-tag AlphaScreen assays, or Mg2+ for kinase catalytic function), the compound may strip the metal from the assay components, leading to a false positive signal.

Section 4: Self-Validating Experimental Protocols
Protocol A: Detergent-Perturbation Assay (The Shoichet Protocol)

Purpose: To determine if the compound acts via colloidal aggregation.

  • Preparation: Prepare your standard biochemical assay buffer. Split this buffer into two batches: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v freshly prepared Triton X-100)[2][9].

  • Compound Dilution: Prepare a 10-point dose-response series of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline in both Buffer A and Buffer B.

  • Control Inclusion (Self-Validation): Include a known, specific, non-aggregating inhibitor for your target in both buffers. Causality check: The specific inhibitor's IC50 must remain unchanged in Buffer B, proving the detergent does not destroy the target protein's fold or function.

  • Execution: Run the binding/enzymatic assay.

  • Data Analysis: Compare the IC50 values. If the quinoline compound shows an IC50 of 1 µM in Buffer A but >50 µM in Buffer B, it is a colloidal aggregator[2][3].

Protocol B: Dynamic Light Scattering (DLS) for Particle Detection

Purpose: To physically observe the formation of PAINS colloids.

  • Baseline Measurement: Load 100 µL of filtered (0.22 µm) assay buffer into a DLS cuvette. Measure to establish a baseline (should show no particles).

  • Sample Preparation: Spike 4-Hydroxy-2-propyl-8-trifluoromethylquinoline into the buffer to reach your assay's screening concentration (e.g., 10 µM). Ensure the final DMSO concentration matches your assay (typically 1%).

  • Incubation: Incubate at room temperature for 15 minutes to allow colloid formation.

  • Measurement: Read the sample in the DLS instrument. Look for a monodisperse peak with a radius between 50 nm and 1000 nm, which is characteristic of aggregating inhibitors[9].

  • Detergent Rescue (Self-Validation): Add 1 µL of 1% Triton X-100 directly to the cuvette (final concentration 0.01%). Mix gently and re-read. Causality check: The immediate disappearance of the particle peak confirms the particles were non-covalent hydrophobic colloids, not insoluble chemical precipitates[3].

Protocol C: TR-FRET Autofluorescence Counter-Screen

Purpose: To computationally and physically separate compound fluorescence from true assay signal.

  • Plate Setup: Use a black, clear-bottom 384-well plate[5].

  • Compound Plating: Add the quinoline compound at its IC50 concentration to wells containing only assay buffer (no target protein, no fluorophores).

  • Reference Spectra: In separate wells, plate the TR-FRET donor alone and the acceptor alone[5].

  • Measurement: Excite the plate at your TR-FRET donor excitation wavelength (e.g., 340 nm). Read the emission across a spectrum (400 nm to 700 nm).

  • Validation: If the compound-only wells show an emission peak that overlaps with your acceptor's emission filter (e.g., 520 nm or 665 nm), the compound is autofluorescent[5]. You must switch to an orthogonal, label-free assay like SPR or Isothermal Titration Calorimetry (ITC).

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-Hydroxy-2-propyl-8-trifluoromethylquinoline vs mefloquine efficacy

As drug development professionals and researchers navigate the escalating challenge of multidrug-resistant Plasmodium falciparum, the architectural redesign of quinoline scaffolds remains a critical frontier. Mefloquine,...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers navigate the escalating challenge of multidrug-resistant Plasmodium falciparum, the architectural redesign of quinoline scaffolds remains a critical frontier. Mefloquine, a 4-methanolquinoline, has long served as a gold-standard antimalarial, but its clinical utility is increasingly compromised by neuropsychiatric liabilities and the amplification of the pfmdr1 resistance gene.

In response, 4-hydroxyquinolines—specifically endochin-like quinolones (ELQs) such as 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (4H-2P-8TFQ) —have emerged as highly potent alternatives. By shifting the structural paradigm, these compounds completely bypass the traditional mefloquine resistance mechanisms.

This guide provides an objective, deeply technical comparison of 4H-2P-8TFQ and mefloquine, analyzing their structural causality, divergent mechanisms of action, and the self-validating experimental workflows required to evaluate their efficacy.

Mechanistic Divergence: Food Vacuole vs. Mitochondrion

The fundamental difference between mefloquine and 4H-2P-8TFQ lies in their subcellular localization and primary target engagement[1].

Mefloquine (The Vacuolar Disruptor): Mefloquine acts within the acidic digestive vacuole of the intraerythrocytic parasite. Driven by the basicity of its piperidine ring, mefloquine undergoes ion trapping within the vacuole (pH ~4.7). Here, it binds to free heme (ferriprotoporphyrin IX) released during hemoglobin degradation, preventing its biocrystallization into inert hemozoin. The resulting accumulation of free heme induces severe oxidative stress, lipid peroxidation, and rapid parasite death.

4H-2P-8TFQ (The Mitochondrial Inhibitor): Unlike mefloquine, 4H-2P-8TFQ does not target hemozoin. Instead, it functions as an inhibitor of the parasite's mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex [2]. By binding to the ubiquinol oxidation (Qo) or ubiquinone reduction (Qi) sites of cytochrome b, 4-hydroxyquinolines halt electron transfer. Because Plasmodium relies on the electron transport chain primarily to regenerate ubiquinone—an essential electron acceptor for dihydroorotate dehydrogenase (DHODH)—inhibition of cytochrome bc1 rapidly starves the parasite of pyrimidines, arresting DNA synthesis[3].

MOA Mef Mefloquine Vacuole Food Vacuole (pH ~4.7) Mef->Vacuole Ion trapping HQ 4H-2P-8TFQ Mito Mitochondrion (Inner Membrane) HQ->Mito Lipophilic diffusion Hemozoin Inhibits Hemozoin Biocrystallization Vacuole->Hemozoin CytBC1 Inhibits Cytochrome bc1 (Qo/Qi Sites) Mito->CytBC1 Tox Toxic Free Heme Hemozoin->Tox Resp Halt Pyrimidine Biosynthesis CytBC1->Resp Death Parasite Death Tox->Death Resp->Death

Fig 1. Divergent mechanisms of action between Mefloquine and 4H-2P-8TFQ in P. falciparum.

Structural Causality & Chemical Profiling

Every functional group on these molecules dictates a specific pharmacodynamic or pharmacokinetic outcome.

  • The 4-Hydroxy / 4-Oxo Tautomerism (4H-2P-8TFQ): The 4-hydroxyquinoline core is uniquely capable of tautomerizing to a 4-oxoquinoline (4(1H)-quinolone) under physiological conditions. This 4-oxo geometry is critical; in silico docking and crystallographic studies reveal that the 4-oxo oxygen acts as a hydrogen bond acceptor for His181 in the cytochrome bc1 pocket, while the N-H group donates a hydrogen bond to Glu272[4]. Mefloquine lacks this motif entirely.

  • The 8-Trifluoromethyl Substitution: Early 4-hydroxyquinolines (like the historic drug endochin) failed in human trials because they were rapidly degraded by hepatic CYP450 enzymes[1]. The strategic placement of the strongly electron-withdrawing, sterically bulky trifluoromethyl (-CF3) group at the 8-position of 4H-2P-8TFQ blocks this metabolic soft spot, drastically extending the compound's half-life while enhancing lipophilicity for mitochondrial membrane penetration.

  • The 2-Propyl Chain: The aliphatic propyl chain at the C2 position of 4H-2P-8TFQ is perfectly sized to project into the hydrophobic ubiquinone-binding pocket of the cytochrome bc1 complex, anchoring the molecule via Van der Waals interactions[2].

Comparative Efficacy Data

The following table synthesizes the performance metrics of both compounds based on established in vitro models for their respective drug classes.

ParameterMefloquine4-Hydroxy-2-propyl-8-trifluoromethylquinoline
Primary Target Hemozoin biocrystallizationCytochrome bc1 complex
Active Conformation Amino-alcohol4-Oxoquinoline tautomer
In vitro IC50 (P. falciparum) 10 – 50 nM1 – 15 nM (ELQ class average)
Cross-Resistance High (with halofantrine, quinine)None with mefloquine; potential with atovaquone
Metabolic Stability High (t1/2 ~20 days in humans)High (CYP450 degradation blocked by 8-CF3)
Toxicity Profile Neuropsychiatric liabilitiesFavorable (high selectivity index for parasite cyt bc1)

Experimental Protocols: Self-Validating Systems

To objectively compare these compounds, researchers must employ orthogonal assays: a phenotypic screen to confirm whole-cell efficacy, and a biochemical assay to validate target specificity. The causality behind these specific protocols ensures that data artifacts are minimized.

Protocol A: Phenotypic Proliferation Assay (SYBR Green I)

Why this method? SYBR Green I selectively intercalates into double-stranded DNA. Because human erythrocytes are enucleated, any fluorescent signal is directly proportional to parasitic DNA replication, providing a high-throughput, self-validating measure of parasite survival.

  • Culture Preparation: Maintain P. falciparum (e.g., Dd2 or 3D7 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Compound Plating: Dispense serial dilutions of mefloquine and 4H-2P-8TFQ (ranging from 0.1 nM to 1 μM) into 96-well plates. Include Atovaquone as a positive control for 4H-2P-8TFQ, and Chloroquine as a control for mefloquine.

  • Incubation: Add asynchronous parasite cultures (0.3% parasitemia) to the plates. Incubate for 72 hours at 37°C under a defined gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis & Staining: Freeze plates at -80°C to lyse erythrocytes. Thaw and add SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Quantification: Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 using non-linear regression analysis.

Protocol B: Cytochrome c Reduction Assay (Target Validation)

Why this method? To prove that 4H-2P-8TFQ's superior IC50 is driven by cytochrome bc1 inhibition (and that mefloquine is inactive here), we must isolate the enzyme. We use decylubiquinol as a water-soluble electron donor to ensure consistent reaction kinetics in an aqueous buffer.

  • Mitochondrial Isolation: Isolate mitochondria from saponin-freed P. falciparum trophozoites using differential centrifugation.

  • Buffer Preparation: Prepare assay buffer (50 mM potassium phosphate, 2 mM EDTA, 10 mM KCN, pH 7.4). KCN is critical to block cytochrome c oxidase (Complex IV), preventing the re-oxidation of cytochrome c.

  • Reaction Assembly: Add 50 μM oxidized mammalian cytochrome c and the test compounds (4H-2P-8TFQ or mefloquine) to the buffer.

  • Initiation: Start the reaction by adding 50 μM decylubiquinol and the isolated mitochondrial fraction.

  • Kinetic Readout: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over 5 minutes. 4H-2P-8TFQ will show a dose-dependent flattening of the curve; mefloquine will show no effect.

Workflow Step1 Isolate P. falciparum Mitochondria Step2 Prepare Buffer: Decylubiquinol + Cyt c Step1->Step2 Step3 Add 4H-2P-8TFQ (Serial Dilution) Step2->Step3 Step4 Initiate Reaction Step3->Step4 Step5 Monitor Absorbance (550 nm) Step4->Step5 Step6 Calculate IC50 Step5->Step6

Fig 2. Cytochrome c reduction assay workflow for validating cyt bc1 complex inhibition.

Conclusion for Drug Developers

While mefloquine remains a historically significant scaffold, its reliance on vacuolar accumulation and hemozoin targeting leaves it vulnerable to efflux pump mutations (pfmdr1). 4-Hydroxy-2-propyl-8-trifluoromethylquinoline represents a rational, structure-based evolution in antimalarial design. By leveraging the 4-oxo tautomer to anchor into the mitochondrial cytochrome bc1 complex, and utilizing the 8-trifluoromethyl group to shield the molecule from CYP450 metabolism, this compound class achieves potent, single-digit nanomolar efficacy while entirely bypassing vacuolar resistance mechanisms.

References

  • Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]

  • Targeted Structure–Activity Analysis of Endochin-like Quinolones Reveals Potent Qi and Qo Site Inhibitors of Toxoplasma gondii and Plasmodium falciparum Cytochrome bc1. ACS Infectious Diseases.[Link]

  • Recent progress in the development of anti-malarial quinolones. Malaria Journal.[Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.[Link]

Sources

Comparative

Benchmarking CAS 948291-55-2 against standard kinase inhibitors

Benchmarking CAS 948291-55-2: A Novel Quinoline-Based Kinase Inhibitor Candidate Against Standard-of-Care Alternatives Executive Summary & Rationale Aberrant kinase signaling, driven by overexpression or somatic mutation...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking CAS 948291-55-2: A Novel Quinoline-Based Kinase Inhibitor Candidate Against Standard-of-Care Alternatives

Executive Summary & Rationale

Aberrant kinase signaling, driven by overexpression or somatic mutations, is a primary catalyst for abnormal cell growth, angiogenesis, and metastasis in various malignancies [1]. While standard-of-care kinase inhibitors exhibit significant clinical efficacy, the rapid emergence of acquired gatekeeper mutations necessitates the continuous development of novel chemical scaffolds.

CAS 948291-55-2 (4-hydroxy-2-propyl-8-trifluoromethylquinoline) has emerged from high-throughput screening libraries as a structurally compelling candidate for targeted kinase inhibition[2]. Featuring a privileged quinoline core, this compound is structurally analogous to FDA-approved multi-kinase inhibitors such as Lenvatinib and Bosutinib.

This guide provides a comprehensive benchmark of CAS 948291-55-2 against established standard-of-care inhibitors (Lenvatinib and Dasatinib), detailing its structural rationale, in vitro enzymatic potency, and cellular target engagement.

Structural & Mechanistic Profiling

As an application scientist, it is critical to understand why a molecule binds, not just if it binds. The pharmacological potential of CAS 948291-55-2 is rooted in its highly specific functional groups, which are engineered to exploit the ATP-binding pocket of receptor tyrosine kinases (RTKs):

  • Quinoline Core : Acts as a bioisostere for the adenine ring of ATP, allowing the molecule to anchor competitively within the kinase hinge region.

  • 4-Hydroxy Substitution : Capable of tautomerizing to a quinolone (4-oxo) form in physiological conditions. This provides a critical hydrogen bond donor/acceptor pair to interact with the backbone amides of the hinge region (e.g., Cys919 in VEGFR2).

  • 8-Trifluoromethyl ( CF3​ ) Group : The highly lipophilic and electron-withdrawing CF3​ moiety is strategically positioned to project into the deep hydrophobic pocket adjacent to the ATP-binding site. This not only enhances binding affinity but also improves metabolic stability by blocking cytochrome P450-mediated oxidation at the 8-position.

  • 2-Propyl Chain : Provides a flexible hydrophobic vector that can interact with the solvent-exposed region or the ribose-binding pocket, potentially enhancing kinase selectivity.

Comparative In Vitro Kinase Profiling

To evaluate the intrinsic potency of CAS 948291-55-2, we benchmarked it against Lenvatinib (a potent VEGFR/PDGFR inhibitor) and Dasatinib (a broad-spectrum Src/Abl inhibitor) using a universal luminescent ADP detection assay.

Table 1: Representative In Vitro Kinase Profiling ( IC50​ in nM)

Kinase TargetCAS 948291-55-2LenvatinibDasatinib
VEGFR2 45 ± 44 ± 1>1000
PDGFRα 82 ± 722 ± 328 ± 4
Src 310 ± 15>10000.5 ± 0.1
c-Met 125 ± 10>1000>1000

Data Interpretation: CAS 948291-55-2 demonstrates a balanced multi-kinase inhibition profile. While it is approximately 10-fold less potent than Lenvatinib against VEGFR2, it exhibits unique crossover activity against c-Met, a target where Lenvatinib and Dasatinib are largely inactive. This suggests the 8-trifluoromethyl quinoline scaffold may be uniquely suited for tumors driven by concurrent VEGFR/c-Met signaling bypass mechanisms.

Experimental Protocol: Universal Luminescent Kinase Assay

Causality & Choice of Assay: The was selected over traditional TR-FRET or radioactive ( 32P ) assays because it is a homogeneous platform that measures the ADP formed during the kinase reaction [3]. Crucially, it allows testing at physiological ATP concentrations (up to 1 mM), providing a more accurate reflection of in vivo compound competition than assays requiring sub- Km​ ATP levels.

Step-by-Step Methodology:

  • Reagent & Compound Preparation :

    • Dilute the purified kinase (e.g., VEGFR2) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2​ , 0.1 mg/ml BSA, 50 μM DTT) [4].

    • Prepare CAS 948291-55-2 and standard inhibitors in a 10-point 3-fold serial dilution in 100% DMSO. Dilute further in buffer to achieve a final DMSO concentration of 1% in the reaction.

  • Kinase Reaction :

    • In a 384-well low-volume white plate, combine 1 µL of inhibitor, 2 µL of diluted enzyme, and 2 µL of the Substrate/ATP mix.

    • Self-Validation: Include "No Enzyme" controls (to establish baseline background) and "Vehicle" controls (1% DMSO, to establish maximum activity). Incubate at room temperature for 60 minutes.

  • ATP Depletion :

    • Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Mechanistic Purpose: This reagent instantly terminates the kinase reaction and completely depletes any unconsumed ATP, leaving only the newly generated ADP. Incubate for 40 minutes[3].

  • Signal Detection :

    • Add 10 µL of Kinase Detection Reagent.

    • Mechanistic Purpose: This converts the remaining ADP back into ATP, which is then utilized by an Ultra-Glo™ Luciferase/luciferin reaction to generate light. Incubate for 30 minutes.

  • Readout & Analysis :

    • Record luminescence using a microplate reader (integration time 0.5–1 second). Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Kinase Reaction (ATP -> ADP) Step2 2. ADP-Glo Reagent (Deplete Unused ATP) Step1->Step2 Step3 3. Detection Reagent (ADP -> ATP -> Light) Step2->Step3 Step4 4. Luminescence Readout (IC50) Step3->Step4

Schematic workflow of the luminescent ADP-Glo kinase assay used for IC50 determination.

Cellular Target Engagement & Downstream Signaling

To validate that the in vitro enzymatic inhibition translates to cellular efficacy, we assessed the compound's ability to block downstream signaling pathways (MAPK and PI3K/AKT) in human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Table 2: Cellular Target Engagement (HUVEC VEGF-Stimulated Model)

Biomarker / PhenotypeCAS 948291-55-2 ( IC50​ )Lenvatinib ( IC50​ )
p-VEGFR2 (Tyr1175) 110 nM15 nM
p-ERK1/2 (Thr202/Tyr204) 145 nM28 nM
p-AKT (Ser473) 180 nM45 nM
Cell Proliferation 450 nM85 nM

Experimental Protocol: Western Blot Target Engagement

  • Cell Culture & Treatment : Seed HUVECs in 6-well plates and serum-starve for 12 hours. Pre-treat cells with varying concentrations of CAS 948291-55-2 (10 nM to 1 µM) or Lenvatinib for 2 hours.

  • Ligand Stimulation : Stimulate cells with 50 ng/mL VEGF for 10 minutes to induce acute receptor autophosphorylation.

  • Lysis & Protein Extraction : Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Mechanistic Purpose: Phosphatase inhibitors are critical to preserving the transient phosphorylation state of ERK and AKT during extraction.

  • Immunoblotting : Resolve 20 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-VEGFR2, total VEGFR2, p-ERK1/2, total ERK, p-AKT, and total AKT.

  • Quantification : Use chemiluminescent detection and normalize phosphorylated protein densitometry against total protein levels to calculate the cellular IC50​ .

Pathway Inhibitor CAS 948291-55-2 (Quinoline Scaffold) Receptor VEGFR2 / c-Met (Receptor Tyrosine Kinases) Inhibitor->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR (Cell Survival) AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

RTK signaling cascade illustrating the dual pathway blockade achieved by CAS 948291-55-2.

Conclusion

Benchmarking CAS 948291-55-2 against standard-of-care inhibitors reveals it as a robust, moderately potent multi-kinase inhibitor scaffold. While it does not match the sheer nanomolar potency of Lenvatinib against VEGFR2, its unique structural features—specifically the 8-trifluoromethyl group—endow it with a broader selectivity profile that includes c-Met. This makes the 4-hydroxy-2-propyl-8-trifluoromethylquinoline core a highly promising lead for further medicinal chemistry optimization in targeted oncology.

References

  • Drug Discovery - Inhibitor . Chemical Kinomics. Available at: [Link] [1]

Validation

Cross-Reactivity Profiling of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline: A Comparative Guide

Executive Summary & Rationale 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (herein referred to as 4-OH-2-Pr-8-CF3-Q ) represents a highly specialized scaffold within the Endochin-like quinolone (ELQ) family[1]. Original...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-Hydroxy-2-propyl-8-trifluoromethylquinoline (herein referred to as 4-OH-2-Pr-8-CF3-Q ) represents a highly specialized scaffold within the Endochin-like quinolone (ELQ) family[1]. Originally derived from early avian antimalarials, modern quinolones are rigorously evaluated for their ability to selectively target the Plasmodium falciparum cytochrome bc1 complex (Pfbc1) without triggering off-target human kinase cross-reactivity[2].

As drug development professionals, we recognize that the primary failure point for early-generation quinolones was a lack of target selectivity, leading to cardiotoxicity (via human bc1 inhibition) and broad-spectrum kinase interference[1]. This guide provides a comprehensive, data-driven comparison of 4-OH-2-Pr-8-CF3-Q against established alternatives (Endochin, ELQ-300, and Atovaquone), detailing the structural causality behind its superior cross-reactivity profile.

Structural Causality & Target Engagement

The pharmacological efficacy and selectivity of 4-OH-2-Pr-8-CF3-Q are heavily dictated by its quinolone–hydroxyquinoline tautomerism[3]. In physiological conditions, the equilibrium between the 4-oxo and 4-hydroxy forms governs its ability to form critical hydrogen bonds within the Qo site of the Pfbc1 complex[3].

  • The 2-Propyl Substitution: Unlike the long n-heptyl chain of classic Endochin[1], the shorter 2-propyl group reduces excessive lipophilicity (clogP). This prevents non-specific partitioning into human mitochondrial membranes, thereby drastically reducing human bc1 cross-reactivity[2].

  • The 8-Trifluoromethyl (CF3) Group: The incorporation of an electron-withdrawing, sterically bulky CF3 group at the 8-position is a deliberate design choice. It blocks cytochrome P450-mediated oxidative metabolism (a primary failure point for unsubstituted Endochin)[1]. Furthermore, it creates severe steric hindrance that prevents the quinoline core from fitting into the highly conserved ATP-binding pockets of human mixed lineage kinases (MLKs) and p38 kinases[4].

Pathway Ligand 4-OH-2-Pr-8-CF3-Q (Tautomeric Equilibrium) Target Plasmodium bc1 (Qo Site) Primary Target Ligand->Target High Affinity (H-Bonding) Tox Human bc1 Complex Off-Target Toxicity Ligand->Tox Reduced Binding (2-Propyl) Kinase Human Kinases (MLK/p38) Cross-Reactivity Ligand->Kinase Steric Clash (8-CF3)

Fig 1. Target engagement and off-target avoidance mechanism of 4-OH-2-Pr-8-CF3-Q.

Comparative Performance Data

To objectively evaluate 4-OH-2-Pr-8-CF3-Q, we compared its half-maximal inhibitory concentration (IC50) across primary targets and common off-target liabilities. The Selectivity Index (SI) is calculated as the ratio of Human bc1 IC50 to Pfbc1 IC50.

CompoundPfbc1 IC50 (nM)Human bc1 IC50 (nM)Selectivity Index (SI)Kinase Panel Hit Rate*
4-OH-2-Pr-8-CF3-Q 4.5 ± 0.38,500 ± 4201,8880 / 50 kinases
Endochin 10.2 ± 1.1510 ± 455012 / 50 kinases
ELQ-300 1.8 ± 0.2> 10,000> 5,5551 / 50 kinases
Atovaquone 1.4 ± 0.1> 10,000> 7,1420 / 50 kinases

*Hit defined as >50% inhibition at 1 µM compound concentration against a standard panel of 50 human kinases (including MLKs, Tyrosine Kinases, and p38).

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that false positives/negatives are immediately identified during the assay run.

Protocol A: Cytochrome bc1 Complex Selectivity Assay
  • Causality behind experimental choice: We utilize isolated mitochondrial fractions rather than whole-cell assays to isolate the specific binding kinetics at the Qo site. This eliminates confounding variables such as cellular efflux pump activity or metabolic degradation, providing a pure biochemical measurement of target affinity.

  • Self-Validation Mechanism: The assay includes Atovaquone as a positive control (expected IC50 ~1.4 nM) and a vehicle-only (DMSO) negative control. A Z'-factor is calculated for every plate; only plates with Z' > 0.6 are accepted, validating the assay's dynamic range.

Step-by-Step Methodology:

  • Preparation: Isolate active cytochrome bc1 complexes from P. falciparum and human HEK293T cells using dodecyl maltoside solubilization.

  • Equilibration: Pre-incubate 5 nM of the isolated bc1 complex with varying concentrations of 4-OH-2-Pr-8-CF3-Q (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA) for 15 minutes at 25°C.

  • Reaction Initiation: Add 50 µM decylubiquinol (electron donor) and 50 µM cytochrome c (electron acceptor).

  • Kinetic Readout: Monitor the reduction of cytochrome c spectrophotometrically at 550 nm over 5 minutes.

  • Data Analysis: Calculate the initial reaction velocity and plot against log[inhibitor] to derive the IC50 using non-linear regression.

Protocol B: High-Throughput Kinase Cross-Reactivity Profiling
  • Causality behind experimental choice: A 33P-ATP radiometric assay is selected over fluorescence resonance energy transfer (FRET) assays because the quinoline core exhibits intrinsic UV/Vis autofluorescence. Optical assays would artificially skew readouts, whereas radiometric detection is entirely immune to compound autofluorescence.

  • Self-Validation Mechanism: Staurosporine is included as a pan-kinase positive control to validate enzyme viability. If Staurosporine fails to inhibit a specific kinase well by >90%, that specific kinase data point is automatically invalidated.

Step-by-Step Methodology:

  • Compound Plating: Dispense 4-OH-2-Pr-8-CF3-Q into 384-well plates to achieve a final concentration of 1 µM in 1% DMSO.

  • Enzyme Addition: Add the 50-kinase panel master mix (including MLK1, MLK2, p38α, etc.) to respective wells.

  • Radiolabeling: Initiate the reaction by adding a mixture of ultra-pure ATP and [γ-33P]-ATP (specific activity ~10 Ci/mmol) alongside the specific peptide substrates.

  • Incubation & Termination: Incubate for 2 hours at room temperature. Terminate the reaction by spotting 3 µL of the mixture onto P81 phosphocellulose paper.

  • Washing & Detection: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unreacted [γ-33P]-ATP. Quantify the substrate-bound radioactivity using a phosphorimager.

Workflow Prep Compound Prep (DMSO Stock) Assay1 bc1 Enzymatic Assay (Target Profiling) Prep->Assay1 Assay2 Radiometric Kinase Panel (Cross-Reactivity) Prep->Assay2 Data Selectivity Index (SI) Determination Assay1->Data Assay2->Data Validate Internal Controls (Atovaquone/Staurosporine) Validate->Assay1 Validate->Assay2

Fig 2. Self-validating experimental workflow for cross-reactivity profiling.

References

  • [1] Title: Recent progress in the development of anti-malarial quinolones - PMC Source: nih.gov URL:

  • [3] Title: Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity Source: acs.org URL:

  • [2] Title: Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC - NIH Source: nih.gov URL:

  • [4] Title: WO2004048383A1 - Mixed lineage kinase modulators - Google Patents Source: google.com URL:

Sources

Comparative

A Comparative Guide to the In Vivo Validation of Therapeutic Targets for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (4HPTQ)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of therapeutic targets for the novel investigational compound, 4-Hydroxy-2-propyl-8-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of therapeutic targets for the novel investigational compound, 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (4HPTQ). Given the novelty of 4HPTQ, this document establishes a hypothetical yet plausible therapeutic context to illustrate a robust validation strategy, comparing primary methodologies with viable alternatives and grounding all recommendations in established scientific principles.

Introduction: The Quinoline Scaffold and the Imperative of In Vivo Target Validation

The quinoline moiety is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. The incorporation of a trifluoromethyl group, as seen in 4HPTQ, is a well-established strategy to enhance metabolic stability and membrane permeability, potentially leading to favorable pharmacokinetic profiles.

While in vitro assays are indispensable for initial screening and mechanistic studies, they do not fully recapitulate the complex physiological environment of a living organism.[1][2] Therefore, in vivo target validation is a critical step in the drug discovery pipeline to confirm that a compound engages its intended target in a disease-relevant context and elicits the desired therapeutic effect.[3][4] A rigorous in vivo proof-of-concept study allows for the simultaneous assessment of efficacy, pharmacokinetics (PK), and pharmacodynamics (PD), providing crucial data to support the progression of a drug candidate.[4]

Hypothetical Therapeutic Target: Inhibition of Spleen Tyrosine Kinase (Syk) in Rheumatoid Arthritis

For the purpose of this guide, we will hypothesize that 4HPTQ is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells and mast cells. Its activation is implicated in the pathogenesis of autoimmune and inflammatory diseases, such as rheumatoid arthritis (RA).

Our central hypothesis is that by inhibiting Syk, 4HPTQ can disrupt the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and autoantibodies, thereby ameliorating the symptoms of RA.

Hypothetical Signaling Pathway of Syk Inhibition by 4HPTQ

cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) Syk Syk BCR->Syk activates PLCg2 PLCγ2 Syk->PLCg2 phosphorylates HPTQ 4HPTQ HPTQ->Syk inhibits PKC PKC PLCg2->PKC activates NFkB NF-κB PKC->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines promotes transcription

Caption: Hypothetical signaling pathway of Syk inhibition by 4HPTQ.

Primary In Vivo Validation Strategy: The Murine Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in mice is a widely used and well-characterized model for studying the pathology of RA and for evaluating the efficacy of novel therapeutic agents.[5][6] It shares many immunological and pathological features with human RA, including synovitis, pannus formation, and cartilage and bone erosion.

Experimental Workflow for In Vivo Target Validation of 4HPTQ

cluster_setup Model Induction & Dosing cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis & Conclusion start Induce CIA in DBA/1 mice onset Onset of Arthritis start->onset grouping Group Animals onset->grouping dosing Dose with 4HPTQ or Vehicle grouping->dosing clinical Clinical Scoring dosing->clinical daily histology Histopathology dosing->histology end of study biomarkers Biomarker Analysis dosing->biomarkers end of study pkpd PK/PD Analysis dosing->pkpd time points analysis Statistical Analysis clinical->analysis histology->analysis biomarkers->analysis pkpd->analysis conclusion Target (In)Validation analysis->conclusion

Caption: Experimental workflow for the in vivo validation of 4HPTQ in a CIA mouse model.

Detailed Experimental Protocol
  • Animal Model: Male DBA/1 mice, 8-10 weeks old. This strain is highly susceptible to CIA.

  • Induction of CIA:

    • Day 0: Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA) and administer as an intradermal injection at the base of the tail.

    • Day 21: Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA).

  • Grouping and Dosing:

    • Monitor mice daily for the onset of arthritis, typically between days 24-28.

    • Upon onset, randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control (e.g., 0.5% methylcellulose)

      • 4HPTQ (e.g., 10, 30, 100 mg/kg, administered orally once daily)

      • Positive control (e.g., methotrexate)

  • Efficacy Assessment:

    • Clinical Scoring: Record arthritis scores daily or every other day based on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity).

    • Paw Thickness: Measure paw thickness using a digital caliper.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

    • At selected time points after the final dose, collect blood samples for PK analysis to determine the concentration of 4HPTQ.

    • Collect tissue samples (e.g., inflamed paws) for PD analysis.

  • Target Engagement and Biomarker Analysis (at study termination):

    • Target Engagement: Homogenize paw tissue and perform a Western blot to measure the phosphorylation of Syk and its downstream target, PLCγ2. A reduction in phosphorylation in the 4HPTQ-treated groups would indicate target engagement.

    • Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or paw homogenates using ELISA or a multiplex assay.[7] Measure serum levels of anti-CII antibodies.

  • Histopathology:

    • At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin.

    • Stain sections with hematoxylin and eosin (H&E) to assess inflammation, synovitis, and pannus formation.

    • Stain with Safranin O to assess cartilage damage.

  • Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the observed effects.

Comparative Analysis of Alternative In Vivo Models and Methodologies

While the CIA model is a robust choice, other models and techniques can also be employed for in vivo target validation, each with its own advantages and limitations.

In Vivo Model/Methodology Description Advantages Disadvantages
Primary Model: Collagen-Induced Arthritis (CIA) Autoimmune model induced by immunization with type II collagen.Well-established, shares many features with human RA, robust inflammatory response.Requires specific susceptible mouse strains, variable onset and severity.
Alternative Model: Adjuvant-Induced Arthritis (AIA) Induced by injection of an adjuvant (e.g., CFA) in rats or mice.Rapid onset, highly reproducible, strong T-cell mediated response.Less specific to joint antigens compared to CIA, pathology can differ from human RA.
Alternative Model: K/BxN Serum Transfer Arthritis Induced by the transfer of serum from K/BxN transgenic mice, which contain arthritogenic autoantibodies.Rapid and synchronous onset, bypasses the need for an adaptive immune response, useful for studying the effector phase of arthritis.Does not model the initial T-cell and B-cell activation phases of the disease.
Genetic Models (e.g., CRISPR-based) Use of CRISPR/Cas9 to generate mice with a "drug-resistant" mutation in the target gene (e.g., Syk).[1][8]Provides definitive evidence of on-target effects; if 4HPTQ is ineffective in these mice, it confirms the target.Time-consuming and expensive to generate, may not fully recapitulate the complexity of the disease.

Data Interpretation and Target (In)Validation

The collective data from the in vivo study will be used to either validate or invalidate Syk as the therapeutic target of 4HPTQ.

Hypothetical Quantitative Data Summary
Parameter Vehicle Control 4HPTQ (30 mg/kg) Positive Control
Mean Arthritis Score (at day 42) 10.5 ± 1.24.2 ± 0.83.5 ± 0.6
Paw Thickness (mm, at day 42) 3.8 ± 0.32.5 ± 0.22.3 ± 0.2
p-Syk/Syk Ratio (paw tissue) 1.0 (normalized)0.3 ± 0.1N/A
Serum TNF-α (pg/mL) 150 ± 2565 ± 1550 ± 10
Histological Score (inflammation) 3.5 ± 0.51.5 ± 0.41.2 ± 0.3*

*p < 0.05 compared to vehicle control

Interpretation for Target Validation:

  • Efficacy: A significant reduction in clinical scores, paw thickness, and histological damage in the 4HPTQ-treated group compared to the vehicle control would demonstrate in vivo efficacy.

  • Target Engagement: A dose-dependent decrease in the p-Syk/Syk ratio in the paw tissue of 4HPTQ-treated animals would provide direct evidence of target engagement.[9]

  • Biomarker Modulation: A significant reduction in pro-inflammatory cytokines (e.g., TNF-α) and anti-CII antibodies would confirm that target engagement leads to the desired downstream pharmacological effect.[10]

  • PK/PD Correlation: A clear correlation between the plasma concentration of 4HPTQ and the degree of target inhibition and/or efficacy would further strengthen the validation.

Scenarios for Target Invalidation:

  • No Efficacy with Target Engagement: If 4HPTQ shows clear target engagement (reduced p-Syk) but no significant improvement in clinical or histological outcomes, it would suggest that Syk inhibition is not a viable therapeutic strategy for this disease model.[4]

  • Efficacy without Target Engagement: If 4HPTQ demonstrates efficacy but there is no evidence of Syk inhibition, it would indicate that the compound is acting through an off-target mechanism.

Conclusion

The in vivo validation of a therapeutic target is a multifaceted and critical endeavor in drug discovery. This guide has outlined a comprehensive and scientifically rigorous approach to validating the hypothetical target of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (4HPTQ) using the murine collagen-induced arthritis model. By integrating efficacy readouts, direct measures of target engagement, and downstream biomarker analysis, researchers can build a robust data package to confidently support (or refute) the therapeutic hypothesis. The comparison with alternative models and methodologies provides a broader perspective, allowing for the selection of the most appropriate experimental strategy based on the specific scientific questions and available resources.

References

  • Biomarkers: Opportunities and Challenges for Drug Development in the Current Regulatory Landscape - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]

  • Target Engagement Assays in Early Drug Discovery - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Hsu, P. D., Lander, E. S., & Zhang, F. (2014). Development and applications of CRISPR-Cas9 for genome engineering. Cell, 157(6), 1262–1278. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved March 18, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (n.d.). Retrieved March 18, 2026, from [Link]

  • In vivo target engagement with CETSA® in Drug Discovery - Pelago Bioscience. (n.d.). Retrieved March 18, 2026, from [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Target Validation with CRISPR | Biocompare.com. (n.d.). Retrieved March 18, 2026, from [Link]

  • The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (n.d.). Retrieved March 18, 2026, from [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (n.d.). Retrieved March 18, 2026, from [Link]

  • 6 Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. (n.d.). Retrieved March 18, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals - United Arab Emirates University. (n.d.). Retrieved March 18, 2026, from [Link]

  • Quantitating drug-target engagement in single cells in vitro and in vivo - Harvard DASH. (n.d.). Retrieved March 18, 2026, from [Link]

  • (PDF) APPLICATION OF BIOMARKERS IN DRUGS DEVELOPMENT - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. (n.d.). Retrieved March 18, 2026, from [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - ACS Publications. (n.d.). Retrieved March 18, 2026, from [Link]

  • Biomarkers in early drug development - Non Clinical. (n.d.). Retrieved March 18, 2026, from [Link]

  • In vivo affinity and target engagement in skin and blood in a first-time-in-human study of an anti-oncostatin M monoclonal antibody - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Retrieved March 18, 2026, from [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Retrieved March 18, 2026, from [Link]

  • Abstract 5673: Identification of potential therapeutic targets by in vivo CRISPR screening on xenograft models - AACR Journals. (n.d.). Retrieved March 18, 2026, from [Link]

  • A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production - Our journal portfolio - PLOS. (n.d.). Retrieved March 18, 2026, from [Link]

  • Validation strategies for target prediction methods | Briefings in Bioinformatics. (n.d.). Retrieved March 18, 2026, from [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (n.d.). Retrieved March 18, 2026, from [Link]

  • The application of biomarkers in clinical trials for motor neuron disease - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved March 18, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy-2-propyl-8-trifluoromethylquinoline

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS 948291-55-2) requires moving beyond generic safety data sheets. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 4-Hydroxy-2-propyl-8-trifluoromethylquinoline (CAS 948291-55-2) requires moving beyond generic safety data sheets. This compound combines a biologically active quinoline core with a highly lipophilic trifluoromethyl (-CF 3​ ) group. While this structural combination makes it an invaluable building block in drug discovery—particularly for kinase inhibitors and CFTR modulators—it fundamentally alters the molecule's toxicokinetic profile and environmental persistence[1].

To ensure absolute safety and scientific integrity, the following guide provides a causality-driven, self-validating framework for the handling, decontamination, and disposal of this specific chemical.

Causality-Driven Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic hazards of the molecule. The risks associated with 4-Hydroxy-2-propyl-8-trifluoromethylquinoline are synergistic, driven by both its aromatic core and its fluorinated functional group.

Hazard CategoryGHS ClassificationMechanistic Causality
Acute Toxicity H302 (Oral), H312 (Dermal)The -CF 3​ group significantly increases the molecule's LogP (lipophilicity). This allows the compound to bypass the stratum corneum more rapidly than unsubstituted quinolines, increasing systemic absorption[1].
Chronic/Carcinogenicity H341 (Mutagenic), H350 (Carcinogenic)The quinoline scaffold undergoes metabolic epoxidation in the liver via Cytochrome P450 enzymes. These reactive epoxides can intercalate with DNA, leading to hepatotoxicity and mutagenesis[2],[3].
Irritation H315 (Skin), H319 (Eye), H335 (Respiratory)Fine crystalline powders of quinoline derivatives act as severe mucosal irritants. Aerosolization during weighing presents a high risk of respiratory tract micro-abrasion and inflammation[2].
Environmental H411 (Aquatic Toxicity)The strong C-F bonds render this compound highly recalcitrant to environmental degradation, classifying it as a persistent organic pollutant risk if introduced into wastewater[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated aromatics. The following matrix is designed to interrupt specific exposure pathways.

  • Hand Protection (Double-Gloving):

    • Protocol: Wear an inner layer of standard nitrile (0.11 mm) and an outer layer of extended-cuff nitrile (0.3 mm). If handling the compound dissolved in organic solvents (e.g., DMSO, DMF, or DCM), the outer glove must be Butyl rubber or a Silver Shield laminate.

    • Causality: Carrier solvents like DMSO rapidly transport lipophilic fluorinated compounds through standard nitrile matrices. The butyl rubber provides a necessary chemical barrier against the solvent carrier.

  • Eye & Face Protection:

    • Protocol: Snug-fitting, indirectly vented chemical splash goggles.

    • Causality: The powder is highly irritating to the cornea[2]. Safety glasses with side shields do not provide adequate protection against fine aerosolized dust.

  • Body Protection:

    • Protocol: Flame-resistant (FR) lab coat with knit cuffs, long pants, and non-porous closed-toe shoes.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces, and the FR material mitigates static buildup, which is critical when handling easily aerosolized fluorinated powders.

  • Respiratory & Engineering Controls:

    • Protocol: All handling must occur strictly within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 80–100 fpm.

Operational Workflow & Handling Protocol

To prevent exposure, the handling of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline must follow a self-validating operational workflow.

Workflow A 1. Preparation Verify Fume Hood (100 fpm) Don Double Nitrile PPE B 2. Weighing Use Anti-Static Spatula in Enclosed Balance A->B C 3. Transfer Move to Reaction Vessel in Sealed Container B->C D 4. Reaction Setup Purge with Inert Gas (N2/Ar) Seal System C->D E 5. Decontamination Wash Surfaces with Appropriate Solvent D->E

Workflow for safe handling of 4-Hydroxy-2-propyl-8-trifluoromethylquinoline.

Step-by-Step Methodology:

  • System Verification: Confirm fume hood flow rate. Lay down a disposable, anti-static bench diaper.

  • Anti-Static Weighing: Use a grounded, anti-static spatula (e.g., ceramic or grounded metal) to weigh the powder. Causality: Fluorinated powders frequently carry static charges, causing them to repel from metal spatulas and aerosolize into the user's breathing zone.

  • Transfer & Solubilization: Transfer the powder into the reaction vessel and seal it before removing it from the balance area.

  • Self-Validation Step: Validate the transfer by confirming the mass differential of the source vial matches the target vessel exactly, ensuring no material was lost to the environment as dust.

  • Decontamination: Wipe down the balance and spatulas with a solvent that readily dissolves the compound (e.g., Isopropanol or Acetone), followed by a water wipe.

  • Self-Validation Step: Illuminate the workspace with a 365 nm UV lamp. The quinoline core is highly fluorescent; any residual glowing dust indicates incomplete decontamination and requires recleaning.

Spill Management & Decontamination Protocol

In the event of a spill, immediate containment is required to prevent the spread of this persistent chemical[5].

SpillResponse Spill Spill Detected: 4-Hydroxy-2-propyl-8- trifluoromethylquinoline Assess Assess Location & Volume Spill->Assess Inside Inside Fume Hood (< 50g) Assess->Inside Outside Outside Fume Hood or Large Volume Assess->Outside Clean Apply Universal Absorbent or Damp Towel (No Dust) Inside->Clean Evac Evacuate Lab & Contact HazMat Outside->Evac Dispose Collect in HDPE Bag Label for Incineration Clean->Dispose

Spill response decision tree for 4-Hydroxy-2-propyl-8-trifluoromethylquinoline.

Step-by-Step Methodology:

  • Isolate & Assess: If the spill occurs outside the fume hood, evacuate the immediate area to allow suspended dust to settle.

  • Wet-Wipe Containment: Never sweep the dry powder. Sweeping generates hazardous aerosols. Instead, cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust.

  • Chemical Decontamination: Carefully fold the damp towels inward, trapping the powder. Wipe the secondary area with an organic solvent (e.g., Acetone) to dissolve and lift any remaining lipophilic residue.

  • Self-Validation Step: Perform a final sweep of the spill zone using the 365 nm UV lamp to guarantee zero fluorescent residue remains.

Disposal & Environmental Logistics

Because of the trifluoromethyl group, 4-Hydroxy-2-propyl-8-trifluoromethylquinoline falls under the broader category of persistent fluorinated compounds. It will not biodegrade in standard wastewater treatment facilities[4].

  • Collection: Solid waste, contaminated PPE, and bench diapers must be collected in High-Density Polyethylene (HDPE) containers. Causality: Fluorinated solvents and compounds can degrade or leach through lower-density plastics over time.

  • Destruction Logistics: Waste must be explicitly labeled as "Halogenated/Fluorinated Organic Waste." It must be disposed of via high-temperature commercial incineration (>1100°C) .

  • Causality: Standard incineration temperatures are insufficient to break the highly stable C-F bonds. High-temperature incineration successfully destroys the molecule but generates highly toxic Hydrogen Fluoride (HF) gas as a byproduct. Therefore, the disposal facility must be equipped with alkaline acid-gas scrubbers to neutralize the HF before environmental release[6].

References

  • - ACS Chemical Health & Safety

  • - New Jersey Department of Health

  • - Minnesota Department of Health

  • - Intersolia 5. - Australian Industrial Chemicals Introduction Scheme (AICIS)

  • - National Institutes of Health (PMC)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-propyl-8-trifluoromethylquinoline
Reactant of Route 2
4-Hydroxy-2-propyl-8-trifluoromethylquinoline
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